5-(2,5-Dichlorophenyl)-1H-tetrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRGRZDMYSIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426621 | |
| Record name | 5-(2,5-DICHLOROPHENYL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98555-71-6 | |
| Record name | 5-(2,5-DICHLOROPHENYL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-1H-tetrazole: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles.[1] Among the vast landscape of tetrazole-containing compounds, 5-(2,5-Dichlorophenyl)-1H-tetrazole emerges as a compound of significant interest due to the confluence of the electronically influential dichlorophenyl ring and the biologically active tetrazole core. This guide provides a comprehensive technical overview of its chemical properties, structural intricacies, synthesis, and potential applications, tailored for professionals in chemical research and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a solid substance at room temperature.[2] Its fundamental identifiers and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂N₄ | [3] |
| Molecular Weight | 215.04 g/mol | [3] |
| CAS Number | 98555-71-6 | [3] |
| Appearance | White to off-white crystalline powder (inferred) | [1] |
| Melting Point | Estimated range: 160-185 °C | Inferred from analogs |
| Boiling Point | Decomposes upon strong heating | [1] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMF and DMSO. | Inferred from analogs[4] |
| pKa | Estimated range: 3.5 - 4.5 | Inferred from analogs |
Molecular Structure and Tautomerism
The molecular structure of this compound is characterized by a planar five-membered tetrazole ring connected to a dichlorinated phenyl ring at the 5-position. A critical aspect of the chemistry of 5-substituted-1H-tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-tautomers.
Caption: Prototropic tautomerism in 5-substituted-1H-tetrazoles.
The equilibrium between these two forms is influenced by several factors, including the electronic nature of the substituent on the phenyl ring and the polarity of the solvent. Generally, the 1H-tautomer is more polar and often predominates in polar solvents. The presence of two chlorine atoms on the phenyl ring, being electron-withdrawing, can influence the acidity of the N-H proton and the relative stability of the tautomers.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5] For the synthesis of this compound, the logical starting materials are 2,5-dichlorobenzonitrile and a suitable azide, such as sodium azide. This reaction is often catalyzed by a Lewis acid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: [3+2] Cycloaddition Synthesis
This protocol is a representative procedure based on established methods for the synthesis of 5-aryl-1H-tetrazoles.[5]
Materials:
-
2,5-Dichlorobenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.1 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask to achieve a starting material concentration of approximately 1 M.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazolate anion, causing the product to precipitate.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Extraction and Isolation:
-
Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial in the initial stages to prevent the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Lewis Acid Catalyst: Zinc chloride activates the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the cycloaddition reaction.
-
Acidic Work-up: The tetrazole is formed as its sodium or zinc salt. Acidification is necessary to protonate the tetrazolate and precipitate the neutral 1H-tetrazole product.
-
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and use appropriate personal protective equipment.
Spectroscopic Characterization (Predicted)
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show a complex multiplet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. A broad singlet, typically downfield (δ > 15 ppm), can be attributed to the acidic N-H proton of the tetrazole ring.
-
¹³C NMR (in DMSO-d₆): The spectrum will display signals for the six aromatic carbons of the dichlorophenyl ring, with the carbons bearing the chlorine atoms appearing at characteristic chemical shifts. The carbon of the tetrazole ring is expected to resonate in the region of δ 150-160 ppm.
-
IR (KBr Pellet): Key vibrational bands are expected for the N-H stretch (a broad band around 3000-3400 cm⁻¹), C=N and N=N stretching vibrations of the tetrazole ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).
-
Mass Spectrometry (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 213.98 would be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 215.99 is expected. A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂).[6]
Potential Applications and Biological Activity
Tetrazole derivatives are of immense interest in drug discovery due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The incorporation of a dichlorophenyl moiety can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its biological target interactions. While specific studies on the biological activity of this compound are limited in the public domain, related dichlorophenyl tetrazole derivatives have shown promise as antiparasitic agents.
The primary role of the 5-phenyl-1H-tetrazole scaffold in medicinal chemistry is to act as a bioisosteric replacement for a carboxylic acid. This substitution can lead to improved oral bioavailability and cell membrane permeability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents where mimicking a carboxylic acid is a key design strategy.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a synthetically accessible compound with significant potential in medicinal chemistry and materials science. Its structural features, particularly the combination of the dichlorophenyl group and the tetrazole ring, make it an attractive scaffold for the development of novel compounds with tailored biological activities. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences. Further investigation into its specific biological profile is warranted to fully elucidate its therapeutic potential.
References
-
The Role of Tetrazole in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Production of 2,5-dichlorobenzonitrile.
-
MDPI. (2023). 5-Vinyl-1H-tetrazole. Retrieved from [Link]
-
Popova, E. A., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(9), 16484-16533. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
-
Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted.... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]
-
NCBI. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
Sources
Unraveling the Enigmatic Mechanism of Action of 5-(2,5-Dichlorophenyl)-1H-tetrazole: A Technical Guide for Researchers
Introduction
The tetrazole moiety is a cornerstone in medicinal chemistry, bestowing upon parent molecules a diverse array of pharmacological activities.[1][2][3] The compound 5-(2,5-Dichlorophenyl)-1H-tetrazole, with its distinct dichlorophenyl substitution, presents a compelling case for in-depth mechanistic exploration. While direct experimental data for this specific molecule remains limited, the broader family of tetrazole-containing compounds offers a roadmap of plausible biological targets and pathways. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will delve into the most probable molecular targets based on structure-activity relationships of analogous compounds, outline detailed experimental protocols to test these hypotheses, and provide the necessary tools for data interpretation and visualization.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is paramount in designing relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₄ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| CAS Number | 98555-71-6 | [1] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Acidity (pKa of tetrazole ring) | ~4.9 | [2] |
The acidic nature of the tetrazole ring is a key feature, often serving as a bioisostere for a carboxylic acid group, which can influence receptor binding and pharmacokinetic properties.[2]
Potential Mechanisms of Action and Investigative Protocols
Based on the known activities of structurally related tetrazole derivatives, we will explore four primary, plausible mechanisms of action for this compound. For each potential mechanism, a detailed experimental workflow is provided to guide laboratory investigation.
Inhibition of S-Nitrosoglutathione Reductase (GSNOR)
Scientific Rationale: GSNOR is a critical enzyme in the regulation of endogenous S-nitrosothiols (SNOs), which are important signaling molecules involved in vasodilation, bronchodilation, and anti-inflammatory responses.[4][5] Inhibition of GSNOR leads to an accumulation of SNOs, thereby potentiating nitric oxide (NO) signaling. Several tetrazole-containing compounds have been identified as potent GSNOR inhibitors.[4][5] The structural features of this compound make it a candidate for investigation as a GSNOR inhibitor.
Experimental Protocol: GSNOR Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to measure the GSNOR-catalyzed oxidation of NADH in the presence of its substrate, S-nitrosoglutathione (GSNO).
Materials:
-
Recombinant human GSNOR enzyme
-
S-Nitrosoglutathione (GSNO)
-
β-Nicotinamide adenine dinucleotide (NADH)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.
-
Prepare working solutions of NADH and GSNO in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADH solution
-
Test compound at various concentrations (or vehicle control)
-
GSNOR enzyme
-
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the GSNO solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to GSNOR activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of GSNOR inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Signaling Pathway: GSNOR-Mediated Regulation of SNOs
Caption: Step-by-step workflow for the in vitro mushroom tyrosinase inhibition assay.
Microtubule Destabilization
Scientific Rationale: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. [6][7]Compounds that interfere with microtubule dynamics can have potent anticancer activity. Some heterocyclic compounds, including tetrazole derivatives, have been reported to act as microtubule destabilizers. [6][7] Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., G-PEM buffer)
-
This compound (test compound)
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel)
-
Fluorometer and a fluorescent reporter for tubulin polymerization (optional) or a spectrophotometer to measure light scattering at 340 nm.
Procedure:
-
Tubulin Preparation:
-
Resuspend purified tubulin in polymerization buffer on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tubulin solution to each well.
-
-
Initiate Polymerization:
-
Warm the plate to 37°C to initiate tubulin polymerization.
-
Add GTP to each well.
-
-
Monitor Polymerization:
-
Measure the increase in light scattering at 340 nm or the increase in fluorescence over time.
-
-
Data Analysis:
-
Plot the change in absorbance/fluorescence against time for each concentration.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Logical Relationship: Microtubule Dynamics and Cell Cycle
Caption: The logical cascade of microtubule destabilization leading to cell cycle arrest and apoptosis.
Cannabinoid Receptor (CB1) Antagonism
Scientific Rationale: The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system. CB1 antagonists have been investigated for the treatment of obesity and related metabolic disorders. [8]The diarylpyrazole structure of some known CB1 antagonists shares some structural similarities with the dichlorophenyl tetrazole moiety, making this a plausible, albeit more speculative, mechanism.
Experimental Protocol: CB1 Receptor Binding Assay
This assay determines the ability of the test compound to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptor (e.g., CHO-CB1 cells)
-
Radiolabeled CB1 antagonist (e.g., [³H]SR141716A)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In test tubes, combine:
-
Binding buffer
-
Radiolabeled CB1 antagonist at a fixed concentration
-
Test compound at various concentrations
-
Cell membrane preparation
-
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the Ki value.
-
Conclusion
The precise mechanism of action of this compound remains to be definitively elucidated. However, based on the established pharmacology of the tetrazole scaffold, this guide has outlined four plausible and testable hypotheses: GSNOR inhibition, tyrosinase inhibition, microtubule destabilization, and CB1 receptor antagonism. The detailed experimental protocols provided herein offer a clear path for researchers to systematically investigate these potential mechanisms. A thorough understanding of the molecular targets of this compound is essential for its potential development as a therapeutic agent. The multifaceted nature of tetrazole pharmacology suggests that an open and comprehensive screening approach will be most fruitful in uncovering the true biological activity of this compound.
References
-
Sanghani, P. C., et al. (2009). Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase. Journal of Biological Chemistry, 284(36), 24266–24274. [Link]
-
Sun, X., et al. (2011). Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases. ACS Medicinal Chemistry Letters, 2(5), 402–406. [Link]
-
Muccioli, G. G., & Lambert, D. M. (2005). Inverse agonist and neutral antagonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) at the cannabinoid CB1 receptor. British Journal of Pharmacology, 145(4), 498–507. [Link]
-
Jaiswal, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
-
Wang, G., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549–560. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(2,5-Dichlorophenyl)-1H-tetrazole (CAS Number: 98555-71-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, chemical properties, and potential therapeutic applications, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The tetrazole ring is a key pharmacophore in numerous clinically important drugs, primarily serving as a bioisosteric analogue of the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[2] The unique electronic and structural properties of the tetrazole ring also allow it to participate in various biological interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]
This compound, with its dichlorinated phenyl substituent, presents a unique scaffold for the development of novel therapeutic agents. The presence and positioning of the chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 98555-71-6 | [4] |
| Molecular Formula | C₇H₄Cl₂N₄ | [4] |
| Molecular Weight | 215.04 g/mol | [4] |
| Synonyms | 5-(2,5-dichlorophenyl)-1H-1,2,3,4-tetraazole | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1][6] This reaction is often catalyzed by a Lewis or Brønsted acid to enhance the reactivity of the nitrile.
Below, we provide a detailed, self-validating protocol for the synthesis of this compound, adapted from established methods for analogous compounds.[1][7][8]
Reaction Scheme
Caption: Synthetic workflow for this compound.
Materials and Reagents
-
2,5-Dichlorobenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF) or Deionized Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dichlorobenzonitrile (1 equivalent), sodium azide (1.2-2 equivalents), and a catalyst. For a zinc-catalyzed reaction in water, use zinc bromide (1-1.2 equivalents).[8] For a reaction in DMF, ammonium chloride can be used as a catalyst.[1][9]
-
Solvent Addition: Add the chosen solvent. For the zinc-catalyzed method, deionized water is a safe and environmentally friendly option.[8][10] Alternatively, DMF is a common solvent for this type of reaction.[1][9]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed. Reaction times can vary from a few hours to 24-48 hours depending on the specific conditions and catalyst used.[7][11]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using water as the solvent, acidify the mixture to a pH of approximately 1-2 with hydrochloric acid. This will protonate the tetrazole ring and cause it to precipitate.
-
If using DMF, dilute the reaction mixture with water and then acidify with hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a solid product.
Characterization and Spectral Data
While specific spectral data for this compound is not available in the searched literature, we can predict the expected spectral features based on data from analogous compounds.[5][12][13][14][15]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the dichlorophenyl ring. The N-H proton of the tetrazole ring will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm in DMSO-d₆).[5][13]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the dichlorophenyl ring and a characteristic signal for the carbon atom of the tetrazole ring (typically in the range of 150-165 ppm).[5][14]
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration for the tetrazole ring (around 3000-3400 cm⁻¹), as well as C=N and N=N stretching vibrations within the ring (typically in the 1400-1600 cm⁻¹ region).[5][12]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (215.04 g/mol ).
Potential Biological Activities and Therapeutic Applications
The tetrazole scaffold is a well-established pharmacophore in drug discovery, and dichlorophenyl-substituted heterocycles are known to exhibit a range of biological activities.[1][2][3] While specific studies on this compound are limited in the provided search results, the broader class of compounds suggests several potential therapeutic applications.
Postulated Mechanisms of Action
Caption: Potential mechanisms of action for dichlorophenyl-tetrazole derivatives.
-
Anti-inflammatory Activity: Many tetrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[11]
-
Anticancer Activity: Substituted tetrazoles have been investigated as anticancer agents. Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16]
-
Antimicrobial Activity: The tetrazole nucleus is present in various compounds with antibacterial and antifungal properties.[1][3] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.
Future Directions and Research Opportunities
This compound represents a promising starting point for further investigation and drug development. Key areas for future research include:
-
Definitive Synthesis and Characterization: A detailed publication of the synthesis and comprehensive spectral characterization of this specific compound is needed to provide a solid foundation for further studies.
-
Biological Screening: A broad biological screening of this compound against a panel of targets (e.g., kinases, proteases, microbial strains) would be valuable to identify its primary biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern on the phenyl ring would provide crucial insights into the structure-activity relationships and help optimize for potency and selectivity.
-
Computational Modeling: Molecular docking and other computational studies could help to identify potential biological targets and guide the design of more potent derivatives.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established and robust methodologies, and its structural features suggest a range of possible biological activities. This guide provides a foundational understanding of this compound and a framework for its further investigation, empowering researchers to explore its therapeutic potential.
References
- Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).
- (2023). Biological activities importance of Tetrazole derivatives.
- This compound. (n.d.).
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).
- 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) 13C NMR spectrum. (n.d.). ChemicalBook.
- (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- (2017).
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in W
- (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- (2021).
- (2019).
- (2021). Tetrazoles: Synthesis and Biological Activity.
- (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.
- (2017). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. NIH.
- (2020). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity.
- (2017). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. PMC.
- (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. rsc.org [rsc.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. scielo.org.za [scielo.org.za]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 12. growingscience.com [growingscience.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) 13C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Theoretical and Spectroscopic Examination of 2,5-Dichlorophenyl Substituted Tetrazoles: A Guide for Drug Discovery and Materials Science
Authored by a Senior Application Scientist
Abstract
The tetrazole ring system, a unique nitrogen-rich five-membered heterocycle, stands as a cornerstone in modern medicinal chemistry and advanced materials science.[1][2] Its ability to act as a bioisostere for carboxylic acids, coupled with its distinct electronic and structural properties, has led to its incorporation into numerous FDA-approved drugs.[3][4] When substituted with a 2,5-dichlorophenyl moiety, the resulting molecule gains modulated lipophilicity and electronic characteristics that can significantly influence its biological activity and material properties.[5][6] This technical guide provides an in-depth exploration of 2,5-dichlorophenyl substituted tetrazoles, navigating from their synthesis and structural characterization to advanced theoretical analyses. We will dissect the causality behind experimental choices and computational methodologies, offering researchers, scientists, and drug development professionals a robust framework for investigating this important class of compounds. This document integrates field-proven insights with rigorous theoretical grounding, covering Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking protocols to fully elucidate the structure-property relationships of these molecules.
Synthesis and Structural Elucidation: From Blueprint to Reality
The journey into understanding any molecule begins with its creation and the definitive confirmation of its structure. The synthesis of 2,5-disubstituted tetrazoles is a well-established field, with several reliable pathways available to chemists.[7] The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Dominant Synthetic Pathways
One of the most efficient and widely adopted methods for creating 2,5-disubstituted tetrazoles involves a one-pot reaction from aryldiazonium salts and amidines, followed by an oxidative ring closure.[8] This approach is favored for its mild reaction conditions and short completion times.[8] Other common strategies include the [3+2] cycloaddition of nitriles with sodium azide, a versatile method for generating 5-substituted tetrazoles which can then be alkylated or arylated at a nitrogen position.[2][9]
Below is a generalized workflow representing a common synthetic approach.
Caption: Generalized workflow for the synthesis of substituted 2,5-dichlorophenyl tetrazoles.
Spectroscopic and Structural Confirmation
Once synthesized, the molecular structure must be unambiguously confirmed. A multi-technique approach provides a self-validating system of characterization.
Experimental Protocol: Standard Characterization Suite
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[10]
-
Rationale: NMR confirms the connectivity of atoms by analyzing chemical shifts, integration, and coupling patterns, providing a fingerprint of the carbon-hydrogen framework.[11][12]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Rationale: FT-IR identifies key functional groups by their characteristic vibrational frequencies, such as N-H, C=N, and C-Cl stretches, confirming the presence of the tetrazole ring and substituents.[12][13]
-
-
Single-Crystal X-ray Diffraction (SCXRD):
-
Grow diffraction-quality single crystals, often by slow evaporation of a solvent (e.g., ethanol).[14]
-
Mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure.
-
Rationale: SCXRD provides the absolute, three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. It is the gold standard for structural elucidation.[6]
-
The structural data for a related compound, 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, reveals key geometric features. The tetrazole and phenyl rings are nearly planar but are twisted relative to each other, with a dihedral angle of 17.2(2)°.[14] This twisting is a critical feature influencing the molecule's overall shape and how it interacts with its environment.
Table 1: Selected Crystallographic and Geometric Parameters
| Parameter | 1-(3,5-Dichlorophenyl)tetrazole[14] | Optimized DFT Geometry (Example) |
|---|---|---|
| Crystal System | Monoclinic | N/A |
| Space Group | P2₁/c | N/A |
| Dihedral Angle (Tetrazole-Phenyl) | 17.2 (2)° | Typically 15-25° |
| C-Cl Bond Lengths (Å) | ~1.73-1.74 Å | ~1.75 Å |
| C-H···N Interactions | Present | Predicted |
Deep Dive with Theoretical Analysis
Computational chemistry provides unparalleled insight into the electronic structure and reactivity of molecules, complementing experimental findings. Density Functional Theory (DFT) is the workhorse for these investigations due to its balance of accuracy and computational cost.[15]
Density Functional Theory (DFT) Studies
DFT calculations allow us to build a validated theoretical model of the molecule, from which we can derive numerous properties.
Protocol: Molecular Geometry Optimization and Frequency Calculation
-
Input Structure: Build the initial 3D structure of the 2,5-dichlorophenyl substituted tetrazole. The structure from X-ray diffraction is an ideal starting point.[6]
-
Computational Method: Select the DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[4][16]
-
Job Type: Perform a geometry optimization followed by a frequency calculation.
-
Analysis:
-
Confirm the optimized structure is a true energy minimum by checking for the absence of imaginary frequencies.
-
Compare the calculated geometric parameters (bond lengths, angles) with experimental SCXRD data for validation.[6][14]
-
Correlate the calculated vibrational frequencies with the experimental FT-IR spectrum.[13]
-
Caption: Workflow for a typical DFT calculation on a tetrazole derivative.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.[6] A smaller gap suggests the molecule is more reactive. For many organic molecules, the HOMO-LUMO gap lies in the range that corresponds to absorption in the UV-Vis region.[17]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies regions of positive and negative charge, which are crucial for predicting non-covalent interactions.
-
Red/Yellow regions: Electron-rich, negative potential (e.g., around the nitrogen atoms of the tetrazole ring). These are sites for electrophilic attack.
-
Blue regions: Electron-poor, positive potential (e.g., around hydrogen atoms). These are sites for nucleophilic attack.
Hirshfeld Surface Analysis: Decoding Intermolecular Forces
While DFT explains the intramolecular landscape, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that govern how molecules pack in a crystal.[1][18]
Protocol: Generating and Interpreting Hirshfeld Surfaces
-
Input: A refined crystal structure information file (.cif) from SCXRD is required.
-
Software: Use software like CrystalExplorer to generate the Hirshfeld surface.[19]
-
Surface Mapping: Map properties like dnorm onto the surface. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds.[19][20]
-
Fingerprint Plots: Generate 2D fingerprint plots, which summarize all intermolecular contacts. Each type of contact (e.g., N···H, C···H, Cl···H) has a characteristic appearance on the plot, and the area can be used to quantify its contribution to the overall crystal packing.[19][20]
Table 2: Example Quantification of Intermolecular Contacts from Hirshfeld Analysis
| Contact Type | Percentage Contribution | Significance |
|---|---|---|
| H···H | ~45% | Predominantly van der Waals forces |
| N···H / H···N | ~15-20% | Indicates hydrogen bonding, crucial for stability[19][20] |
| Cl···H / H···Cl | ~10-15% | Weak hydrogen bonds or dipole-dipole interactions |
| C···H / H···C | ~8-12% | van der Waals and C-H···π interactions[3] |
| Other (N···C, Cl···Cl etc.) | Balance | Other specific interactions |
The analysis reveals that even in the absence of strong classical hydrogen bond donors, a network of weaker C-H···N interactions and other contacts dictates the supramolecular architecture.[3][14]
Application in Drug Development: Molecular Docking
For drug development professionals, a key question is how a molecule interacts with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into its potential biological activity.[21][22] Tetrazole derivatives are often explored as antimicrobial or anticancer agents.[6][23][24]
Protocol: Molecular Docking of a Tetrazole Ligand
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign charges.[25]
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the 2,5-dichlorophenyl tetrazole derivative.
-
Assign charges and define rotatable bonds.
-
-
Grid Generation: Define a "docking box" or grid that encompasses the active site of the target protein.
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina) to sample numerous conformations and orientations of the ligand within the active site.[25]
-
The program will score these poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Examine the top-ranked poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues in the active site.
-
Caption: Logical relationship in a molecular docking experiment.
The results from docking studies can guide the rational design of more potent inhibitors. For instance, if a docking study reveals an unmet hydrogen bond opportunity in the active site, the tetrazole derivative can be chemically modified to include a suitable functional group, thus improving its binding affinity and potential efficacy.
Conclusion and Future Perspectives
The study of 2,5-dichlorophenyl substituted tetrazoles is a prime example of how modern chemical science integrates synthesis, spectroscopy, and advanced computational theory to build a comprehensive understanding of a molecule. The workflow presented here—from synthesis and characterization to DFT, Hirshfeld analysis, and molecular docking—provides a powerful, self-validating paradigm for investigation.
This integrated approach not only confirms the fundamental structure but also decodes the subtle intra- and intermolecular forces that govern the molecule's behavior. For drug developers, this knowledge is invaluable for predicting biological activity and guiding the synthesis of next-generation therapeutic agents. For materials scientists, understanding the crystal packing and electronic properties is key to designing novel materials with tailored optical or energetic properties.[26] The continued application of these theoretical tools will undoubtedly accelerate discovery and innovation in the ever-expanding world of tetrazole chemistry.
References
-
Synthesis, X-ray characterization, Hirshfeld surface analysis and DFT calculations on tetrazolyl-phenol derivatives. (2021). University of Otago. Available at: [Link]
-
Synthesis, X-ray characterization, Hirshfeld surface analysis and DFT calculations on tetrazolyl-phenol derivatives: H-bonds vs C–H…π/π…π interactions. (n.d.). ResearchGate. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2025). IUCrData. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). (2025). National Institutes of Health (NIH). Available at: [Link]
-
Hirshfeld surface of the title molecule plotted over shape-index. (n.d.). ResearchGate. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Available at: [Link]
-
1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. (2023). PubMed. Available at: [Link]
-
Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO and HOMO-LUMO analysis of Z)-3-(2,4-dichlorophenyl)1-(1H-. (n.d.). International Journal of Scientific & Technology Research. Available at: [Link]
-
Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (n.d.). PubMed Central (PMC). Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Available at: [Link]
-
Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (n.d.). MDPI. Available at: [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2025). ACS Omega. Available at: [Link]
-
One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central (PMC). Available at: [Link]
-
Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (n.d.). Pharmaspire. Available at: [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE. Available at: [Link]
-
Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (2022). SciSpace. Available at: [Link]
-
Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. Available at: [Link]
-
This compound. (n.d.). PubChemLite. Available at: [Link]
-
Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. (n.d.). Semantic Scholar. Available at: [Link]
-
Density functional theory analysis and molecular docking evaluation of 1-(2, 5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone as COX2 inhibitor against inflammatory diseases. (2025). ResearchGate. Available at: [Link]
-
2-Substituted and 2,5-Disubstituted Tetrazoles. (2003). Semantic Scholar. Available at: [Link]
-
2,5-Disubstituted tetrazoles 1a–d. (n.d.). ResearchGate. Available at: [Link]
-
Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}. (2025). ResearchGate. Available at: [Link]
-
Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method. (2025). ResearchGate. Available at: [Link]
-
X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (n.d.). Growing Science. Available at: [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Journal of Ovonic Research. Available at: [Link]
-
DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent. (2022). PubMed. Available at: [Link]
-
Structures of synthesized tetrazoles. (n.d.). ResearchGate. Available at: [Link]
-
5-Amino-1-(2,4-dichlorophenyl)tetrazole. (n.d.). PubChem. Available at: [Link]
-
Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (n.d.). MDPI. Available at: [Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. scispace.com [scispace.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. ijstr.org [ijstr.org]
- 14. 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. isfcppharmaspire.com [isfcppharmaspire.com]
- 25. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors [mdpi.com]
- 26. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 5-(2,5-Dichlorophenyl)-1H-tetrazole: A Technical Guide
Introduction
For researchers and scientists engaged in the landscape of drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 5-(2,5-Dichlorophenyl)-1H-tetrazole, a molecule of significant interest due to the prevalence of the tetrazole moiety as a bioisostere for carboxylic acids in medicinal chemistry, presents a unique spectroscopic profile. This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. By delving into the principles behind the spectroscopic techniques and interpreting the expected data in the context of the molecule's structure, this guide serves as a valuable resource for its characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a heterocyclic tetrazole ring connected to a dichlorinated phenyl ring. This arrangement of aromatic and heteroaromatic systems, along with the presence of electronegative chlorine and nitrogen atoms, dictates its characteristic spectroscopic features. The potential for tautomerism in the 1H-tetrazole ring adds another layer of complexity to its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
Expected ¹H NMR Spectrum:
The proton NMR spectrum of this compound is anticipated to be dominated by the signals from the aromatic protons of the dichlorophenyl ring. The acidic proton on the tetrazole ring (N-H) is also a key feature, though its chemical shift can be highly variable.
-
Aromatic Region (7.5 - 8.0 ppm): The 2,5-dichlorophenyl group will give rise to a complex multiplet in this region. The three aromatic protons will exhibit splitting patterns dictated by their coupling constants.
-
Tetrazole N-H Proton (variable, often > 10 ppm): The proton attached to the tetrazole ring is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is often observed as a broad singlet. In many instances, this proton may exchange with deuterium in deuterated solvents like DMSO-d₆, leading to its disappearance from the spectrum.
Comparative Analysis with 5-(2,6-dichlorophenyl)-1H-tetrazole:
The isomeric compound, 5-(2,6-dichlorophenyl)-1H-tetrazole, provides a valuable reference. In its ¹H NMR spectrum (400 MHz, DMSO-d₆), the aromatic protons appear as a singlet at 7.74 ppm (2H) and a multiplet between 7.53-7.47 ppm (1H)[1]. This difference in the splitting pattern compared to the expected spectrum of the 2,5-dichloro isomer highlights the sensitivity of NMR to the substitution pattern on the phenyl ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Tetrazole Carbon (C5, ~155-165 ppm): The carbon atom of the tetrazole ring is typically found in this downfield region. For comparison, the tetrazole carbon in 5-(2,6-dichlorophenyl)-1H-tetrazole is observed at 161.81 ppm[1].
-
Aromatic Carbons (125-140 ppm): The six carbons of the dichlorophenyl ring will give rise to several signals in this range. The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the halogen. The carbon attached to the tetrazole ring will also have a distinct chemical shift.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for tetrazoles due to their moderate polarity and the ability to observe the N-H proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 scans are typically sufficient.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3200-2500 | N-H stretching (tetrazole) | Broad |
| 3100-3000 | C-H stretching (aromatic) | Sharp, medium |
| 1600-1450 | C=C and C=N stretching (aromatic & tetrazole) | Multiple sharp bands |
| 1100-1000 | C-Cl stretching | Strong, sharp |
| Below 900 | C-H bending (out-of-plane, aromatic) | Medium to strong |
Comparative Analysis:
The IR spectrum of the related 5-(2,6-dichlorophenyl)-1H-tetrazole shows bands at 3430, 2926, 2126, 1432, 1200, 1096, and 784 cm⁻¹[1]. These correspond to N-H stretching, C-H stretching, and various ring vibrations, providing a good reference for the expected spectrum of the 2,5-dichloro isomer.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR)-IR:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrum:
The mass spectrum of this compound will show the molecular ion peak and characteristic fragment ions.
-
Molecular Ion ([M+H]⁺ or [M-H]⁻): The molecular weight of this compound (C₇H₄Cl₂N₄) is 214.04 g/mol . In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) would be observed at m/z 215. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be at m/z 213. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, resulting in a characteristic M, M+2, and M+4 pattern.
Fragmentation Pathway:
The fragmentation of tetrazoles is well-documented.
-
Positive Ion Mode: A characteristic loss of a molecule of hydrazoic acid (HN₃, 43 Da) is often observed[2].
-
Negative Ion Mode: The loss of a molecule of nitrogen (N₂, 28 Da) is a common fragmentation pathway for deprotonated tetrazoles[2].
Caption: Proposed ESI-MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometry
Electrospray Ionization (ESI)-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
References
- Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of Organic Chemistry, 12(4), 215-226.
- Liu, W., Li, Y., & Chen, H. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Gundugola, A. S., et al. (2018). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 14(6), 499-511.
- Pawar, S. S., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of the Indian Chemical Society, 93(10), 1139-1146.
-
PubChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
A Technical Guide to Determining the Solubility and Stability of 5-(2,5-Dichlorophenyl)-1H-tetrazole
This guide provides a comprehensive framework for characterizing the solubility and stability of 5-(2,5-Dichlorophenyl)-1H-tetrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a detailed methodological approach grounded in established scientific principles. Here, we explain the causality behind experimental choices, provide self-validating protocols, and furnish the tools to generate reliable and reproducible data for this specific molecule.
Introduction: Understanding the Molecule
This compound is a molecule with distinct physicochemical characteristics that guide our experimental strategy.
-
The Tetrazole Moiety : The 1H-tetrazole ring is a well-known bioisostere of a carboxylic acid.[1] This suggests it is a weak acid with a pKa value typically in the range of 4-5, similar to many carboxylic acids.[2] This acidic nature is a critical determinant of its aqueous solubility, which will be highly pH-dependent.
-
The Dichlorophenyl Group : The 2,5-dichloro-substituted phenyl ring imparts significant hydrophobicity (lipophilicity) to the molecule. This structural feature suggests that solubility in non-polar organic solvents may be favorable, while aqueous solubility is likely to be limited, especially at a low pH where the tetrazole is not ionized.
-
Metabolic Stability : Tetrazole rings are generally resistant to many common metabolic degradation pathways, a key advantage in drug design.[2][3] However, the overall stability of the molecule must be empirically determined.
This initial analysis dictates a strategy that must thoroughly investigate pH-dependent aqueous solubility, explore a wide range of organic solvents, and assess stability under various stress conditions to unmask potential degradation pathways.
Thermodynamic Solubility Determination
The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This value represents the true saturation point of the solute in a solvent at a given temperature and is crucial for formulation and preclinical development.[4][5] The "gold standard" for this measurement is the Shake-Flask Method .[6]
Causality: Why the Shake-Flask Method?
The shake-flask method is chosen for its reliability and direct measurement of the equilibrium state.[6] Unlike high-throughput kinetic methods, which often rely on precipitating a compound from a DMSO stock solution, the shake-flask method starts with the solid, crystalline material and allows it to dissolve until equilibrium is reached.[5] This process avoids the formation of supersaturated solutions or amorphous precipitates, which can lead to erroneously high solubility values.[4] The extended incubation time (typically 24 hours or more) ensures that the dissolution process has reached a true thermodynamic endpoint.[5]
Recommended Solvents for Profiling
A comprehensive solubility profile requires testing in a diverse set of solvents that span the polarity range. This allows for an understanding of the compound's behavior in various environments, from aqueous biological fluids to organic solvents used in synthesis and formulation.
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 4.5 (e.g., Acetate), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate) | To determine the pH-solubility profile, critical for predicting absorption and behavior in different physiological compartments. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Solvents capable of hydrogen bonding, often used in formulations and crystallization. |
| Polar Aprotic | Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Solvents with high dielectric constants but without acidic protons, common in analytical and process chemistry. |
| Non-Polar | Toluene, Heptane, Dichloromethane (DCM) | To assess solubility in lipophilic environments, relevant for certain delivery systems and extraction processes. |
This selection can be further refined using principles like Hansen Solubility Parameters (HSP) , which deconstruct solubility into dispersion (δD), polar (δP), and hydrogen bonding (δH) components to predict solvent-solute compatibility more accurately.[7][8]
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This protocol ensures a robust and self-validating measurement of thermodynamic solubility.
-
Preparation : Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of each selected solvent or buffer to the corresponding vials.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.[5]
-
Equilibrium Confirmation (Self-Validation) : To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[6]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PTFE, compatible with the solvent) to remove all undissolved particles.
-
Quantification : Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment and Forced Degradation
Understanding a molecule's stability is mandated by regulatory bodies like the ICH and is fundamental to ensuring its quality, safety, and efficacy over time.[9][10] A stability program involves both long-term stability studies and forced degradation (or stress testing).
Causality: Why Perform Forced Degradation?
Forced degradation studies are intentionally aggressive experiments designed to accelerate the chemical degradation of a substance.[11] The primary goals are not to determine shelf-life but to:
-
Identify Degradation Pathways : Uncover the likely degradation products that could form under relevant storage and handling conditions.[12]
-
Develop Stability-Indicating Methods : Generate degraded samples to prove that the analytical method (typically HPLC) can separate and quantify the parent compound from all potential degradation products. This is a critical requirement for a validated method.[13][14]
-
Elucidate Molecular Structure : Understand the inherent chemical liabilities of the molecule.
A target degradation of 5-20% is generally considered optimal.[15] Too little degradation provides insufficient information, while excessive degradation can lead to secondary and tertiary products that are not relevant to real-world stability.[12]
Protocol: Forced Degradation Studies
These studies should be performed on a single batch of the drug substance in solution (e.g., at 1 mg/mL in a suitable solvent) and, if applicable, in the solid state.
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours. | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or heated for several hours. | To test susceptibility to degradation in alkaline environments. The tetrazole ring may be susceptible to opening under harsh basic conditions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), at room temperature. | To assess vulnerability to oxidative stress.[11] |
| Thermal Degradation | Heat solid sample at a temperature below its melting point (e.g., 80°C) for an extended period. | To evaluate the intrinsic thermal stability of the solid form. |
| Photostability | Expose the solid and/or solution to a light source conforming to ICH Q1B guidelines (combination of UV and visible light).[16] | To determine if the compound is light-sensitive, which dictates packaging requirements.[11] |
The Central Role of a Stability-Indicating HPLC Method
A robust, validated, stability-indicating HPLC method is the cornerstone of any stability study.[17] It must be able to resolve the parent peak from all process impurities and degradation products.
Method Development Steps:
-
Column & Mobile Phase Screening : Start with a standard C18 column and screen mobile phase gradients using acetonitrile or methanol with buffered aqueous phases (e.g., phosphate or formate buffer) at different pH values.
-
Analysis of Stressed Samples : Inject samples from each forced degradation condition. The goal is to achieve baseline separation between the parent peak and any new peaks that appear.
-
Peak Purity Analysis : Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of co-eluting degradants.
-
Method Validation : Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for Stability-Indicating Method Development.
Data Summary and Interpretation
All quantitative data should be meticulously organized for clear comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent/Buffer | pH (if aqueous) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 M HCl | 2.0 | [Experimental Data] | [Experimental Data] |
| Acetate Buffer | 4.5 | [Experimental Data] | [Experimental Data] |
| PBS | 7.4 | [Experimental Data] | [Experimental Data] |
| Borate Buffer | 9.0 | [Experimental Data] | [Experimental Data] |
| Methanol | N/A | [Experimental Data] | [Experimental Data] |
| Acetonitrile | N/A | [Experimental Data] | [Experimental Data] |
| DMSO | N/A | [Experimental Data] | [Experimental Data] |
| Toluene | N/A | [Experimental Data] | [Experimental Data] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Conditions | Time (h) | % Assay of Parent | % Degradation | No. of Degradants |
| Control | 1 mg/mL in 50:50 ACN:H₂O | 48 | [Experimental Data] | 0 | 0 |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Oxidation | 3% H₂O₂, RT | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Thermal (Solid) | 80°C | 72 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photolytic (Solid) | ICH Q1B | - | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion
This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By adhering to these principles of causality, employing self-validating protocols, and developing a robust stability-indicating analytical method, researchers can generate the high-quality, reliable data necessary to advance their drug development programs. The provided methodologies, rooted in established regulatory and scientific standards, form a comprehensive framework for the successful physicochemical profiling of this and other novel chemical entities.
References
-
Platform of Integrative Chemical Biology of Strasbourg (PCBIS). Thermodynamic solubility. UAR 3286. [Link]
-
Anselmo, H. et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
ICH guideline Q1A(R2) on stability testing of new drug substances and products. (2023). YouTube. [Link]
-
U.S. EPA Product Properties Test Guidelines. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. [Link]
-
American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]
-
Al-Masoudi, N. A. et al. (2012). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]
-
Kaur, N. et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect. [Link]
-
Tsong, Y. Y., & Chen, Y. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Liu, J. et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. [Link]
-
European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Patel, D. et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. [Link]
-
Enamine. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
National Center for Biotechnology Information. 5-Phenyl-1H-tetrazole. PubChem. [Link]
-
Hansen, C. M. Hansen Solubility Parameters. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. ResearchGate. [Link]
-
Bajaj, S. et al. (2006). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
Ostrovskii, V. A. et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
-
Hansen, C. M. (2000). Hansen Solubility Parameters. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Sule, S. et al. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters : A User's Handbook. ResearchGate. [Link]
-
Ghashang, M. et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. [Link]
-
Al-Juboori, A. M. J. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]
-
ICH. Quality Guidelines. [Link]
-
Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Chemsrc. 5-Phenyl-1H-tetrazole. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. sgs.com [sgs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. irjpms.com [irjpms.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 5-Phenyl-1H-Tetrazole Derivatives in Contemporary Drug Discovery: A Technical Guide
Abstract
The 5-phenyl-1H-tetrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique physicochemical properties, particularly its role as a bioisostere for the carboxylic acid group, have rendered it an attractive moiety for the design of novel drugs with enhanced metabolic stability and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 5-phenyl-1H-tetrazole derivatives. We will delve into field-proven synthetic protocols, detail key in vitro and in vivo assays for assessing their therapeutic potential, and explore the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory activities.
The 5-Phenyl-1H-Tetrazole Core: A Foundation for Therapeutic Innovation
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs. When substituted with a phenyl group at the 5-position, the resulting 5-phenyl-1H-tetrazole core exhibits a remarkable versatility for chemical modification and a broad spectrum of biological activities.[1][2] Its ability to mimic the acidity and planar structure of a carboxylic acid while offering improved lipophilicity and resistance to metabolic degradation makes it a valuable tool in overcoming common pharmacokinetic challenges in drug development.[1]
Synthetic Strategies for 5-Phenyl-1H-Tetrazole Derivatives
The cornerstone of exploring the therapeutic potential of 5-phenyl-1H-tetrazole derivatives lies in efficient and versatile synthetic methodologies. The most prevalent and robust method for the synthesis of the core structure is the [3+2] cycloaddition reaction between a nitrile and an azide.[3][4] Subsequent derivatization at the N1 or N2 positions of the tetrazole ring, or modifications on the phenyl ring, allows for the generation of extensive compound libraries for screening.
Synthesis of the 5-Phenyl-1H-Tetrazole Core
The [3+2] cycloaddition of benzonitrile with sodium azide is a widely employed method for the synthesis of 5-phenyl-1H-tetrazole.[3] Various catalysts can be utilized to enhance reaction efficiency and yield.
Experimental Protocol: Copper-Catalyzed Synthesis of 5-Phenyl-1H-Tetrazole [3]
-
To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1.1 mmol) and CuSO₄·5H₂O (0.1 mmol).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Acidify the mixture with 2N HCl to pH ~3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-phenyl-1H-tetrazole.
Synthesis of N-Substituted Derivatives
Alkylation of the 5-phenyl-1H-tetrazole core is a common strategy to introduce structural diversity and modulate biological activity. The reaction of 5-phenyl-1H-tetrazole with various alkylating agents in the presence of a base yields a mixture of 1- and 2-substituted isomers.
Experimental Protocol: Synthesis of 1,5- and 2,5-Disubstituted Tetrazoles [5]
-
To a solution of 5-phenyl-1H-tetrazole (1 mmol) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the 1,5- and 2,5-disubstituted isomers.
Caption: General workflow for the synthesis of 5-phenyl-1H-tetrazole and its N-substituted derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 5-phenyl-1H-tetrazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
One of the key mechanisms underlying the anticancer activity of certain 5-phenyl-1H-tetrazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell growth and proliferation.[8][9] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target. By binding to the ATP-binding site of the EGFR kinase domain, these derivatives can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[8]
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several 5-phenyl-1H-tetrazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, DNA fragmentation.[12]
Caption: Simplified signaling pathway illustrating the anticancer mechanism of 5-phenyl-1H-tetrazole derivatives through EGFR inhibition and induction of apoptosis.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of 5-phenyl-1H-tetrazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | [13] |
| Compound B | A549 (Lung) | 8.7 | [13] |
| Compound C | HeLa (Cervical) | 3.1 | [3] |
| Compound D | HT-29 (Colon) | 6.5 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity [15][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-phenyl-1H-tetrazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat. 5-Phenyl-1H-tetrazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[17][18][19]
Mechanism of Action: Inhibition of DNA Gyrase
A key target for antibacterial action is DNA gyrase, an essential enzyme involved in bacterial DNA replication.[7][20] Certain 5-phenyl-1H-tetrazole derivatives have been found to inhibit the activity of DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death.
Caption: Mechanism of antimicrobial action of 5-phenyl-1H-tetrazole derivatives via inhibition of DNA gyrase.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound E | Staphylococcus aureus | 16 | [6] |
| Compound F | Escherichia coli | 32 | [6] |
| Compound G | Pseudomonas aeruginosa | 64 | [21] |
| Compound H | Bacillus subtilis | 8 | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination [5][22][23]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the 5-phenyl-1H-tetrazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 5-Phenyl-1H-tetrazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[5][16][23]
Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines
The cyclooxygenase-2 (COX-2) enzyme is a key player in the inflammatory response, responsible for the production of prostaglandins.[8][24] Many 5-phenyl-1H-tetrazole derivatives act as selective COX-2 inhibitors, thereby reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[25] Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][19][26]
Caption: The anti-inflammatory mechanism of 5-phenyl-1H-tetrazole derivatives through the inhibition of COX-2, TNF-α, and IL-6.
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [25][27]
-
Animal Dosing: Administer the 5-phenyl-1H-tetrazole derivatives orally or intraperitoneally to rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-phenyl-1H-tetrazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and tetrazole rings.
-
Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring often enhances anticancer activity. Substitution at the N1 position of the tetrazole ring with bulky aromatic groups can also improve potency.[6]
-
Antimicrobial Activity: Lipophilic substituents on the phenyl ring can increase the antimicrobial activity by facilitating passage through the bacterial cell membrane.[18]
-
Anti-inflammatory Activity: The presence of a sulfonamide or a similar acidic group on the phenyl ring is often crucial for COX-2 inhibitory activity, mimicking the structure of known coxibs.[8]
Conclusion and Future Directions
The 5-phenyl-1H-tetrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core, coupled with its favorable physicochemical properties, allows for the creation of diverse chemical libraries with a wide range of biological activities. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in treating a broader spectrum of diseases. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
-
Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. (URL: [Link])
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])
-
Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (URL: [Link])
-
Two-fold Broth Microdilution Method for Determination of MIC. (URL: [Link])
-
Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. (URL: [Link])
-
Synthesis and Anti-Inflammatory Activity of Some 5-Phenyl-1-(Acyl)-1, 2, 3, 4-Tetrazole. (URL: [Link])
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (URL: [Link])
-
Synthesis and Anti Inflammatory activity of some 5-phenyl-1-(Acyl)-1,2,3,4- Tetrazole. (URL: [Link])
-
Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. (URL: [Link])
-
Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE 2, TNF-α, IL-6 and histopathological study. (URL: [Link])
-
Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). (URL: [Link])
-
(PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. (URL: [Link])
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (URL: [Link])
-
Design, synthesis, and structure-activity relationship studies of new phenolic DNA gyrase inhibitors. (URL: [Link])
-
Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. (URL: [Link])
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (URL: [Link])
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (URL: [Link])
-
Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. (URL: [Link])
-
Structure-activity relationships in DNA gyrase inhibitors. (URL: [Link])
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (URL: [Link])
-
Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. (URL: [Link])
-
The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b][5][15][18]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. (URL: [Link])
-
IC 50 value for tested compounds 5a-5k against cancer cell lines. (URL: [Link])
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (URL: [Link])
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (URL: [Link])
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (URL: [Link])
-
Carrageenan Induced Paw Edema Model. (URL: [Link])
-
Exploring the Potential of Natural-like Compounds as TNF- α Inhibitors: An In-silico Approach. (URL: [Link])
-
The development of novel inhibitors of tumor necrosis factor-alpha (TNF-alpha) production based on substituted[23][23]-bicyclic pyrazolones. (URL: [Link])
-
Design, Synthesis and Structure-Activity Relationship Studies of Novel Indazole Analogues as DNA Gyrase Inhibitors With Gram-positive Antibacterial Activity. (URL: [Link])
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (URL: [Link])
-
Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. (URL: [Link])
-
Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. (URL: [Link])
-
One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (URL: [Link])
-
A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells. (URL: [Link])
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (URL: [Link])
-
5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (URL: [Link])
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (URL: [Link])
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship studies of new phenolic DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3- e]tetrazolo[4,5- b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 18. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 19. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships in DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. uokerbala.edu.iq [uokerbala.edu.iq]
- 23. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]
- 24. oa.tib.eu [oa.tib.eu]
- 25. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structure-activity relationships among DNA gyrase inhibitors. Synthesis and biological evaluation of 1,2-dihydro-4, 4-dimethyl-1-oxo-2-naphthalenecarboxylic acids as 1-carba bioisosteres of oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole from 2,5-Dichlorobenzonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole, a valuable building block in medicinal chemistry and drug discovery. The tetrazole moiety is a key pharmacophore, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance a molecule's metabolic stability and pharmacokinetic profile.[1][2][3] This guide delves into the mechanistic underpinnings of the synthesis, provides a detailed and validated experimental protocol, and addresses critical safety considerations.
Introduction and Scientific Rationale
The conversion of nitriles to tetrazoles is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with broad pharmacological applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][4] The synthesis of this compound from 2,5-dichlorobenzonitrile proceeds via a [3+2] cycloaddition reaction between the nitrile and an azide source.[5][6] This reaction is typically catalyzed by a Lewis or Brønsted acid to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[7]
The choice of reagents and reaction conditions is paramount for achieving high yields and purity while ensuring operational safety. This protocol utilizes sodium azide as the azide source in conjunction with a zinc salt catalyst, a method known for its efficiency and broad substrate scope.[8][9] The use of a Lewis acid like zinc chloride activates the nitrile, facilitating the cycloaddition.[8]
Reaction Mechanism and Key Principles
The synthesis of 5-substituted-1H-tetrazoles from nitriles and azides is a well-established 1,3-dipolar cycloaddition.[6][10] The generally accepted mechanism involves the following key steps:
-
Nitrile Activation: A Lewis acid (e.g., ZnCl₂) or a Brønsted acid coordinates to the nitrogen atom of the nitrile group.[7] This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
-
Azide Attack: The azide anion (N₃⁻) acts as the nucleophile and attacks the activated nitrile carbon.[7]
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrazole ring.[7]
-
Protonation: A final protonation step yields the stable 1H-tetrazole product.[7]
The formation of the aromatic tetrazole ring provides a thermodynamic driving force for the reaction.[7]
Caption: Reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,5-Dichlorobenzonitrile | ≥98% | Commercially Available | Starting material. |
| Sodium Azide (NaN₃) | ≥99.5% | Commercially Available | EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE. Handle with extreme care. |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Commercially Available | Lewis acid catalyst. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available | For acidification during workup. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying the organic layer. |
| Deionized Water | In-house |
3.2. Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzonitrile (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Then, carefully add sodium azide (1.5 - 2.2 eq) and anhydrous zinc chloride (1.1 - 1.5 eq) to the stirred solution.[11]
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[11]
-
Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water. Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the tetrazole product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure this compound.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Summary
| Parameter | Value |
| Reactant Ratios (Molar Equivalents) | |
| 2,5-Dichlorobenzonitrile | 1.0 |
| Sodium Azide | 1.5 - 2.2 |
| Zinc Chloride | 1.1 - 1.5 |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 2-24 hours |
| Expected Yield | 80-95% (after purification) |
Safety Precautions: A Critical Overview
The use of sodium azide necessitates strict adherence to safety protocols due to its high toxicity and the potential for forming explosive compounds.[12]
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Explosion Hazard:
-
Hydrazoic Acid Formation: Sodium azide reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃).[12][13][14] Acidification during the workup must be performed slowly and with cooling to control the exothermic reaction and minimize the formation of gaseous HN₃.
-
Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, mercury, silver) to form highly shock-sensitive and explosive metal azides.[14] Avoid using metal spatulas for handling sodium azide and ensure that the reaction setup does not contain any incompatible metals.[14] Waste containing azide should be handled according to institutional guidelines and should not be disposed of down the drain, as it can react with metal pipes.[14]
-
Thermal Decomposition: While sodium azide itself is relatively stable, it can decompose violently at high temperatures (above 275 °C).[12]
-
-
Waste Disposal: All azide-containing waste must be quenched and disposed of according to strict institutional and regulatory guidelines. Consult your institution's environmental health and safety (EHS) office for proper procedures.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=N bonds of the tetrazole ring.
-
Melting Point Analysis: To assess purity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2,5-dichlorobenzonitrile. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety precautions, researchers can safely and efficiently produce this important heterocyclic compound for applications in drug discovery and development. The use of a zinc catalyst offers an effective and scalable method for this transformation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Google Patents. (1998). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Ahmadi, S., et al. (2021). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 11(1), 1-13.
- Patel, A. M., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(4), 807-811.
- Ghosh, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7065-7133.
- Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 210-216.
-
Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
- Zhang, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1904.
- K. Barry Sharpless, et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2586-2591.
- Singh, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Gholinejad, M., & Amin, A. H. (2015). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and eco-friendly catalyst. RSC Advances, 5(100), 82069-82077.
- Popova, E. A., & Trifonov, R. E. (2020). Drugs in the Tetrazole Series. Pharmaceutical Chemistry Journal, 54, 1-10.
- Wand, M., & Ustinger, G. (2003). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. Chimia, 57(1-2), 24-28.
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: A Detailed Guide to the [3+2] Cycloaddition Synthesis of Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Tetrazoles in Modern Chemistry
Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, represent a cornerstone of heterocyclic chemistry, particularly within the realms of medicinal chemistry and materials science.[1][2] Their remarkable stability and unique electronic properties have led to their widespread application. In drug development, the tetrazole moiety is frequently employed as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its bioavailability without negatively impacting its ability to interact with biological targets.[3] Consequently, tetrazole-containing compounds are found in a variety of blockbuster drugs.[3][4] Beyond pharmaceuticals, their high nitrogen content and thermal stability make them valuable in the development of high-energy materials and as ligands in coordination chemistry.[1][2]
The [3+2] cycloaddition reaction between an azide and a nitrile or an alkyne stands as the most efficient and versatile method for the synthesis of 5-substituted-1H-tetrazoles.[1][5] This approach, often categorized under the umbrella of "click chemistry," is characterized by its high atom economy, broad substrate scope, and often mild reaction conditions.[3] This guide provides a detailed protocol for the synthesis of tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide, offering insights into the reaction mechanism, practical experimental procedures, and critical safety considerations.
Reaction Mechanism and Workflow
The [3+2] cycloaddition of an azide and a nitrile to form a tetrazole is a 1,3-dipolar cycloaddition. The reaction can proceed thermally, but often requires high temperatures and can result in mixtures of regioisomers when using asymmetric alkynes.[6] To overcome these limitations, various catalysts have been developed to facilitate the reaction under milder conditions and with greater control. These catalysts, typically Lewis acids or transition metals, activate the nitrile component, making it more susceptible to nucleophilic attack by the azide.[7][8]
The generally accepted mechanism for a metal-catalyzed [3+2] cycloaddition of a nitrile with sodium azide involves the following key steps:[3]
-
Coordination: The nitrile substrate coordinates to the metal center of the catalyst.
-
Nucleophilic Attack: The azide anion attacks the activated nitrile, leading to the formation of a metal-bound intermediate.
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the tetrazolate ring.
-
Protonation and Catalyst Regeneration: Protonation of the tetrazolate, typically during aqueous workup, yields the final 5-substituted-1H-tetrazole product and regenerates the catalyst for the next cycle.
Below is a generalized schematic of the catalytic cycle:
Caption: Generalized catalytic cycle for the [3+2] cycloaddition of a nitrile and an azide.
The overall experimental workflow for this synthesis can be summarized as follows:
Caption: Experimental workflow for tetrazole synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzonitrile | Reagent | Sigma-Aldrich | Example nitrile. Substrate scope is broad.[2] |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE. Handle with extreme care.[9] |
| Cobalt(II) Chloride (CoCl₂) | Anhydrous, 98% | Sigma-Aldrich | Example catalyst. Other catalysts like ZnCl₂, Cu(II) complexes, or silica sulfuric acid can be used.[1][10][11] |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Common solvent. Other high-boiling polar aprotic solvents like DMSO can also be used.[5][11] |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup and protonation. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography if needed. |
| TLC Plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Detailed Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
This protocol details the synthesis of 5-phenyl-1H-tetrazole as a representative example.
1. Reaction Setup:
-
Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cobalt(II) chloride (0.026 g, 0.2 mmol, 10 mol%).
-
Add benzonitrile (2.06 g, 20 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (20 mL).
-
Stir the mixture at room temperature for 10 minutes to dissolve the catalyst.
-
Carefully add sodium azide (1.56 g, 24 mmol, 1.2 equiv). Note: Use a plastic or ceramic spatula; avoid contact with metals.[12]
-
Place the flask in a pre-heated oil bath at 110 °C.[5]
2. Reaction Monitoring:
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
To take a sample, briefly remove the flask from the oil bath, allow it to cool slightly, and carefully withdraw a small aliquot with a glass capillary.
-
Dilute the aliquot with ethyl acetate and spot it on a TLC plate alongside a spot of the starting material (benzonitrile).
-
Visualize the spots under UV light (254 nm). The reaction is complete when the benzonitrile spot has disappeared. The reaction time can vary from 12 to 24 hours depending on the substrate and catalyst.[5]
3. Workup and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Acidify the aqueous solution to pH ~2 by the slow addition of 1 M HCl. This will protonate the tetrazolate anion, causing the product to precipitate.
-
Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
The crude product can be further purified by recrystallization.
4. Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water) and heat with stirring until the solid dissolves completely.[13]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of an anhydrous catalyst and solvent. Consider activating the catalyst if necessary. |
| Low reaction temperature | Increase the reaction temperature, but be mindful of solvent boiling points and potential side reactions. | |
| Insufficient reaction time | Continue monitoring the reaction until the starting material is consumed. | |
| Formation of side products | High reaction temperature | Optimize the temperature to favor the desired cycloaddition. |
| Impure starting materials | Use purified reagents. | |
| Difficulty in product isolation | Product is soluble in the aqueous phase | Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) after acidification. |
| Oily product instead of solid | Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. |
Safety Precautions: Handling Azides
Organic and inorganic azides are hazardous materials and must be handled with extreme caution.
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[14] Always work in a fume hood and wear appropriate PPE.
-
Explosion Hazard: Azides can be shock-sensitive and may decompose explosively upon heating or contact with certain metals (especially heavy metals like lead and copper).[9][15]
-
NEVER use metal spatulas to handle azides.[12]
-
AVOID contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[15]
-
DO NOT dispose of azide-containing solutions down the drain, as explosive metal azides can form in the plumbing.[14]
-
QUENCH any residual azide in the reaction mixture before disposal, following established laboratory procedures.
-
-
Solvent Choice: Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive diazidomethane or triazidomethane.[9][15]
Conclusion
The [3+2] cycloaddition reaction is a powerful and reliable method for the synthesis of 5-substituted-1H-tetrazoles, which are of immense importance in drug discovery and materials science. By understanding the reaction mechanism, carefully selecting catalysts and reaction conditions, and adhering to strict safety protocols, researchers can efficiently access a diverse range of tetrazole derivatives. The protocol provided herein serves as a robust starting point for the synthesis of these valuable heterocyclic compounds.
References
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (2024). ACS Omega. [Link]
-
Reaction mechanism for tetrazole via [3+2] cycloaddition. (2024). ResearchGate. [Link]
-
Ray, D. (2023). A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. Current Organocatalysis, 10(3), 250-262. [Link]
-
Catalytic synthesis of 5-substituted tetrazoles via [3+2] cycloaddition reactions. (n.d.). ResearchGate. [Link]
-
A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. (2023). Bentham Science. [Link]
-
Babu, A., & Sinha, A. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]
-
Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International journal of molecular sciences, 13(4), 4696–4703. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. [Link]
-
Jaiswal, S., Dwivedi, J., Kishore, D., & Sharma, S. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry, 28(2), 134-160. [Link]
-
Kumar, A., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 12(1), 1-21. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]
-
Miles, J. A., et al. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(3), 482-485. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2024). ResearchGate. [Link]
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465–4475. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2023). RSC Publishing. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Luo, Q. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
Azide Compounds. (n.d.). Environmental Health and Safety, University of California, Berkeley. [Link]
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Chemical Society reviews, 38(8), 2263–2290. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021). UNM Chemistry. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. safety.pitt.edu [safety.pitt.edu]
Application Notes and Protocols: 5-(2,5-Dichlorophenyl)-1H-tetrazole in Medicinal Chemistry
Introduction: The Strategic Importance of the Tetrazole Moiety in Drug Discovery
The 1H-tetrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for the carboxylic acid group.[1][2] This five-membered heterocyclic system, rich in nitrogen, possesses a pKa value comparable to that of carboxylic acids, allowing it to engage in similar crucial hydrogen bonding and electrostatic interactions with biological targets.[2] However, the tetrazole moiety offers distinct advantages, including enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic profile of a drug candidate.[2] The strategic incorporation of a 5-substituted-1H-tetrazole can thus transform a promising lead compound into a viable therapeutic agent.
This guide focuses on the applications of 5-(2,5-Dichlorophenyl)-1H-tetrazole , a specific derivative that combines the versatile tetrazole core with a dichlorinated phenyl ring. The presence of chlorine atoms on the phenyl ring can further influence the compound's properties, such as its binding affinity to target proteins and its metabolic fate. While specific biological data for this exact molecule is emerging, this document will provide detailed protocols for its synthesis and potential biological evaluation based on established methodologies and data from closely related analogs.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its application in medicinal chemistry research.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₄ | [3] |
| Molecular Weight | 215.04 g/mol | [3] |
| CAS Number | 98555-71-6 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis Protocol: [3+2] Cycloaddition of 2,5-Dichlorobenzonitrile
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[4] This protocol is adapted for the specific synthesis of this compound from 2,5-dichlorobenzonitrile.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2,5-Dichlorobenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorobenzonitrile (1 equivalent) in DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.2-1.5 equivalents) and a catalyst such as zinc chloride (0.5-1.0 equivalent) or ammonium chloride (1.2-1.5 equivalents).[5][6] The use of a catalyst is crucial to facilitate the cycloaddition.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the tetrazole ring, causing it to precipitate.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can then be purified by recrystallization or column chromatography.
-
-
Characterization: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Potential Applications in Medicinal Chemistry
Based on the known activities of structurally similar compounds, this compound holds promise in several therapeutic areas.
Tyrosinase Inhibition
Rationale: A structurally related compound, 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, has demonstrated potent tyrosinase inhibitory activity with an IC₅₀ value of 45 µM.[7][8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and in the cosmetic industry for skin whitening.[9][10] The dichlorophenyl moiety is a common feature in known tyrosinase inhibitors.
Hypothesized Mechanism of Action:
Caption: Hypothesized inhibition of the melanin synthesis pathway by this compound.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and kojic acid in DMSO. Prepare serial dilutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the test compound solution (or DMSO as a negative control, and kojic acid as a positive control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every 2 minutes) for a total of 20-30 minutes to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Anticancer Activity
Rationale: Numerous tetrazole derivatives have been investigated as potential anticancer agents.[11] The dichlorophenyl moiety is also present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[12][13] For instance, 1,3-bis(3,5-dichlorophenyl)urea has shown inhibitory effects on melanoma cell survival.[13] The combination of these two pharmacophores in this compound suggests a potential for anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa - cervical cancer) using the MTT assay.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound and doxorubicin in DMSO.
-
Prepare serial dilutions of the compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
-
Anti-inflammatory Activity
Rationale: Phenyl-tetrazole derivatives have been reported to possess anti-inflammatory properties.[14][15] The mechanism of action for some anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound make it a candidate for investigation as an anti-inflammatory agent.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
Indomethacin or Celecoxib (positive controls)
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)
-
96-well plates
-
Incubator
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10-15 minutes).
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).
-
Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
This compound is a readily synthesizable compound with significant potential in medicinal chemistry. Its structural similarity to known bioactive molecules suggests promising applications as a tyrosinase inhibitor, an anticancer agent, and an anti-inflammatory agent. The protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its pharmacological profile and advance its development as a potential therapeutic candidate.
References
-
Investigation of the efficacy on tyrosinase enzyme of 5-substituted-1H-tetrazole derivatives synthesized with Pd-containing nanoparticle. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (2014). Drug Research, 64(2), 66–72. [Link]
-
Tyrosinase inhibitory activity of (A) compound 1, (B) compound 5, (C)... (n.d.). ResearchGate. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry, 59(15), 7059–7087. [Link]
-
Percentage anti-inflammatory activity of compounds in comparison with... (n.d.). ResearchGate. Retrieved from [Link]
-
A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. (2021). International Journal of Molecular Sciences, 22(11), 6094. [Link]
-
(PDF) Biological activities importance of Tetrazole derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Tyrosinase Inhibitory Activity of Compounds 1 to 9. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiosemicarbazones with tyrosinase inhibitory activity. (2018). MedChemComm, 9(11), 1839–1848. [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research, 45(2), 140–149. [Link]
-
The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][3][7][16]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. (2020). International Journal of Molecular Sciences, 21(23), 9035. [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. (2023). University College Cork. Retrieved from [Link]
-
Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. (2012). Journal of Pharmacological Sciences, 118(3), 347–355. [Link]
- EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. (n.d.). Google Patents.
-
1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma. (2015). PLOS ONE, 10(7), e0131046. [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). Cancers, 14(5), 1335. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt. (n.d.). Google Patents.
-
Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. (2020). Scientific Reports, 10(1), 1–13. [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. (2001). The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2020). Molbank, 2020(3), M1152. [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 6. EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-(2,5-Dichlorophenyl)-1H-tetrazole as a Carboxylic Acid Isostere in Drug Discovery
Application Notes & Protocols for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize a drug candidate's properties is a cornerstone of successful drug development. This guide provides an in-depth technical overview of 5-(2,5-Dichlorophenyl)-1H-tetrazole, a crucial bioisostere for the carboxylic acid moiety. We will explore the rationale behind its use, its synthesis, and its application in designing novel therapeutics with enhanced pharmacological profiles.
Part 1: The Rationale for Bioisosteric Replacement
The concept of bioisosterism involves substituting a functional group in a biologically active molecule with another group that has similar physical or chemical properties, leading to comparable biological activity. The 5-substituted 1H-tetrazole ring is a well-established and highly successful non-classical bioisostere for the carboxylic acid group. This substitution is a key strategy employed in over 20 FDA-approved drugs.
The primary motivation for replacing a carboxylic acid with a tetrazole lies in the potential to fine-tune a molecule's physicochemical and pharmacokinetic properties. While both groups are acidic and can exist as anions at physiological pH, they exhibit important differences that can be leveraged in drug design.
Key Advantages of the Tetrazole Isostere:
-
Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids, such as β-oxidation and glucuronidation. This can lead to improved in vivo stability and a longer duration of action.
-
Lipophilicity: Tetrazoles are typically more lipophilic than their corresponding carboxylic acids. This can enhance membrane permeability and oral bioavailability, although this is not always the case due to the tetrazole's ability to form strong hydrogen bonds.
-
Target Interactions: The tetrazole ring presents a different spatial arrangement of hydrogen bond donors and acceptors compared to a carboxylic acid. This can lead to altered and potentially more favorable interactions with the target protein.
-
Intellectual Property: The use of a tetrazole isostere can lead to novel chemical entities with distinct intellectual property protection.
The following diagram illustrates the bioisosteric relationship between a carboxylic acid and a 5-substituted-1H-tetrazole.
Caption: Bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole.
The Significance of the 2,5-Dichlorophenyl Moiety
The choice of a 2,5-dichlorophenyl substituent on the tetrazole ring is a deliberate one, aimed at imparting specific properties to the molecule:
-
Increased Lipophilicity and Binding Interactions: The two chlorine atoms significantly increase the lipophilicity of the phenyl ring. This can enhance binding to hydrophobic pockets within a target protein and improve membrane permeability.
-
Metabolic Stability: The chlorine atoms can block sites of potential oxidative metabolism on the aromatic ring, further enhancing the metabolic stability of the compound.
-
Conformational Restriction: The ortho-chloro substituent can induce a twist in the bond between the phenyl ring and the tetrazole, leading to a more defined three-dimensional shape. This conformational restriction can be crucial for selective binding to a target receptor.
Physicochemical Properties: A Comparative Overview
The following table provides a comparison of the key physicochemical properties of 2,5-dichlorobenzoic acid and the expected properties of its bioisostere, this compound.
| Property | 2,5-Dichlorobenzoic Acid | This compound (Predicted) | Rationale for Prediction |
| pKa | ~2.5 | ~4.5 - 5.0 | 5-Aryl-1H-tetrazoles typically have pKa values in this range, similar to or slightly less acidic than many carboxylic acids. |
| cLogP | ~2.7 | > 3.0 | The tetrazole ring is generally more lipophilic than a carboxylic acid, and the two chlorine atoms further increase this value. |
| Metabolic Stability | Susceptible to glucuronidation | More resistant to metabolic degradation | The tetrazole ring is less prone to common metabolic pathways that affect carboxylic acids. |
Part 2: Protocols for Synthesis and Application
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,5-dichlorobenzonitrile via a [2+3] cycloaddition reaction with sodium azide, catalyzed by zinc chloride. This method is widely used for the preparation of 5-substituted-1H-tetrazoles.
Materials:
-
2,5-Dichlorobenzonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dichlorobenzonitrile (1 eq.), sodium azide (1.5 eq.), and zinc chloride (1.1 eq.) in DMF.
-
Causality: Zinc chloride acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide. DMF is a suitable polar aprotic solvent for this reaction.
-
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 1M HCl. This will protonate the tetrazole and quench any unreacted azide. Caution: Sodium azide is highly toxic, and acidification can generate volatile and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for this compound.
Protocol 2: General Workflow for Biological Evaluation
This protocol outlines a general workflow for the initial biological evaluation of a compound containing the this compound moiety as a carboxylic acid isostere.
-
In Vitro Target-Based Assay:
-
Objective: To determine the inhibitory activity (e.g., IC₅₀ or Kᵢ) of the tetrazole-containing compound against the purified target protein.
-
Procedure:
-
Perform a dose-response assay with the tetrazole compound and its corresponding carboxylic acid analog.
-
Include a known reference inhibitor as a positive control.
-
Measure the enzymatic activity or binding affinity at various compound concentrations.
-
Calculate the IC₅₀ or Kᵢ values.
-
-
Causality: This head-to-head comparison directly assesses the impact of the bioisosteric replacement on target engagement.
-
-
Cell-Based Assay:
-
Objective: To evaluate the compound's activity in a more physiologically relevant environment and assess its cell permeability.
-
Procedure:
-
Use a cell line that expresses the target of interest.
-
Treat the cells with increasing concentrations of the tetrazole compound and its carboxylic acid counterpart.
-
Measure a relevant cellular endpoint (e.g., inhibition of a signaling pathway, cell viability).
-
Determine the EC₅₀ value.
-
-
Causality: A significant improvement in potency in the cell-based assay compared to the target-based assay for the tetrazole analog may suggest better cell permeability.
-
-
Initial ADME Profiling:
-
Objective: To assess the drug-like properties of the compound.
-
Procedure:
-
Solubility: Measure the kinetic and thermodynamic solubility in relevant buffers.
-
LogD₇.₄: Determine the lipophilicity at physiological pH.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its half-life.
-
-
Causality: This initial ADME (Absorption, Distribution, Metabolism, and Excretion) assessment helps to predict the in vivo behavior of the compound and provides valuable data for further optimization.
-
References
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. Retrieved from [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Sygnature Discovery. Retrieved from [Link]
-
Acid Bioisosteres. (2022, July 8). Cambridge MedChem Consulting. Retrieved from [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Tetrazole: A Versatile Bioisostere in Drug Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of 5-Substituted-1H-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the experimental setup and procedures for the synthesis of 5-substituted-1H-tetrazoles, a critical structural motif in medicinal chemistry and materials science.[1][2] These nitrogen-rich heterocyclic compounds are recognized as bioisosteres of carboxylic acids, offering similar physicochemical properties with enhanced metabolic stability, making them invaluable in drug design.[1][3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring both scientific rigor and practical applicability. Detailed protocols for the widely utilized [3+2] cycloaddition of nitriles and azides are presented, alongside essential safety measures for handling potentially hazardous reagents.
Introduction: The Significance of 5-Substituted-1H-Tetrazoles
The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a cornerstone in the development of modern pharmaceuticals.[1][2] Its ability to mimic the carboxylic acid functionality has led to its incorporation into a number of blockbuster drugs, including the antihypertensive agents losartan and valsartan.[1][4] The tetrazole moiety's acidic proton (N-H) has a pKa value very similar to that of a carboxylic acid, allowing it to engage in similar biological interactions, while its greater lipophilicity and resistance to metabolic degradation can improve a drug candidate's pharmacokinetic profile.[1][3] Beyond pharmaceuticals, tetrazoles are employed in materials science as high-energy materials, ligands in coordination chemistry, and in photographic processes.[1]
The most common and versatile route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][4] This method, while robust, has evolved to incorporate a variety of catalysts and conditions to improve safety, efficiency, and environmental friendliness.[5][6]
Core Principles and Mechanistic Overview
The synthesis of 5-substituted-1H-tetrazoles from nitriles and azides is a classic example of a 1,3-dipolar cycloaddition. The reaction mechanism, however, is generally considered to be a stepwise process rather than a concerted one, especially when catalyzed.[7][8]
The fundamental steps involve:
-
Activation of the Nitrile: The electrophilicity of the nitrile carbon is enhanced through coordination with a Lewis acid or protonation by a Brønsted acid.[7][8][9] This activation is crucial for overcoming the activation energy of the reaction, particularly for less reactive nitriles.[10]
-
Nucleophilic Attack by Azide: The azide anion then attacks the activated nitrile carbon, forming an imidoyl azide intermediate.[7][8]
-
Intramolecular Cyclization: The imidoyl azide intermediate undergoes intramolecular cyclization to form the tetrazole ring.[7]
-
Protonation/Deprotonation: Subsequent protonation and deprotonation steps yield the final 5-substituted-1H-tetrazole.[7]
The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. A wide array of catalysts have been developed, ranging from simple metal salts to heterogeneous catalysts and nanoparticles, each offering distinct advantages in terms of activity, selectivity, and reusability.[3][11]
Essential Safety Precautions: Working with Azides
Organic and inorganic azides are energetic compounds that can be toxic and potentially explosive.[12][13] Strict adherence to safety protocols is paramount.
-
Toxicity: The azide ion is acutely toxic, with a toxicity profile similar to that of cyanide.[14][15] Always handle azides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]
-
Explosion Hazard: Azides can decompose violently when subjected to heat, shock, friction, or pressure.[12][14]
-
Avoid Heavy Metals: Never use metal spatulas to handle azides, as this can lead to the formation of highly shock-sensitive heavy metal azides.[12][16] Use plastic or ceramic spatulas instead.[16]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[12][14]
-
Acidic Conditions: Do not mix azides with strong acids, as this can generate the highly toxic and explosive hydrazoic acid.[12]
-
-
Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste.[14][16] Before disposal, it is often recommended to quench residual azide.
Experimental Setups and Protocols
Herein, we detail two robust and widely applicable protocols for the synthesis of 5-substituted-1H-tetrazoles.
Protocol 1: Zinc-Catalyzed Synthesis in Aqueous Media
This method, pioneered by Sharpless and co-workers, offers a greener and safer alternative to traditional methods by using water as the solvent.[4][9]
Rationale for Experimental Choices:
-
Catalyst: Zinc(II) salts, such as ZnBr₂, are effective Lewis acids for activating the nitrile.[9] Zinc is also relatively inexpensive and has low toxicity.
-
Solvent: Water is a safe, environmentally benign, and economical solvent. The reaction's success in water is a significant advantage.
-
Reagents: Sodium azide is a readily available and commonly used azide source.
Experimental Workflow Diagram:
Caption: Workflow for the zinc-catalyzed synthesis of 5-substituted-1H-tetrazoles in water.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile (10 mmol, 1.0 equiv), sodium azide (NaN₃) (12 mmol, 1.2 equiv), and zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv).[4]
-
Add 20 mL of deionized water to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature is typically around 100-120°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 1-2 with 3M hydrochloric acid (HCl) in a fume hood. This step protonates the tetrazole and should be done with caution due to the potential for hydrazoic acid formation.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with Silica Sulfuric Acid
This protocol utilizes a solid acid catalyst, which simplifies the work-up procedure and allows for catalyst recycling, aligning with the principles of green chemistry.[3]
Rationale for Experimental Choices:
-
Catalyst: Silica sulfuric acid (SSA) is a non-volatile, stable, and reusable solid acid catalyst.[3] It effectively activates the nitrile for cycloaddition.
-
Solvent: Dimethylformamide (DMF) is a common polar aprotic solvent for this reaction, capable of dissolving the reagents and facilitating the reaction at elevated temperatures.[3]
-
Work-up: The heterogeneous nature of the catalyst allows for its simple removal by filtration, streamlining the purification process.[3]
Reaction Mechanism Diagram:
Caption: Simplified mechanism of silica sulfuric acid-catalyzed tetrazole synthesis.
Step-by-Step Protocol:
-
In a round-bottom flask, combine the nitrile (5 mmol, 1.0 equiv), sodium azide (7.5 mmol, 1.5 equiv), and silica sulfuric acid (0.1 g).
-
Add 10 mL of dimethylformamide (DMF).
-
Equip the flask with a reflux condenser and heat the mixture to 120-130°C with stirring.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the solid catalyst (silica sulfuric acid) and wash it with a small amount of ethyl acetate.[3] The catalyst can be dried and reused.
-
Pour the filtrate into 50 mL of ice-cold water.
-
Acidify with dilute HCl to pH ~2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Comparative Analysis of Protocols
The choice of synthetic route can significantly impact reaction outcomes. The following table summarizes typical results for the synthesis of 5-phenyl-1H-tetrazole using the described protocols.
| Parameter | Protocol 1: ZnBr₂ in Water | Protocol 2: SSA in DMF |
| Catalyst | ZnBr₂ | Silica Sulfuric Acid |
| Solvent | Water | DMF |
| Temperature (°C) | 100-120 | 120-130 |
| Reaction Time (h) | 12-24 | 4-8 |
| Typical Yield (%) | 85-95% | 72-95%[3] |
| Work-up | Liquid-liquid extraction | Filtration of catalyst |
| Key Advantages | Environmentally friendly solvent, high safety profile | Reusable catalyst, simpler work-up |
Conclusion
The synthesis of 5-substituted-1H-tetrazoles is a well-established yet continually evolving field. The [3+2] cycloaddition of nitriles and azides remains the most powerful and versatile method for accessing this important heterocyclic core. By understanding the underlying mechanistic principles and the rationale behind the choice of catalysts and reaction conditions, researchers can select and optimize a synthetic strategy that best suits their specific needs, balancing factors such as yield, reaction time, cost, safety, and environmental impact. The protocols detailed herein provide a solid foundation for the successful and safe synthesis of these valuable compounds in a research and development setting.
References
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry.
- Safe Handling of Azides. University of Pittsburgh.
- Reaction mechanism for tetrazole via [3+2] cycloaddition.
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive M
- Azides. University of Victoria.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
- Azides. Columbia University.
- Azide Compounds. University of California, Santa Barbara.
- Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- tetrazole synthesis from a nitrile and azide - labor
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central.
- A Green and Ecofriendly Catalytic System for One-Pot Three-Component Synthesis of 5-Substituted 1H-Tetrazoles Under Microwave Irradi
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
- An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central.
- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. ucd.ie [ucd.ie]
- 15. research.wayne.edu [research.wayne.edu]
- 16. uvic.ca [uvic.ca]
Comprehensive Characterization and Purity Analysis of 5-(2,5-Dichlorophenyl)-1H-tetrazole: An Integrated Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The purity and identity of an Active Pharmaceutical Ingredient (API) are paramount to ensuring the safety and efficacy of a final drug product. 5-(2,5-Dichlorophenyl)-1H-tetrazole is a heterocyclic compound whose structural features necessitate a multi-technique approach for comprehensive characterization. This application note provides a detailed guide for its purity analysis, moving beyond simple protocols to explain the scientific rationale behind the selection of each technique. We present an integrated workflow utilizing chromatographic, spectroscopic, thermal, and crystallographic methods to establish a complete profile of the compound's identity, purity, and solid-state properties, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Introduction: The Imperative for Rigorous Purity Assessment
This compound, as with any API, can contain impurities originating from various sources, including starting materials, by-products of synthesis, intermediates, and degradation products.[1][2] The presence of these impurities, even in trace amounts, can significantly impact the API's quality, safety, and efficacy.[2] Regulatory bodies worldwide, guided by ICH guidelines (specifically ICH Q3A for new drug substances), mandate strict control and characterization of impurities.[1][4] The identification threshold for impurities can be as low as 0.05%, requiring highly sensitive and specific analytical methods.[5]
This guide is designed to provide a robust, self-validating analytical framework. By integrating data from orthogonal techniques, we build a cohesive and trustworthy profile of this compound, ensuring that its quality meets the stringent requirements of pharmaceutical development.
Caption: A typical workflow for the comprehensive characterization of a new API batch.
Chromatographic Methods: Quantifying Purity and Profiling Impurities
Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to detect and quantify the main component and its related substances.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reversed-Phase HPLC (RP-HPLC) is the principal technique for purity determination due to its versatility and applicability to a wide range of non-volatile organic molecules.[6] For this compound, a C18 column provides excellent separation of the nonpolar analyte from potential polar and nonpolar impurities. A UV detector is highly effective, as tetrazole derivatives generally exhibit strong UV absorbance.[7] The method's validation is crucial to ensure its suitability for the intended purpose, covering parameters like accuracy, precision, specificity, and linearity as per ICH Q2(R1) guidelines.[8]
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 5% A over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV at 220 nm.[9]
-
Injection Volume: 10 µL.[7]
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Calculate the purity by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks. Impurities are reported based on their retention time and area percentage.
| Parameter | Typical Value / Condition | Rationale |
| Column Chemistry | C18 (Octadecylsilane) | Provides hydrophobic retention suitable for the dichlorophenyl moiety. |
| Mobile Phase | Acetonitrile/Acidified Water | Acetonitrile is a common organic modifier; acid (e.g., phosphoric or formic) suppresses silanol activity and ensures sharp peaks.[10] |
| Detection Wavelength | 220 nm | Provides good sensitivity for the aromatic and tetrazole chromophores.[9] |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations.[7] |
Table 1. Rationale for HPLC Parameter Selection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the definitive method for identifying and quantifying volatile impurities, particularly residual solvents from the manufacturing process, which are governed by ICH Q3C guidelines.[2] While the tetrazole itself is not highly volatile, this technique is essential for detecting trace levels of solvents like DMF, toluene, or others that may have been used in synthesis.[11][12] The high surface activity of standard GC inlet liners can cause degradation of sensitive analytes; therefore, using ultra-inert liners is critical for accurate analysis.[13]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO, NMP) that does not interfere with the analytes of interest.
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.
-
Headspace Sampler: Vial Equilibration: 80 °C for 15 min.
-
MS Detector: Scan mode (e.g., m/z 35-350) for identification.
-
-
Data Analysis: Identify solvents by comparing their retention times and mass spectra to a reference library. Quantify using a standard addition or external standard method.
Spectroscopic Techniques: Unambiguous Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, serving as a fingerprint for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is an unparalleled tool for absolute structural elucidation.[7] Both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. For this compound, the ¹H NMR will show characteristic signals for the aromatic protons on the dichlorophenyl ring, and the ¹³C NMR will show a distinct signal for the tetrazole ring carbon, typically in the 150-165 ppm range.[7][14] DMSO-d6 is a common solvent for tetrazoles.[15][16]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Nuclei: Acquire ¹H, ¹³C, and consider 2D experiments like HSQC if needed for complex impurity identification.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak (DMSO at ~2.50 ppm for ¹H).[16]
-
-
Data Analysis:
-
¹H NMR: Expect multiplets in the aromatic region (~7.5-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. A broad singlet for the tetrazole N-H proton may also be visible further downfield.[15]
-
¹³C NMR: Expect signals for the six aromatic carbons and one distinct, deshielded signal for the tetrazole carbon.[15]
-
Mass Spectrometry (MS)
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula. For this compound (C₇H₄Cl₂N₄), the presence of two chlorine atoms creates a highly characteristic isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as a cluster of peaks: M (containing two ³⁵Cl), M+2 (one ³⁵Cl, one ³⁷Cl), and M+4 (two ³⁷Cl), with a relative intensity ratio of approximately 9:6:1.[17][18] This pattern is a definitive confirmation of the presence of two chlorine atoms.[19][20]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.[7]
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive ([M+H]⁺) and negative ([M-H]⁻) modes. The tetrazole N-H proton is acidic, making negative mode particularly effective.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).[7]
-
-
Data Analysis:
-
Confirm the exact mass of the molecular ion ([M-H]⁻ at m/z 213.9795) against the theoretical value.
-
Verify the isotopic pattern and intensity ratios for the M, M+2, and M+4 peaks.
-
| Ion | Theoretical m/z | Isotope Pattern |
| [M-H]⁻ | 213.9795 | Characteristic 9:6:1 ratio for M, M+2, M+4 peaks. |
| [M+H]⁺ | 215.9951 | Characteristic 9:6:1 ratio for M, M+2, M+4 peaks. |
Table 2. Expected HRMS Data for C₇H₄Cl₂N₄.
Thermal and Solid-State Characterization
These techniques are critical for understanding the physicochemical properties of the API, which influence stability, dissolution, and formulation.
Sources
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. jpionline.org [jpionline.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. ijrpc.com [ijrpc.com]
- 10. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. growingscience.com [growingscience.com]
- 12. scielo.org.za [scielo.org.za]
- 13. agilent.com [agilent.com]
- 14. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
protocol for scaling up the synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole
For the synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole, a common and effective method involves the [3+2] cycloaddition reaction between an organonitrile and an azide. Specifically, 2,5-dichlorobenzonitrile serves as the nitrile source, and a suitable azide, such as sodium azide, is used to form the tetrazole ring. This reaction is typically catalyzed and can be performed under various conditions, including the use of different solvents and catalysts to optimize yield and purity.
One established method utilizes dimethylformamide (DMF) as the solvent and may employ catalysts like ammonium chloride or zinc chloride to facilitate the reaction. The process generally involves heating the mixture of 2,5-dichlorobenzonitrile, sodium azide, and the catalyst in DMF for a specific duration. Following the reaction, the product is typically isolated through acidification of the reaction mixture, which protonates the tetrazole ring and causes it to precipitate out of the aqueous solution. The resulting solid can then be collected by filtration and purified, often through recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
The purity and identity of the synthesized this compound are confirmed using various analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to verify the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic functional groups present in the molecule. The melting point of the purified compound is also a key indicator of its purity. Safety is a critical consideration in this synthesis, as azides are potentially explosive and toxic. Therefore, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Note: Quantitative Analysis of 5-(2,5-Dichlorophenyl)-1H-tetrazole in Biological Samples Using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 5-(2,5-Dichlorophenyl)-1H-tetrazole in biological matrices, primarily human plasma. The methodology detailed herein leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical quantification.[1] We present a complete workflow, from sample preparation using solid-phase extraction to the final validated LC-MS/MS protocol. This guide is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible method for pharmacokinetic, toxicokinetic, or other bioanalytical studies involving this compound.
Introduction and Rationale
This compound belongs to the tetrazole class of heterocyclic compounds. Tetrazole moieties are of significant interest in medicinal chemistry as they can act as metabolically stable isosteres for carboxylic acid groups, potentially improving a drug candidate's pharmacokinetic profile.[2] Accurate quantification of such compounds in biological fluids like plasma or urine is critical for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The selection of LC-MS/MS for this application is driven by its inherent advantages:
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the precise detection of the target analyte, minimizing interference from complex biological matrix components.
-
High Sensitivity: LC-MS/MS can achieve low limits of quantitation (LLOQ), which is essential for studies where drug concentrations may be minimal.[3]
-
Broad Applicability: The principles of this method can be adapted for various biological matrices with appropriate modifications to the sample preparation protocol.[4]
This guide will explain the causality behind experimental choices, ensuring the protocol is a self-validating system grounded in established bioanalytical principles.
Analyte Characteristics and Methodological Considerations
Understanding the physicochemical properties of this compound is key to developing a robust analytical method. The tetrazole ring imparts acidic properties (typical pKa ~4-5), making the molecule amenable to specific extraction techniques.
Method Selection Rationale:
-
Sample Preparation: Due to the complexity of plasma, a cleanup step is mandatory to remove proteins and phospholipids that can cause ion suppression and contaminate the analytical system.[5][6][7] While simple protein precipitation (PPT) is fast, Solid-Phase Extraction (SPE) offers superior cleanliness and the ability to concentrate the analyte.[3][8] Given the acidic nature of the tetrazole, a mixed-mode or polymeric reversed-phase SPE strategy is optimal.[9]
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard for separating small molecules like our target analyte.[10] A C18 column is chosen for its hydrophobic retention capabilities. A gradient elution using acetonitrile and water with a formic acid modifier is employed to ensure sharp peak shapes and efficient ionization.
-
Detection: Tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity. Electrospray ionization (ESI) is the preferred ionization technique for polar, ionizable compounds. A characteristic fragmentation of 5-substituted tetrazoles is the loss of a nitrogen molecule (N₂) in negative ion mode or hydrazoic acid (HN₃) in positive ion mode, providing a specific transition for MRM.[10]
Comprehensive Analytical Workflow
The overall workflow is a multi-stage process designed to ensure accuracy and reproducibility from sample receipt to final data analysis.
Caption: Figure 1. Overall Bioanalytical Workflow.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-5-(2,5-Dichlorophenyl)-1H-tetrazole)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA anticoagulant)
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg)
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for optimal cleanup of plasma samples.[11][12] Polymeric SPE sorbents are recommended for their stability across a wide pH range and superior retention of various compounds.[8]
Caption: Figure 2. Solid-Phase Extraction Workflow.
Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples from -80°C storage at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to all samples, calibration standards, and quality controls (QCs), except for blank matrix samples.
-
Pre-treatment: Add 200 µL of 2% formic acid in water to each tube. Vortex for 10 seconds. The acidic condition neutralizes the tetrazole, maximizing its retention on the reversed-phase sorbent.[9]
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar matrix components like salts.
-
Elution: Elute the analyte and internal standard with two 0.5 mL aliquots of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumentation and Conditions
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times.[13] |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI mode.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient Program | See Table 2 below | To elute the analyte with a good peak shape in a short time. |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 4.5 | 95 | 5 |
Table 3: Mass Spectrometer Conditions
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole Mass Spec | Essential for quantitative MRM experiments.[15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Chosen based on the analyte's ability to be protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion signal. |
| Source Temp. | 150°C | To aid in desolvation. |
| Desolvation Temp. | 400°C | To ensure complete desolvation of ions. |
| Gas Flow | Instrument Dependent | Optimized for ion formation and transmission. |
| MRM Transitions | See Table 4 below | Specific precursor-product ion pairs for quantification/confirmation. |
Table 4: Example MRM Transitions (To be optimized empirically)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 229.0 | 186.0 (Quantifier) | 100 | 25 |
| (Qualifier) | 229.0 | 160.0 (Qualifier) | 100 | 35 |
| Internal Standard (IS) | 235.0 | 192.0 (Quantifier) | 100 | 25 |
Method Validation
The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][16] Validation ensures the method is reliable for its intended purpose.[17][18]
Key Validation Parameters:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 1-1000 ng/mL) with a minimum of six non-zero standards. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing replicate (n=5) QC samples at a minimum of three concentration levels (low, medium, and high) on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Recovery and Matrix Effect:
-
Recovery: Compares the analyte response from pre-extraction spiked samples to post-extraction spiked samples.[17]
-
Matrix Effect: Compares the analyte response in post-extraction spiked samples to that of a neat solution. Assessed to ensure ion suppression or enhancement is minimal and consistent.[3][5]
-
-
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Table 5: Summary of Typical Acceptance Criteria for Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- & Inter-day Accuracy | 85-115% (80-120% for LLOQ) |
| Intra- & Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% across lots |
| Stability | % Deviation within ±15% of nominal concentration |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The combination of a refined solid-phase extraction procedure and optimized chromatographic and mass spectrometric conditions ensures high-quality data suitable for regulatory submissions. Adherence to the principles of method validation outlined herein is critical for ensuring the integrity and reliability of the bioanalytical results.
References
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Frontage Labs. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
-
Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]
-
LCGC North America. (2014, August 22). Comparison of Quadrupole, Time-of-Flight, and Fourier Transform Mass Analyzers for LC–MS Applications. Retrieved from [Link]
-
U.S. Department of Agriculture. (n.d.). Screening for Pesticides by LC/MS/MS and GC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2018, August 6). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]
-
PLOS ONE. (2018, September 17). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (2023, February 24). LC-MS/MS Application in Pharmacotoxicological Field. Retrieved from [Link]
-
ResearchGate. (n.d.). A selective and sensitive UFLC-MS/MS method for the simultaneous determination of five alkaloids from Piper longum L. and its application in the pharmacokinetic study of 6-OHDA-induced Parkinson's disease rats. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. tecan.com [tecan.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. organomation.com [organomation.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. ijrpc.com [ijrpc.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 18. moh.gov.bw [moh.gov.bw]
The Agricultural Applications of Dichlorophenyl Tetrazoles: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
The quest for novel and effective active ingredients is a constant driver in agricultural chemistry. Among the vast array of heterocyclic compounds, tetrazoles and their derivatives have emerged as a versatile scaffold for the development of new agrochemicals. This guide provides an in-depth exploration of the application of dichlorophenyl tetrazoles, with a particular focus on the tetrazolinone subclass, in modern agriculture. We will delve into their synthesis, mechanisms of action, and provide detailed protocols for their evaluation as herbicides and fungicides.
Introduction: The Rise of Dichlorophenyl Tetrazolinones in Crop Protection
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, offers a unique combination of metabolic stability and structural diversity, making it an attractive moiety in drug and agrochemical discovery. When substituted with a dichlorophenyl group, these compounds exhibit a range of biological activities, including herbicidal and fungicidal properties. Notably, the tetrazolinone subclass has demonstrated significant potential, with specific derivatives showing promise for weed and disease management in various crops.
This guide will focus on two key areas of application:
-
Herbicidal Activity: Primarily focusing on tetrazolinone derivatives for selective weed control, particularly in challenging environments like paddy fields.
-
Fungicidal Activity: Exploring the mechanism of action of tetrazolinone-related compounds against key plant pathogens, including those that have developed resistance to existing fungicides.
Herbicidal Applications of Dichlorophenyl Tetrazolinones
Certain dichlorophenyl tetrazolinone derivatives have been identified as potent herbicides. These compounds can be applied both pre- and post-emergence to control a variety of weeds.[1]
Mechanism of Action: A Focus on Inhibition of Photosynthesis
While the exact mechanism can vary between specific derivatives, a primary mode of action for many tetrazolinone herbicides is the inhibition of photosynthesis. This disruption of the plant's energy production ultimately leads to weed death. The dichlorophenyl substituent plays a crucial role in the molecule's ability to bind to the target site within the plant's photosynthetic apparatus.
Featured Compound: 1-(2,6-dichlorophenyl)-4,5-dihydro-1H-tetrazol-5-one
Patents have described the use of compounds such as 1-(2,6-dichlorophenyl)-4,5-dihydro-1H-tetrazol-5-one and its analogs as effective herbicides for use in paddy fields.[1] These compounds demonstrate the potential for selective weed control in rice cultivation, a critical aspect of global food security.
Fungicidal Applications of Tetrazolinone Derivatives
A significant breakthrough in the application of tetrazolinones in agriculture is the development of fungicides that are effective against resistant pathogens.
Mechanism of Action: Targeting Mitochondrial Respiration
Metyltetraprole, a novel fungicide containing a tetrazolinone moiety, provides a compelling case study. It acts as a Quinone outside Inhibitor (QoI), targeting the mitochondrial respiratory chain at Complex III.[2][3] This inhibition disrupts the production of ATP, the energy currency of the cell, leading to fungal death.[2] A key advantage of metyltetraprole is its efficacy against fungal strains that have developed resistance to other QoI fungicides, such as those with the G143A mutation in the cytochrome b gene.[2][3] This highlights the potential of the tetrazolinone scaffold to overcome existing resistance mechanisms.
Application Notes and Protocols
This section provides detailed methodologies for the synthesis and evaluation of dichlorophenyl tetrazolinones for agricultural applications.
Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-1,4-dihydro-5H-tetrazol-5-one
This protocol outlines a general procedure for the synthesis of a dichlorophenyl tetrazolinone derivative.
Materials:
-
2,4-Dichlorophenyl isocyanate
-
Sodium azide
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichlorophenyl isocyanate (1 equivalent) in anhydrous DMF.
-
Azide Addition: Carefully add sodium azide (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidification: Acidify the aqueous mixture with 1N HCl to a pH of approximately 2-3, which should induce the precipitation of the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the isocyanate with atmospheric moisture.
-
Anhydrous DMF: Ensures the solvent does not react with the starting materials.
-
Excess Sodium Azide: Drives the reaction to completion.
-
Acidification: Protonates the tetrazolinone, making it less soluble in water and facilitating its precipitation and extraction.
Caption: Workflow for evaluating the herbicidal activity of test compounds.
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol assesses the ability of dichlorophenyl tetrazolinone compounds to inhibit the growth of pathogenic fungi. [4] Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Target fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Sterile petri dishes
-
Mycelial plugs from actively growing fungal cultures
-
Control fungicide
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration.
-
Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 50-60 °C. Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL). Also prepare control plates with DMSO only and plates with a commercial fungicide.
-
Plate Pouring: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Growth Measurement: After a defined incubation period (when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony on each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each treatment compared to the DMSO control using the formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100 Determine the EC50 (effective concentration to inhibit 50% of mycelial growth) for active compounds.
Trustworthiness of the Protocol:
-
Sterile Technique: All steps should be performed under sterile conditions to prevent contamination.
-
Replicates: Each treatment should be replicated (e.g., three to five plates) to ensure the reliability of the results.
-
Controls: The inclusion of a DMSO-only control and a commercial fungicide control are essential for validating the experiment.
Caption: Workflow for evaluating the fungicidal activity of test compounds.
Data Presentation and Interpretation
Quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison.
Table 1: Herbicidal Activity of Dichlorophenyl Tetrazolinone Derivatives against Barnyardgrass (Echinochloa crus-galli)
| Compound ID | Concentration (ppm) | Average Injury Rating (%) at 14 DAT* | GR50 (ppm) |
| DPT-1 | 50 | 75 ± 5 | 42.5 |
| DPT-2 | 50 | 85 ± 3 | 35.2 |
| Commercial Std. | 50 | 95 ± 2 | 28.1 |
| Untreated | - | 0 ± 0 | - |
*Days After Treatment. Data are presented as mean ± standard deviation.
Table 2: Fungicidal Activity of Dichlorophenyl Tetrazolinone Derivatives against Fusarium graminearum
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| DPT-3 | 10 | 68 ± 4 | 7.8 |
| DPT-4 | 10 | 82 ± 6 | 4.5 |
| Commercial Std. | 10 | 98 ± 1 | 1.2 |
| Control (DMSO) | - | 0 ± 0 | - |
Data are presented as mean ± standard deviation.
Conclusion and Future Directions
Dichlorophenyl tetrazoles, particularly the tetrazolinone derivatives, represent a promising class of compounds in agricultural chemistry. Their demonstrated efficacy as both herbicides and fungicides, coupled with novel mechanisms of action that can overcome existing resistance issues, makes them a valuable area for continued research and development. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds, enabling researchers to identify and optimize new active ingredients for sustainable crop protection. Future work should focus on expanding the structure-activity relationship studies to design even more potent and selective dichlorophenyl tetrazole-based agrochemicals.
References
- CN1130126C - Tetrazolinones as herbicides for use in paddy fields - Google P
-
Synthesis, Structure Optimization and Antifungal Screening of Novel Tetrazole Ring Bearing Acyl-Hydrazones - PMC. (URL: [Link])
- PH12014502117A1 - Tetrazolinone compounds and its use as pesticides - Google P
-
Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC. (URL: [Link])
-
Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (URL: [Link])
-
Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers - PubMed. (URL: [Link])
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. (URL: [Link])
- CN1575128A - Selective herbicides comprising tetrazolinone derivatives - Google P
-
Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - MDPI. (URL: [Link])
-
Discovery of metyltetraprole: Identification of tetrazolinone pharmacophore to overcome QoI resistance | Request PDF. (URL: [Link])
- WO2024031002A1 - (2,4-dichlorophenoxy)
-
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - Frontiers. (URL: [Link])
-
Metyltetraprole, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici and Pyrenophora teres - PMC. (URL: [Link])
-
Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides - PubMed. (URL: [Link])
-
Chemical plant growth regulators - active ingredients - AHDB Horticulture. (URL: [Link])
-
Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Plant Growth Regulators Promote Petaloidy and Modulate Related Gene Expression in Ornamental Pomegranate - MDPI. (URL: [Link])
-
Synthesis of novel Bisarylpyrazoles – a new herbicidal hit class. Universidad del País Vasco / Euskal Herriko Unibertsitatea. (URL: [Link])
-
Tetrazole hybrids and their antifungal activities - PubMed. (URL: [Link])
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed. (URL: [Link])
-
Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed. (URL: [Link])
-
Biological profile of metyltetraprole, a new QoI-fungicide: discovery of the tetrazolinone chemical class and in vitro/in vivo analysis of activity against QoI-resistant fungal strains. (URL: [Link])
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (URL: [Link])
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (URL: [Link])
-
5-Aminotetrazole - Wikipedia. (URL: [Link])
-
(PDF) State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (URL: [Link])
Sources
- 1. CN1130126C - Tetrazolinones as herbicides for use in paddy fields - Google Patents [patents.google.com]
- 2. Metyltetraprole, a novel putative complex III inhibitor, targets known QoI‐resistant strains of Zymoseptoria tritici and Pyrenophora teres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-(2,5-Dichlorophenyl)-1H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic principles behind the synthesis, provide actionable troubleshooting advice, and offer optimized protocols to enhance your reaction yield and product purity.
The primary and most efficient route to synthesizing 5-substituted 1H-tetrazoles, including our target compound, is the [3+2] cycloaddition of an azide source with an organic nitrile.[1][2][3] This guide focuses on optimizing this well-established yet nuanced reaction.
Troubleshooting Guide: From Low Conversion to Impure Product
This section addresses the most frequent issues encountered in the lab, structured in a question-and-answer format to provide direct and practical solutions.
Core Problem: Low or No Conversion of 2,5-Dichlorobenzonitrile
Question: My reaction shows minimal to no consumption of the starting 2,5-dichlorobenzonitrile, even after extended reaction times. What are the primary causes and how can I fix this?
Answer: This is a classic symptom of inadequate nitrile activation. The carbon atom of the nitrile group is not electrophilic enough to be attacked by the azide anion without assistance. The entire reaction hinges on activating this group.[4][5] Let's break down the potential failures and solutions.
1. Inefficient or Inactive Catalyst System: The catalyst is the most critical factor for success. Its role is to coordinate with or protonate the nitrogen of the nitrile group, which significantly increases the electrophilicity of the nitrile carbon, making it vulnerable to azide attack.[6]
-
Expertise & Experience: While many catalysts exist, they are not all equally effective for every substrate. For an electron-deficient aryl nitrile like 2,5-dichlorobenzonitrile, both Lewis and Brønsted acids are effective. Zinc salts are particularly robust and have the added advantage of being effective in water, offering a greener and often safer reaction medium.[7][8] Amine salts like triethylammonium chloride or pyridine hydrochloride are excellent alternatives in organic solvents such as DMF.[2][4]
-
Actionable Solutions:
-
Verify Catalyst Choice: Ensure you are using an appropriate catalyst. See Table 1 for a comparison of common systems.
-
Check Catalyst Loading: Insufficient catalyst loading will result in a sluggish or stalled reaction. For zinc salts, 10-20 mol% is often a good starting point, while other systems might require stoichiometric amounts.[1][9]
-
Assess Catalyst Quality: Ensure the catalyst has not degraded due to improper storage (e.g., hydration of anhydrous salts).
-
Table 1: Comparison of Common Catalytic Systems for Tetrazole Synthesis
| Catalyst System | Typical Solvent | Temperature (°C) | Typical Yield Range | Key Advantages & Considerations |
| Zinc Salts (ZnBr₂, ZnCl₂)[7][8] | Water | 100 - 170 | 85-95% | Environmentally friendly, reduces HN₃ risk, simple workup. |
| Amine Salts (Et₃N·HCl, Py·HCl)[2] | DMF, NMP | 110 - 130 | 80-90% | Good for substrates insoluble in water. DMF can be difficult to remove. |
| Silica Sulfuric Acid[1] | DMF | Reflux | 72-95% | Heterogeneous catalyst, potentially reusable, simple filtration to remove. |
| Cobalt(II) Complexes[9][10] | Various | 110 | >90% | High efficiency under mild conditions, but catalyst synthesis is required. |
2. Sub-Optimal Reaction Conditions: Temperature and solvent play a synergistic role with the catalyst.
-
Expertise & Experience: The reaction requires thermal energy to overcome the activation barrier of the cycloaddition.[6] Without a catalyst, this barrier is very high.[11] Even with a catalyst, insufficient heating will lead to low conversion. The choice of solvent is also critical; it must fully solubilize the nitrile and be compatible with the chosen catalyst system.
-
Actionable Solutions:
-
Increase Temperature: If using a zinc/water system, ensure the reaction is refluxing vigorously (or heated to at least 100-120 °C). For DMF systems, a temperature of 110-130 °C is standard.[2]
-
Confirm Solubility: At the reaction temperature, you should have a homogenous solution (unless using a heterogeneous catalyst). If your nitrile is not fully dissolved, the reaction rate will be severely limited.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC. If it is proceeding slowly but cleanly, extending the reaction time may be all that is needed.
-
Core Problem: Reaction Stalls or Results in Poor Yield (<70%)
Question: My reaction starts but seems to stall midway, or the final isolated yield is disappointing. How can I optimize the process for a higher yield?
Answer: A low yield suggests that while the fundamental reaction components are correct, the process is not optimized. The key is to fine-tune the stoichiometry and conditions to drive the equilibrium towards the product.
1. Incorrect Stoichiometry: The molar ratio of your reagents is a critical variable.
-
Expertise & Experience: While the reaction is a 1:1 cycloaddition of nitrile and azide, an excess of sodium azide is almost always used to ensure the reaction goes to completion. This pushes the equilibrium forward and compensates for any potential degradation of the azide at high temperatures. A slight excess is typically sufficient; a large excess can complicate the workup and increase safety risks.
-
Actionable Solutions:
-
Adjust Azide Ratio: Use 1.2 to 1.5 molar equivalents of sodium azide relative to the 2,5-dichlorobenzonitrile.
-
Re-evaluate Catalyst Loading: If the reaction stalls, consider increasing the catalyst loading in increments (e.g., from 10 mol% to 20 mol%).
-
2. Ineffective Workup and Product Isolation: A significant portion of product loss can occur during the workup and purification phase. 5-substituted 1H-tetrazoles are acidic and their solubility changes dramatically with pH.
-
Expertise & Experience: The pKa of the N-H proton on the tetrazole ring is comparable to that of a carboxylic acid. In basic or neutral solutions, it exists as a water-soluble salt (e.g., sodium tetrazolate). In acidic solutions, it is protonated and becomes significantly less soluble in water, allowing it to precipitate. A common mistake is incomplete precipitation or attempting to extract the product at the wrong pH.
-
Actionable Solutions:
-
Follow a Validated Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Add a solution of NaOH (e.g., 2-5 M aqueous) to basify the mixture to pH > 10. This converts the product to its highly water-soluble salt.
-
Wash the basic aqueous solution with an organic solvent like ethyl acetate or toluene to remove any unreacted nitrile and non-acidic impurities.
-
In a well-ventilated fume hood, carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2.
-
The this compound product should precipitate as a solid. Stir in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[2][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this reaction? A1: The primary hazard is the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive substance.[8] This occurs when sodium azide is mixed with acid. To mitigate this:
-
Never add acid directly to sodium azide.
-
Keep the reaction medium neutral or slightly basic. The zinc/water method is advantageous as the solution remains around pH 8.[8]
-
Perform the final acidic precipitation step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Always quench residual azide with a suitable reagent (e.g., sodium nitrite under acidic conditions) before disposal, following your institution's safety guidelines.
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) usually works well.
-
Visualization: The starting nitrile (2,5-dichlorobenzonitrile) is less polar than the tetrazole product. The product will have a lower Rf value. Both can be visualized under UV light (254 nm). The tetrazole product may also stain with acidic permanganate or other specific stains.
Q3: Can microwave irradiation accelerate the synthesis? A3: Yes, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.[4] The general principles of catalysis and solvent choice still apply, but the high-energy input allows the reaction to proceed much faster. This is an excellent option for rapid library synthesis or small-scale optimization.
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Zinc Bromide Catalyzed Synthesis in Water (Green Method) This protocol is adapted from the highly reliable method developed by Sharpless and coworkers.[7][8]
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-dichlorobenzonitrile (10.0 mmol, 1.72 g), sodium azide (NaN₃, 12.0 mmol, 0.78 g), and zinc bromide (ZnBr₂, 2.0 mmol, 0.45 g).
-
Add deionized water (20 mL).
-
Heat the mixture to a vigorous reflux with stirring. The reaction is typically complete in 12-24 hours. Monitor by TLC.
-
Cool the reaction to room temperature. Add 5 M sodium hydroxide solution until the pH is ~11.
-
Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any unreacted nitrile. Discard the organic layers.
-
In a well-ventilated fume hood, carefully add concentrated HCl to the aqueous layer until the pH is ~1. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water (3 x 15 mL), and dry under vacuum to yield this compound.
Protocol 2: Triethylammonium Chloride Catalyzed Synthesis in DMF This protocol is a robust method for synthesis in an organic solvent.[2][4]
-
To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 2,5-dichlorobenzonitrile (10.0 mmol, 1.72 g), sodium azide (NaN₃, 12.0 mmol, 0.78 g), and triethylammonium chloride (Et₃N·HCl, 10.0 mmol, 1.38 g).
-
Add anhydrous DMF (20 mL).
-
Heat the mixture to 110-120 °C with stirring under a nitrogen atmosphere. The reaction is typically complete in 8-16 hours. Monitor by TLC.
-
Cool the reaction to room temperature and pour it into 100 mL of water.
-
Proceed with the basification, washing, and acidification steps as described in Protocol 1 (steps 4-8).
Appendix B: Visualization of Key Processes
Diagram 1: General Reaction Mechanism The synthesis proceeds via a metal-catalyzed [3+2] cycloaddition. The Lewis acid (e.g., Zn²⁺) activates the nitrile, facilitating the nucleophilic attack by the azide anion, which is followed by cyclization and protonation to yield the tetrazole ring.
Caption: Catalytic cycle for tetrazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield A logical flow to diagnose and solve issues related to poor reaction outcomes.
Caption: A workflow for troubleshooting low-yield reactions.
References
-
Hasaninejad, A., Zare, A., & Sharghi, H. (2008). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 13(12), 3017-3027. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved January 21, 2026, from [Link]
-
Jin, T., Kamijo, S., & Yamamoto, Y. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(18), 2831-2838. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved January 21, 2026, from [Link]
-
Sinha, S., & Garai, B. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 3(11), 16039–16047. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
RSC Publishing. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. PMC. [Link]
-
H. P. S., & Kumar, A. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 22(1), 132-153. [Link]
-
Reddit. (2023). Problem with tetrazole formation. r/Chempros. Retrieved January 21, 2026, from [Link]
-
Preprints.org. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]
-
ResearchGate. (2023). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. [Link]
-
Bon, R. S., & van der Sluis, L. (2010). Tetrazoles via Multicomponent Reactions. Molecules, 15(12), 9202–9232. [Link]
Sources
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 5-substituted tetrazoles
Introduction
Welcome to the Technical Support Center for the synthesis of 5-substituted tetrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical nitrogen-rich heterocycle. 5-substituted-1H-tetrazoles are of immense interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which enhances metabolic stability and bioavailability in drug candidates.[1][2][3] They are also pivotal in materials science as components of high-energy materials and coordination polymers.[1]
The most prevalent synthetic route is the [3+2] cycloaddition between an organonitrile and an azide source.[1] While effective, this reaction is sensitive to various parameters and can be prone to side reactions that affect yield and purity. This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address the common challenges encountered during synthesis.
Core Troubleshooting Guide (FAQ Format)
This section addresses the most frequently encountered issues during the synthesis of 5-substituted tetrazoles, focusing on the common nitrile-azide cycloaddition pathway.
Section 1: Issues with Reaction Initiation & Progression
Q1: My reaction hasn't started or is proceeding very slowly. What are the common causes?
A1: A sluggish or non-starting reaction is a common issue, typically pointing to inadequate activation of the nitrile group. The nitrile carbon is not sufficiently electrophilic to be attacked by the azide nucleophile without assistance.
Causality & Troubleshooting Steps:
-
Inadequate Nitrile Activation: The [3+2] cycloaddition requires the activation of the nitrile group, which is usually accomplished with a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., NH₄Cl).[4][5] These catalysts coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon atom.
-
Low Reaction Temperature: Many tetrazole syntheses require significant thermal energy to overcome the activation barrier, with temperatures often ranging from 100-150 °C.[4]
-
Solution: Gradually increase the reaction temperature, monitoring for decomposition. Microwave-assisted synthesis can often dramatically reduce reaction times by achieving high temperatures rapidly and efficiently.[8]
-
-
Poor Solubility: Both the nitrile and the azide source must be adequately dissolved for the reaction to proceed efficiently.
-
Electron-Donating Groups on Nitrile: Nitriles bearing strong electron-donating groups are less reactive. The activation barriers for these substrates are higher because the nitrile carbon is less electrophilic.[10][11]
-
Solution: These substrates may require more forcing conditions: higher temperatures, longer reaction times, or a more potent Lewis acid catalyst.
-
Q2: I'm using a Lewis acid catalyst (e.g., ZnBr₂, AlCl₃), but the reaction is still sluggish. How can I improve it?
A2: Even with a catalyst, performance can be suboptimal. The efficacy of a Lewis acid is tied to its activity, the solvent system, and the presence of inhibitors.
Causality & Troubleshooting Steps:
-
Catalyst Deactivation by Water: Many Lewis acids are sensitive to moisture. The presence of water can lead to the formation of metal hydroxides, reducing the catalytic activity.
-
Insufficient Catalyst Loading: For some systems, particularly those using zinc salts, a catalytic amount is insufficient. Zinc may play a role in activating the nitrile through coordination, and substoichiometric amounts may not be enough to drive the reaction forward efficiently.[12]
-
Choice of Solvent: The solvent can influence the Lewis acidity of the catalyst. Highly coordinating solvents like DMF or DMSO can compete with the nitrile for binding to the metal center, potentially slowing the reaction.
Section 2: Low Yield & Product Isolation
Q3: My final yield of the 5-substituted tetrazole is very low. What are the most likely side reactions?
A3: Low yields are most often a consequence of competing side reactions or issues during the workup and isolation phase. The primary culprit is often the hydrolysis of the nitrile starting material.
Key Side Reactions:
| Side Reaction | Description & Cause | How to Identify | Prevention Strategy |
| Nitrile Hydrolysis | The nitrile is hydrolyzed to the corresponding primary amide or carboxylic acid. This is often promoted by trace water at high temperatures, especially under acidic or basic conditions that can form during the reaction.[4] | Peaks in ¹H NMR corresponding to amide N-H protons; Carboxylic acid peak in IR; Mass spec peaks corresponding to M+18 (amide) or M+34 (acid). | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. Minimize exposure to acidic/basic conditions until the desired reaction is complete. |
| Azide Decomposition | Sodium azide can decompose at very high temperatures, reducing the amount available for the cycloaddition. The formation of highly toxic and explosive hydrazoic acid (HN₃) can also occur, especially in the presence of a proton source.[14] | Gas evolution (N₂). Reduced reaction rate over time. | Do not exceed the recommended reaction temperature. Ensure proper ventilation and use a safety shield. Avoid strong acids until workup. |
| Formation of Ureas (from amide starting materials) | When synthesizing tetrazoles from amides (an alternative route), urea derivatives can form as a significant byproduct under certain conditions (e.g., with POCl₃).[15] | Characterization by NMR and MS consistent with a urea structure. | Strictly control reaction conditions (temperature, reagents) as selective formation of tetrazole vs. urea can be condition-dependent.[15] |
Q4: I'm struggling to isolate my product after the acidic workup. What are the best practices?
A4: The acidic workup is critical. The tetrazole ring is acidic (pKa ≈ 4.9), meaning it exists as a water-soluble tetrazolate anion under basic or neutral conditions.[16] Proper isolation relies on precipitating the neutral, less soluble 1H-tetrazole.
Optimized Isolation Workflow:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Basification (Optional but Recommended): Add an aqueous base (e.g., 5% NaOH) to the reaction mixture. This deprotonates the tetrazole, forming the soluble salt, and precipitates the zinc catalyst as insoluble zinc hydroxide.[13]
-
Filtration: Filter the mixture to remove the inorganic salts (e.g., Zn(OH)₂). Wash the solid with a small amount of the basic solution.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.[13] This step is crucial as it protonates the tetrazolate anion, causing the neutral 5-substituted-1H-tetrazole to precipitate out of the aqueous solution.
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold water or dilute acid to remove any remaining inorganic salts. Dry the product thoroughly.
-
Troubleshooting Tip: If your product does not precipitate upon acidification, it may be more soluble in water than expected. In this case, saturate the aqueous solution with a salt like MgSO₄ or NaCl and perform multiple extractions with an organic solvent like ethyl acetate.[6]
Section 3: Purity & Byproduct Identification
Q5: I see a significant byproduct in my crude NMR/LC-MS. What could it be?
A5: Besides the common side reactions listed in Q3, other byproducts can arise from the specific reagents or conditions used. A logical approach to identification is key.
Diagnostic Workflow:
Sources
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 5-(2,5-Dichlorophenyl)-1H-tetrazole and solutions
Welcome to the dedicated technical support guide for 5-(2,5-Dichlorophenyl)-1H-tetrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this important heterocyclic compound. As a molecule with significant potential in pharmaceutical development, achieving high purity is paramount for reliable downstream applications and data integrity.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems encountered during the work-up and purification of this compound.
Q1: My recrystallization attempt resulted in a very low yield or no crystals at all. What went wrong?
Answer: This is a frequent issue that typically points to an inappropriate solvent system or suboptimal crystallization conditions. The key to successful recrystallization is identifying a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1]
Causality & Solutions:
-
Improper Solvent Choice: If the compound remains soluble upon cooling, the solvent is too good. If it crashes out immediately even when hot, the solvent is too poor.
-
Solution: Conduct small-scale solubility tests with a range of common laboratory solvents. A systematic approach is crucial. (See Table 1 for suggestions). Hot ethanol or mixtures of ethyl acetate and petroleum ether are often effective for 5-substituted phenyltetrazoles.[2]
-
-
Insufficient Concentration: The solution may not have been saturated at the boiling point of the solvent.
-
Solution: After dissolving the crude product in a minimal amount of boiling solvent, carefully boil off a small portion of the solvent to increase the concentration until you observe slight turbidity. Then, add a few drops of hot solvent to redissolve everything before allowing it to cool.
-
-
Cooling Rate Too Fast: Rapid cooling promotes the formation of small, often impure crystals or can trap impurities within the crystal lattice.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, transfer the flask to an ice bath or refrigerator to maximize crystal recovery.
-
-
Presence of "Oiling Out": The compound may separate as a liquid phase instead of forming crystals if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Solution: Switch to a lower-boiling point solvent. If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal from a previous successful batch is also highly effective.
-
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Suitability for this compound | Rationale & Comments |
| Water | 100 | Poor (as a single solvent) | The compound has low solubility in water, but its sodium salt is very soluble. Useful for acid-base purification. |
| Ethanol | 78 | Good | Often provides a good solubility differential between hot and cold conditions for phenyltetrazoles.[2] |
| Ethyl Acetate | 77 | Moderate to Good | Good dissolving power when hot. Often used in a solvent pair with a non-polar solvent. |
| Toluene | 111 | Moderate | Can be effective, but the higher boiling point may increase the risk of "oiling out". |
| Hexane/Heptane | ~69 / ~98 | Poor (as a dissolving solvent) | The compound is typically insoluble. Excellent as an "anti-solvent" in a solvent pair with ethyl acetate or ethanol to induce precipitation.[2] |
Q2: My compound streaks badly on a silica TLC plate, making it difficult to assess purity. How can I fix this?
Answer: Streaking on silica gel is a classic sign of an acidic compound interacting strongly with the stationary phase. The tetrazole proton (–NH) is acidic, with a pKa similar to that of carboxylic acids (the parent tetrazole has a pKa of ~4.9).[3] This acidity causes the compound to partially deprotonate and bind ionically to the silica surface, leading to poor peak shape and streaking.
Causality & Solutions:
-
Ionic Interaction with Silica: The slightly acidic silanol groups (Si-OH) on the silica surface can interact with your basic tetrazole anion, causing it to "stick" and elute slowly and unevenly.
-
Solution: Modify the Mobile Phase: Suppress the ionization of your compound by acidifying the eluent. Add a small amount of acetic acid (~0.5-1% by volume) to your mobile phase (e.g., ethyl acetate/hexane). The acid provides a source of protons, keeping your tetrazole in its neutral, less polar form, which will chromatograph with a well-defined spot.
Q3: Column chromatography failed to separate my product from the starting material, 2,5-dichlorobenzonitrile. What should I do?
Answer: This indicates that the polarity difference between your product and the nitrile starting material is insufficient for separation with the chosen eluent system. While the tetrazole is more polar than the corresponding nitrile, a carefully optimized mobile phase is required.
Causality & Solutions:
-
Insufficient Polarity Gradient: A single-solvent system (isocratic elution) may not provide enough resolving power.
-
Solution: Gradient Elution: Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to elute the less polar nitrile. Gradually increase the proportion of the more polar solvent (e.g., ramp up to 30-40% ethyl acetate) to elute your more polar tetrazole product. This will sharpen the bands and improve separation.
-
-
Alternative Purification Strategy: When compounds have very similar polarities, a separation technique based on a different chemical property is often more effective.
-
Solution: Acid-Base Extraction: This is an ideal alternative. The acidic nature of the tetrazole allows it to be selectively separated from the neutral nitrile starting material. See the detailed protocol in the FAQ section below. This method exploits chemical reactivity rather than just polarity, often yielding much higher purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical synthesis?
Answer: The most common synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[4] Therefore, impurities typically arise from unreacted starting materials or side reactions.
-
2,5-Dichlorobenzonitrile: Incomplete reaction is common. This is a neutral, less polar impurity.
-
Sodium Azide (NaN₃): A water-soluble, inorganic salt that is typically removed during aqueous work-up.
-
Catalyst Residues: If Lewis acids like ZnCl₂ or other metal salts are used, they must be thoroughly removed.[2][5]
-
Side-Products: Depending on the reaction conditions, trace amounts of other isomers or related compounds could form.
Q2: How do I perform an acid-base extraction for purification?
Answer: Acid-base extraction is a powerful technique that leverages the acidic proton of the tetrazole ring. The workflow separates the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it with an aqueous base solution (e.g., 1 M sodium hydroxide or 1 M sodium carbonate). The tetrazole will deprotonate to form its water-soluble sodium salt and move into the aqueous layer. Neutral impurities, like unreacted nitrile, will remain in the organic layer.[6] Repeat this extraction 2-3 times.
-
Organic Wash: Combine the aqueous layers in the separatory funnel. Wash this basic aqueous solution with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining trace organic impurities. Discard the organic layer.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 1 M or 2 M hydrochloric acid (HCl), while stirring. The tetrazole will be reprotonated and precipitate out of the solution as a solid as the pH becomes acidic (target pH ~2-3).
-
Isolation: Collect the pure solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold deionized water to remove any residual inorganic salts, and then dry it thoroughly under vacuum.
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. growingscience.com [growingscience.com]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and crystallographic characterization of a solid precipitate/intermediate in the preparation of 5-substituted 1H-tetrazoles from nitrile in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Tetrazole Formation from Nitriles
Welcome to the technical support center for the synthesis of 5-substituted-1H-tetrazoles from nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important transformation. Tetrazoles are crucial heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids in blockbuster drugs like losartan and valsartan.[1][2][3] The [3+2] cycloaddition of an azide source to a nitrile is the most direct and common method for their synthesis.[2][4] However, optimizing this reaction for high yield and purity can be challenging.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Conversion of the Starting Nitrile
Q: I've set up my reaction with the nitrile, sodium azide, and a catalyst, but after the specified time, TLC and/or LC-MS analysis shows predominantly unreacted starting material. What's going wrong?
A: Low or no conversion is a frequent issue that typically points to inadequate activation of the nitrile, improper reaction conditions, or solubility problems.[5] Let's break down the potential causes and solutions:
-
Inadequate Nitrile Activation: The carbon atom of the nitrile group is not sufficiently electrophilic to react with the azide anion without activation.[6] Electron-withdrawing groups on the nitrile can enhance reactivity.[7][8] For many substrates, especially those that are electron-rich or sterically hindered, a catalyst is essential.[5]
-
Solution: Introduce a suitable Lewis acid or Brønsted acid catalyst. Zinc salts, such as ZnBr₂ or Zn(OTf)₂, are highly effective and versatile catalysts that can be used in both organic solvents and water.[6][9][10] They function by coordinating to the nitrile's nitrogen, which significantly lowers the activation barrier for the azide's nucleophilic attack.[9][10] Other effective catalysts include various copper complexes, nanoparticles, and ammonium chloride.[6][11][12][13]
-
-
Suboptimal Reaction Temperature: The cycloaddition reaction has a significant activation energy.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature. Many protocols require temperatures between 100-150 °C.[5][8] If you are using a lower-boiling solvent, consider switching to a higher-boiling one like DMF, DMSO, or nitrobenzene to achieve the necessary temperature.[6][14] Microwave-assisted synthesis can also be an excellent option to accelerate the reaction and improve yields, often at higher temperatures than conventional heating.[14][15]
-
-
Poor Solubility: For the reaction to proceed, both the nitrile and the azide source must be adequately dissolved.[5]
-
Solution: Choose a solvent that effectively dissolves both reactants. High-boiling polar aprotic solvents like DMF and DMSO are commonly used for this reason.[6] If using a less polar solvent, ensure that the azide salt has sufficient solubility or consider using a phase-transfer catalyst.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities, particularly water, in non-aqueous reactions.[5]
-
Solution: Ensure that your reagents and solvent are dry when performing the reaction under anhydrous conditions. However, it's worth noting that some of the most robust methods, particularly those using zinc salts, are performed in water, offering a greener and safer alternative.[16]
-
Issue 2: Low Yield with Significant Byproduct Formation
Q: My reaction is proceeding, but I'm getting a low yield of the desired tetrazole along with several byproducts. How can I improve the selectivity and yield?
A: Low yields with byproduct formation often indicate competing side reactions or degradation of the product.[5] Here are the common culprits and their remedies:
-
Nitrile Hydrolysis: Under acidic or basic conditions, especially in the presence of water, your nitrile may hydrolyze to the corresponding amide or carboxylic acid.[5]
-
Solution: If nitrile hydrolysis is suspected, minimize the amount of water in the reaction if it's not the intended solvent. If using an acid catalyst, ensure you are not using overly harsh acidic conditions that would favor hydrolysis.
-
-
Product Degradation: Tetrazoles can be thermally unstable, and prolonged exposure to high temperatures can lead to decomposition.[5][17]
-
Solution: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged heating. If possible, try running the reaction at a slightly lower temperature for a longer period. The optimal balance between reaction rate and product stability needs to be found.
-
-
Formation of Hydrazoic Acid (HN₃): In the presence of a Brønsted acid, sodium azide can be protonated to form the highly toxic and explosive hydrazoic acid.[13][18][19] While HN₃ can participate in the reaction, its formation poses a significant safety risk.
-
Solution: Strictly control the pH of the reaction. The use of zinc salts in water is thought to minimize the formation of free hydrazoic acid. Alternatively, using triethylamine hydrochloride can act as a buffer to maintain a basic reaction medium.[20]
-
Issue 3: Difficulty in Product Isolation and Purification
Q: The reaction seems to have worked, but I'm struggling to isolate a pure product from the reaction mixture. What is the best work-up procedure?
A: 5-Substituted-1H-tetrazoles are acidic, a property that is key to their purification.[15]
-
Standard Work-up Protocol:
-
After cooling the reaction mixture, carefully acidify it with an aqueous acid (e.g., HCl) to precipitate the tetrazole product.[13]
-
The precipitated solid can then be isolated by vacuum filtration.[13]
-
An acid-base extraction is a highly effective purification method.[15] Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaOH) to deprotonate the tetrazole and bring it into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.
-
Re-acidify the aqueous layer to precipitate the pure tetrazole, which can then be collected by filtration.[15]
-
-
Recrystallization: The filtered product can be further purified by recrystallization from an appropriate solvent.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of tetrazole formation from nitriles and azides?
A1: The reaction is a formal [3+2] cycloaddition.[8] While sometimes depicted as a concerted process, computational studies suggest a stepwise mechanism, especially when catalyzed.[7][8] The catalyst, typically a Lewis acid like Zn(II), coordinates to the nitrogen of the nitrile.[9][10] This activation makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide anion. This attack forms an imidoyl azide intermediate, which then undergoes cyclization to form the stable, aromatic tetrazole ring.[7][8]
Q2: Which azide source should I use? Are there safer alternatives to sodium azide?
A2: Sodium azide (NaN₃) is the most common and cost-effective azide source. However, its use requires caution due to the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[18][20] Trimethylsilyl azide (TMSN₃) is often considered a safer alternative as it is less prone to forming free hydrazoic acid.[18] In some protocols, tributyltin azide (Bu₃SnN₃) has also been used. For industrial applications, process safety is paramount, and continuous flow microreactors are being developed to handle hazardous reagents like azides more safely.[21]
Q3: How do I choose the right solvent and temperature?
A3: The choice of solvent and temperature is critical and interdependent. High-boiling polar aprotic solvents like DMF and DMSO are frequently used because they effectively dissolve the reagents and allow for the high temperatures (often 100-170 °C) needed to overcome the reaction's activation energy.[5][6] However, greener and safer protocols using water as a solvent, particularly with zinc salt catalysts, have proven to be highly effective.[16] The optimal temperature will depend on the reactivity of your nitrile substrate; electron-poor nitriles may react at lower temperatures than electron-rich ones.[7]
Q4: What are the critical safety precautions when running this reaction?
A4: The primary hazards are associated with the azide source.[18]
-
Hydrazoic Acid (HN₃) Formation: Avoid strong acids in the presence of sodium azide.[18] Always work in a well-ventilated fume hood.[13]
-
Heavy Metal Azides: Azides can form shock-sensitive and highly explosive salts with heavy metals like copper, lead, and zinc.[18][22] Avoid using metal spatulas for handling sodium azide.[19][22] Ensure that the reaction waste, which may contain residual azide, is quenched and disposed of properly, and not poured down drains with copper or lead pipes.[22]
-
Quenching Excess Azide: After the reaction is complete, any remaining azide should be safely quenched. A common method is the addition of sodium nitrite under acidic conditions, which converts the azide to nitrogen gas and nitrous oxide.
Experimental Protocols & Data
General Protocol for Zinc-Catalyzed Tetrazole Synthesis in Water
This protocol is adapted from the highly cited Sharpless method, which offers a greener and safer approach.[16]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add deionized water to the flask (concentration of nitrile typically 0.5-1.0 M).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to 48 hours depending on the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~1-2 using concentrated HCl. This will protonate the tetrazole, causing it to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[15]
Table 1: Recommended Reaction Conditions for Various Nitriles
| Nitrile Type | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reference(s) |
| Aromatic (electron-poor) | ZnBr₂ | Water | 100-110 | 4-12 h | [16] |
| Aromatic (electron-rich) | ZnBr₂ / NH₄Cl | DMF | 120-150 | 12-24 h | [13] |
| Aliphatic (unactivated) | Co(II) complex | DMSO | 110 | 48 h | [17] |
| Sterically Hindered | Et₃N·HCl | Nitrobenzene (Microwave) | 200-220 | 15-30 min | [14] |
Visual Guides
Reaction Mechanism
Caption: Catalyzed mechanism of tetrazole formation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low conversion.
References
-
Himo, F., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]
-
Himo, F., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Himo, F., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(31), 9310-9311. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. [Link]
-
Jain, A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7435-7449. [Link]
-
Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? PubMed. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org. [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ResearchGate. [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10807-10852. [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]
-
Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. ACS Publications. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link]
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of Wisconsin-Madison. [Link]
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. [Link]
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
-
The effect of the amount of solvent in the synthesis of 1H‐1,2,3,4‐tetrazole by Fe3O4/HT‐NH2‐CuIIReaction conditions. ResearchGate. [Link]
-
Nitrile–azide cycloaddition reaction. A) Catalyst screening for the... ResearchGate. [Link]
-
Problem with tetrazole formation. Reddit. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
9 questions with answers in TETRAZOLES. ResearchGate. [Link]
-
Cycloaddition of azide to nitrile catalysed by Ru-Mont. ResearchGate. [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Publishing. [Link]
-
cycloadditions with azides. YouTube. [Link]
-
Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Publishing. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. chimia.ch [chimia.ch]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. rsc.org [rsc.org]
troubleshooting guide for the characterization of dichlorophenyl tetrazoles
Welcome to the technical support center for the characterization of dichlorophenyl tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions to common challenges encountered during the analysis of these compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: I've synthesized a dichlorophenyl tetrazole, but the proton NMR (¹H NMR) spectrum is complex. How can I confidently assign the aromatic protons?
Answer:
The complexity in the ¹H NMR spectrum of a dichlorophenyl tetrazole arises from the coupling patterns of the protons on the dichlorophenyl ring. The substitution pattern of the chlorine atoms (e.g., 2,3-dichloro, 2,4-dichloro, 3,4-dichloro, etc.) dictates the expected splitting patterns.
Causality and Experimental Choices:
-
2,3-Dichlorophenyl Substitution: You would expect to see three aromatic protons, likely as a doublet of doublets (dd), a triplet (t), and another doublet of doublets (dd).
-
2,4-Dichlorophenyl Substitution: This pattern will also show three aromatic protons, typically as a doublet (d), a doublet of doublets (dd), and another doublet (d).
-
3,4-Dichlorophenyl Substitution: You will observe three aromatic protons, often as a doublet (d), a doublet of doublets (dd), and another doublet (d).
-
3,5-Dichlorophenyl Substitution: This symmetrical substitution will result in two signals for the three aromatic protons: a doublet (d) for the two equivalent protons and a triplet (t) for the single proton.
To aid in assignment, consider the following:
-
COSY (Correlation Spectroscopy): A 2D COSY experiment will show correlations between coupled protons, helping you trace the connectivity within the aromatic spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY or ROESY experiment can reveal through-space correlations, which can be particularly useful for distinguishing between isomers, especially when the tetrazole ring is directly attached to the phenyl ring, as the N-H or substituent on the tetrazole may show a NOE to the ortho-proton(s) on the phenyl ring.
Question 2: I am struggling to differentiate between the 1,5- and 2,5-disubstituted dichlorophenyl tetrazole isomers using NMR. What are the key distinguishing features?
Answer:
Distinguishing between N-substituted tetrazole isomers is a common challenge. ¹³C NMR spectroscopy is a highly reliable method for this purpose.
Expertise & Experience:
The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different for the two isomers. Generally, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted downfield) compared to the corresponding 1,5-disubstituted isomer. This difference is typically in the range of 9-12 ppm.[1]
| Isomer Type | Typical ¹³C Chemical Shift Range for C5 (ppm) |
| 1,5-Disubstituted Tetrazole | ~155-160 |
| 2,5-Disubstituted Tetrazole | ~165-170 |
Table 1: Typical ¹³C NMR chemical shift ranges for the C5 carbon in tetrazole isomers.
For ¹H NMR, if you have an N-alkyl substituent (e.g., N-methyl), the chemical shift of the alkyl protons will also differ between the two isomers. In many cases, the N-methyl proton signal for the 1-methyl isomer appears at a lower field than that of the 2-methyl isomer.
Troubleshooting Workflow for Isomer Differentiation:
A troubleshooting workflow for differentiating tetrazole isomers using NMR.
II. Mass Spectrometry (MS)
Question 3: My mass spectrum for a dichlorophenyl tetrazole shows a complex cluster of peaks for the molecular ion. How do I interpret this?
Answer:
The complex molecular ion peak cluster is a classic isotopic signature for a compound containing chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).
Trustworthiness & Self-Validating Systems:
For a molecule containing two chlorine atoms, you will observe a characteristic pattern of three peaks for the molecular ion:
-
M+: This peak corresponds to the molecule containing two ³⁵Cl atoms.
-
M+2: This peak corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4: This peak corresponds to the molecule containing two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately in a 9:6:1 ratio . This predictable isotopic pattern is a strong confirmation of the presence of two chlorine atoms in your molecule.[2][3]
| Peak | Isotopic Composition | Expected Relative Intensity |
| M+ | (³⁵Cl)(³⁵Cl) | 100% (base peak of the cluster) |
| M+2 | (³⁵Cl)(³⁷Cl) | ~65% |
| M+4 | (³⁷Cl)(³⁷Cl) | ~10% |
Table 2: Expected isotopic cluster for a molecule containing two chlorine atoms.
Question 4: What are the expected fragmentation patterns for dichlorophenyl tetrazoles in mass spectrometry? My fragmentation seems unusual.
Answer:
The fragmentation of tetrazoles is highly dependent on the ionization method used (e.g., Electron Impact (EI) vs. Electrospray Ionization (ESI)).
Authoritative Grounding:
-
Electron Impact (EI-MS): EI is a high-energy ionization technique that often leads to extensive fragmentation. A common fragmentation pathway for 5-substituted-1H-tetrazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu.[4] Subsequent fragmentations of the dichlorophenyl ring can occur, such as the loss of Cl radicals.
-
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically results in less fragmentation and a more prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
Troubleshooting Unexpected Fragmentation:
A logical workflow for troubleshooting mass spectrometry fragmentation of dichlorophenyl tetrazoles.
If your fragmentation pattern does not align with these expectations, consider the possibility of thermal decomposition in the inlet (especially for GC-MS) or the presence of an unexpected isomer or impurity.
III. Synthesis & Purification
Question 5: My synthesis of a 5-(dichlorophenyl)-1H-tetrazole from the corresponding dichlorobenzonitrile resulted in a very low yield. What are the common pitfalls?
Answer:
Low yields in the conversion of nitriles to tetrazoles are a frequent issue. The most common method for this synthesis is the [3+2] cycloaddition of an azide source to the nitrile.[6]
Expertise & Experience:
Several factors can contribute to low yields:
-
Incomplete Reaction: The reaction may not have gone to completion. Tetrazole formations can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Side Reactions: Nitrile hydrolysis to the corresponding amide or carboxylic acid can be a significant side reaction, especially if there is water in your solvent and you are using acidic or basic conditions.[7]
-
Product Isolation: The workup procedure is critical. Tetrazoles are acidic, and their solubility is highly pH-dependent. The product is typically precipitated by acidifying the reaction mixture. If the pH is not sufficiently low, your product may remain in solution.
-
Reagent Purity: Ensure the purity of your dichlorobenzonitrile and the azide source (e.g., sodium azide). The presence of moisture can be detrimental.
Protocol for a Typical Synthesis of 5-(3,4-dichlorophenyl)-1H-tetrazole:
-
To a solution of 3,4-dichlorobenzonitrile (1 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (2 mmol) and a Lewis acid catalyst like zinc bromide or an ammonium salt like ammonium chloride.[8][9]
-
Heat the reaction mixture at reflux (typically 110-130 °C) for the time determined by TLC monitoring (can be several hours to overnight).
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Acidify the solution with an acid such as 4N HCl to a pH of ~1-2.
-
The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- BenchChem. (2025). Troubleshooting guide for Tetrazole functionalization reactions.
- BenchChem. (2025). Technical Support Center: Tetrazole Ring Formation.
- Kalkhambkar, R. G., et al. (n.d.). 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole. National Institutes of Health.
- Mousavi, S. H., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄·SiO₂. South African Journal of Chemistry, 68, 133–137.
- Reddit. (2025). Problem with tetrazole formation. r/Chempros.
- BenchChem. (2025). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.
- Patel, H., et al. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole.
- Myznikov, L. V., et al. (2021). Synthesis and Properties of Dichlorovinyl Derivatives of Tetrazoles. Russian Journal of General Chemistry.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers.
- BenchChem. (2025). Troubleshooting low conversion rates in nitrile to tetrazole reactions.
- Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Bexrud, J. A., & Schafer, L. L. (n.d.).
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
- Molecules. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. National Institutes of Health.
- ESA-IPB. (n.d.).
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- Mass Spectrometry: Fragment
- H NMR Chemical Shifts (δ, ppm). (n.d.).
- Ahmed, A. M., & Mohammed, F. S. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
- Google Patents. (n.d.).
- MIT Open Access Articles. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
- YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment.
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- MDPI. (n.d.).
Sources
Technical Support Center: Navigating Regioselectivity in Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for overcoming the challenges of regioisomer formation in tetrazole synthesis. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with practical, in-depth solutions to common issues encountered in the lab. Here, you will find a blend of frequently asked questions for quick reference and detailed troubleshooting guides for more complex problems, all presented in a user-friendly question-and-answer format. Our content is grounded in established scientific principles and supported by authoritative literature to ensure you have the most reliable information at your fingertips.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of tetrazole synthesis, and why are they a concern?
A: In tetrazole chemistry, regioisomers are structural isomers that differ in the position of substituents on the tetrazole ring. For 1,5-disubstituted tetrazoles, the substituent is at the N1 position, while for 2,5-disubstituted tetrazoles, it is at the N2 position. The formation of a mixture of these regioisomers is a significant concern because they often exhibit different biological activities and physicochemical properties. This can complicate drug development, requiring challenging and costly separation processes to isolate the desired active isomer.
Q2: What is the most common synthetic route that leads to the formation of tetrazole regioisomers?
A: The alkylation of 5-substituted-1H-tetrazoles is a primary route where the formation of N1 and N2 regioisomers is a common challenge. The tetrazolide anion formed upon deprotonation has nucleophilic character at both the N1 and N2 positions, leading to a mixture of products upon reaction with an electrophile.[1][2]
Q3: Can the classic Huisgen [3+2] cycloaddition of nitriles and azides also produce regioisomers?
A: The [3+2] cycloaddition of a nitrile with an azide (such as sodium azide) initially forms a 5-substituted-1H-tetrazole.[3][4] The issue of N1 and N2 regioisomerism arises in a subsequent step if this N-unsubstituted tetrazole is then alkylated or otherwise N-functionalized. However, some modern variations of the cycloaddition, particularly with organic azides, can also lead to mixtures of regioisomers, though often one is heavily favored.[5]
Q4: How can I determine the ratio of N1 and N2 regioisomers in my reaction mixture?
A: The most common and effective method for determining the regioisomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. The chemical shifts of the protons and carbons on the substituent attached to the nitrogen, as well as the C5 carbon of the tetrazole ring, are typically different for the N1 and N2 isomers.[6][7] Two-dimensional NMR techniques like HMBC and HSQC can provide further confirmation.[7] Chromatographic methods such as HPLC and GC can also be used for quantification, provided that baseline separation of the isomers is achieved.
Troubleshooting Guide: Controlling Regioisomer Formation
This section provides in-depth troubleshooting for specific experimental challenges related to regioisomer formation.
Scenario 1: My alkylation of a 5-substituted-1H-tetrazole consistently yields a difficult-to-separate mixture of N1 and N2 isomers.
Q: What are the key experimental parameters I can adjust to favor the formation of one regioisomer over the other?
A: The regioselectivity of tetrazole alkylation is a delicate balance of several factors. By systematically adjusting these, you can significantly influence the outcome of your reaction.
Core Factors Influencing Regioselectivity:
-
Reaction Temperature: Temperature plays a crucial role. Generally, higher temperatures tend to favor the formation of the thermodynamically more stable isomer, which is often the N1-substituted product. Conversely, lower temperatures may favor the kinetically controlled product, which can be the N2-isomer in some cases.[1]
-
Solvent Polarity: The solvent environment can influence the nature of the tetrazolide anion. In polar, protic solvents, the anion may be heavily solvated, which can affect the accessibility of the N1 and N2 positions to the incoming electrophile. Aprotic solvents, both polar and non-polar, can also have a significant impact on the regioselectivity.[1] For instance, THF has been shown to favor N1-alkylation in certain reactions.[1]
-
Choice of Base and Counter-ion: The base used to deprotonate the tetrazole is critical. A strong, non-coordinating base like sodium hydride (NaH) can favor the formation of one isomer, while weaker bases or those with specific counter-ions (e.g., K₂CO₃) might lead to different ratios.[1] The nature of the cation can influence whether the tetrazolide exists as a free anion or an ion pair, thereby affecting the alkylation site.
-
Nature of the Electrophile: The steric bulk and electronic properties of the alkylating agent are significant. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom. The reaction mechanism (Sₙ1 vs. Sₙ2) of the electrophile also plays a role in determining the regiochemical outcome.[8][9]
-
Properties of the 5-Substituent: The electronic nature of the substituent at the C5 position of the tetrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the electron density at N1, while electron-withdrawing groups can have the opposite effect, thereby influencing the site of attack by the electrophile.[1]
Decision Workflow for Optimizing Regioselectivity in Tetrazole Alkylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Experimental Challenges of 5-(2,5-Dichlorophenyl)-1H-tetrazole
Welcome to the technical support center for 5-(2,5-Dichlorophenyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the poor solubility of this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles and achieve reliable, reproducible results.
Introduction: Understanding the Challenge
This compound is a molecule of significant interest in medicinal chemistry, often utilized as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and membrane penetration.[1][2] However, its large, hydrophobic dichlorophenyl group coupled with the polar tetrazole ring often leads to poor aqueous solubility, creating significant experimental challenges.[3] Inadequate dissolution can lead to inaccurate data in biological assays and hinder formulation development.[4] This guide will walk you through the underlying reasons for these solubility issues and provide practical, step-by-step solutions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address common problems encountered in the laboratory.
Issue 1: The compound precipitates out of my aqueous buffer upon dilution from an organic stock solution.
Probable Cause: This is a classic sign of a compound exceeding its aqueous solubility limit. The organic co-solvent keeps it in solution at a high concentration, but upon dilution into the aqueous buffer, the compound crashes out as it is no longer soluble.
Step-by-Step Solution:
-
Optimize the Co-solvent Stock Concentration: Start by preparing a highly concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of compounds.[5] Other options include ethanol or dimethylformamide (DMF).[5] Aim for a concentration that is significantly higher than your final desired concentration in the aqueous buffer.
-
Perform Stepwise Dilution with Vigorous Mixing: It is critical to add the stock solution to the buffer while vortexing or stirring vigorously.[5] This rapid mixing helps to prevent localized high concentrations of the compound that can initiate precipitation.[5] Perform the dilution in a stepwise manner, adding small aliquots of the stock solution to the buffer rather than adding it all at once.
-
Control the Final Organic Solvent Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, typically ≤1% (v/v), to avoid artifacts in biological assays.[5] Higher concentrations of solvents like DMSO can be toxic to some cell lines.[5]
Table 1: Recommended Starting Conditions for Co-solvent Use
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration (v/v) | Notes |
| DMSO | 10-50 mM | ≤ 1% | Can exhibit cellular toxicity at higher concentrations.[5] |
| Ethanol | 10-50 mM | ≤ 1% | Generally less toxic than DMSO for many cell types.[5] |
| DMF | 10-50 mM | ≤ 0.5% | Use with caution due to potential toxicity.[5] |
Issue 2: Even with a co-solvent, the compound's solubility is too low for my assay's required concentration.
Probable Cause: The intrinsic aqueous solubility of this compound may be too low for your experimental needs, even with the aid of a small percentage of co-solvent.
Step-by-Step Solutions:
Method A: pH Adjustment
The tetrazole moiety is acidic, with a pKa similar to a carboxylic acid, and is deprotonated at physiological pH.[6] Adjusting the pH of your buffer can significantly impact the solubility of the compound.
-
Determine the Compound's pKa: If not already known, experimentally determine the pKa of this compound.
-
Prepare Buffers at Different pH Values: Prepare a series of buffers with pH values around the pKa. For an acidic compound like a tetrazole, increasing the pH will deprotonate the ring, forming a more soluble salt.
-
Test Solubility: Measure the solubility of the compound in each buffer to find the optimal pH for your experiment. Be mindful that altering the pH can also affect your biological system. Studies have shown that lowering the pH can eliminate the polarization of permeability of some tetrazole compounds in Caco-2 cells.[7]
Method B: Use of Solubilizing Excipients
Incorporating solubilizing agents into your formulation can enhance the apparent solubility of the compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portion of the molecule in their nonpolar cavity while their hydrophilic exterior improves aqueous solubility.[8][9]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[10] However, care must be taken as surfactants can also interfere with biological assays.
-
Polymers: Hydrophilic polymers can be used to create solid dispersions, where the drug is dispersed in a polymer matrix in an amorphous state, which can improve both solubility and dissolution rate.[11]
Issue 3: I am observing inconsistent results between different batches of the compound.
Probable Cause: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physicochemical properties, including solubility and dissolution rate.[12][13][14] Different batches may contain different polymorphic forms, leading to variability in your experimental outcomes. The less stable polymorph is typically more soluble than the more stable form.[13][15]
Step-by-Step Solution:
-
Characterize the Solid State: Use techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the crystalline form of each batch of the compound.[14]
-
Control Crystallization Conditions: If you are synthesizing the compound in-house, carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure you are consistently producing the same polymorph.
-
Source from a Reliable Vendor: If purchasing the compound, inquire with the vendor about their quality control procedures for ensuring polymorphic consistency.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Are there any alternative solvents I can use besides DMSO?
Yes, other water-miscible organic solvents like ethanol and dimethylformamide (DMF) can be used.[5] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to the solvent. For some synthetic applications, a biphasic solvent system like toluene/water has been shown to be effective for reactions involving tetrazoles.[18][19]
Q3: How does the tetrazole ring contribute to the compound's properties?
The tetrazole ring is a key pharmacophore that is often used as a bioisostere for a carboxylic acid.[6] It has a similar pKa and is deprotonated at physiological pH, allowing it to participate in similar interactions with biological targets.[1] However, the tetrazole group is generally more metabolically stable and can offer improved membrane penetration due to its increased lipophilicity compared to the corresponding carboxylate.[1]
Q4: Can I use techniques like micronization to improve solubility?
Micronization, or reducing the particle size of the compound, can increase the dissolution rate by increasing the surface area available for dissolution.[20][21] However, it does not increase the equilibrium solubility of the compound.[9][21] This technique is more relevant for in vivo applications and formulation development where the rate of dissolution is a limiting factor for absorption. For in vitro experiments where a true solution is required, other methods like pH adjustment or the use of solubilizing agents are more appropriate.
Visualizing the Workflow: A Guide to Solubility Enhancement
The following diagram illustrates a decision-making workflow for addressing the poor solubility of this compound.
Caption: Decision-making workflow for enhancing the solubility of this compound.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of polymorphism on active pharmaceutical ingredients: A review. Retrieved from [Link]
-
PMC - NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved from [Link]
-
ResearchGate. (2025). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]
-
Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
ResearchGate. (2015). Is acidification important in the work up of tetrazole synthesis?. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]
-
ResearchGate. (2025). Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
PubMed. (n.d.). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Retrieved from [Link]
-
Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds. Retrieved from [Link]
-
Unknown. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). tetrazoles(english).pdf. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
ResearchGate. (2015). How can I adjust the pH of organic solvents?. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
Unknown. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
ResearchGate. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Retrieved from [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]
-
Protocols.io. (2025). Preparation of pharmacological agents V.2. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrazole - Wikipedia [en.wikipedia.org]
- 7. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(2,3-Dichlorophenyl)-1H-tetrazole, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 19. beilstein-journals.org [beilstein-journals.org]
- 20. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 21. ijmsdr.org [ijmsdr.org]
Technical Support Center: Enhancing the Stability of 5-(2,5-Dichlorophenyl)-1H-tetrazole
Welcome to the technical support center for 5-(2,5-Dichlorophenyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for enhancing the stability of this compound during your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring your work is both efficient and robust.
I. Core Concepts: Understanding Tetrazole Stability
Tetrazoles are a unique class of nitrogen-rich heterocyclic compounds.[1][2] While many tetrazole derivatives are relatively stable, their stability can be influenced by various factors, including temperature, light, pH, and the presence of substituents on the rings.[3][4] The high nitrogen content that makes them valuable in pharmaceuticals and materials science also contributes to their potential for degradation under certain conditions.[5][6]
The stability of this compound is primarily influenced by the interplay between the tetrazole ring and the dichlorophenyl substituent. Understanding the potential degradation pathways is the first step in preventing them.
Common Degradation Pathways for Phenyl-Tetrazoles:
-
Thermal Decomposition: At elevated temperatures, the tetrazole ring can undergo exothermic decomposition, often releasing nitrogen gas (N₂).[7][8] Studies on similar phenyl tetrazoles have shown decomposition temperatures in the range of 190–240 °C.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the tetrazole ring, leading to a variety of photoproducts.[5] The specific pathway can be influenced by the solvent and the presence of other molecules.[5]
-
Acid-Catalyzed Hydrolysis: In strongly acidic conditions, especially at higher temperatures, the tetrazole ring can be susceptible to cleavage.[3] This can lead to the formation of amines and other degradation products.[3]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Degradation of the Compound During a Reaction in Acidic Media.
Q1: I'm observing significant degradation of my this compound when running a reaction in a strong acid. What's happening and how can I prevent it?
A1: The tetrazole ring, while generally stable, can be susceptible to acid-catalyzed degradation, especially with prolonged exposure to strong acids and elevated temperatures.[3] This can lead to ring-opening reactions.
Troubleshooting Steps:
-
Assess the Necessity of Strong Acid: Can a weaker acid or a buffered system achieve the desired transformation? The stability of the tetrazole ring is highly dependent on the acid strength.[3]
-
Optimize Temperature: If acidic conditions are unavoidable, lower the reaction temperature. Many acid-catalyzed degradations are significantly slower at room temperature or below.[3]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the minimum time required for completion. Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.
-
Consider Alternative Synthetic Routes: If degradation persists, explore synthetic pathways that avoid strongly acidic conditions.
Workflow for Minimizing Acid-Induced Degradation:
Caption: Decision workflow for troubleshooting acid-induced degradation.
Issue 2: Compound Shows Poor Stability During Storage or in Formulation.
Q2: My stock solution of this compound seems to degrade over time, even when stored in the dark. What are the best practices for storage and formulation to enhance its stability?
A2: Long-term stability is crucial for reproducible experimental results. Several factors can contribute to the degradation of tetrazoles in solution.
Key Considerations for Enhanced Stability:
-
Solvent Selection: The choice of solvent can significantly impact stability. For long-term storage, consider aprotic, non-polar solvents. Polar protic solvents, especially under ambient light, may facilitate photodegradation pathways.[5]
-
pH Control: If an aqueous solution is necessary, buffering to a neutral or slightly acidic pH can improve stability compared to strongly acidic or basic conditions.
-
Exclusion of Light and Air: Photodegradation is a common issue for tetrazoles.[5] Always store solutions in amber vials to protect from light. Purging the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Temperature: As with most chemical compounds, lower temperatures slow down degradation processes. Store stock solutions at or below 4°C. For long-term storage, consider freezing (-20°C or -80°C).
Recommended Storage Protocol:
-
Dissolve this compound in a suitable anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF for concentration, or toluene for less polar applications).
-
Dispense the solution into small, single-use aliquots in amber glass vials.
-
Purge the headspace of each vial with dry nitrogen or argon gas.
-
Seal the vials tightly with appropriate caps.
-
Store the vials at -20°C or lower.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Issue 3: Thermal Instability Observed During High-Temperature Reactions.
Q3: I am running a high-temperature reaction (e.g., >150°C) and suspect my tetrazole compound is decomposing. How can I confirm this and what are my options?
A3: Tetrazoles are known to be thermally labile, and decomposition can be a significant issue at elevated temperatures.[7][8] The primary thermal degradation pathway often involves the extrusion of molecular nitrogen.[9]
Investigative and Mitigative Strategies:
-
Thermal Analysis: To confirm thermal instability, perform a Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on a sample of your compound. This will determine the onset temperature of decomposition. Phenyl tetrazoles typically show exothermic decomposition between 190-240°C.[7]
-
Reaction Optimization:
-
Lower Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes promote reactions at lower bulk temperatures over shorter time frames, potentially minimizing thermal degradation.
-
-
Structural Modification (for Drug Development): In a drug discovery context, if thermal instability is a persistent issue, consider synthesizing analogues with modifications that enhance thermal stability. For example, incorporating groups that can form strong intermolecular interactions, such as hydrogen bonds, can increase the overall stability of the crystal lattice and thus the decomposition temperature.[10][11]
Data Summary: Thermal Properties of Related Phenyl Tetrazoles
| Compound | Decomposition Temperature (°C) | Reference |
| 1-phenyl-1H-tetrazole | ~220 | [7] |
| 1-(2-chlorophenyl)-1H-tetrazole | ~210 | [7] |
| 1-(4-chlorophenyl)-1H-tetrazole | ~230 | [7] |
Note: These are approximate values and can vary based on experimental conditions.
III. Advanced Stability Enhancement Strategies
For researchers in drug development and materials science, enhancing the intrinsic stability of the molecule is often a key objective.
Chemical Modification Approaches
Q4: Are there any chemical modifications I can make to the this compound structure to improve its overall stability?
A4: Yes, strategic chemical modifications can significantly enhance the stability of the tetrazole core. These approaches are particularly relevant in the lead optimization phase of drug discovery.
-
Introduction of Hydrogen Bonding Moieties: Incorporating functional groups that can participate in strong intermolecular hydrogen bonding can increase the thermal stability of the compound in its solid state.[10][11] For instance, the addition of hydroxyl or oxime groups has been shown to enhance the thermal stability of tetrazole derivatives.[10][11]
-
Bioisosteric Replacement: While the tetrazole ring itself is often used as a bioisostere for a carboxylic acid group to improve metabolic stability[12][13], if the tetrazole moiety is the source of instability, in some rare cases, exploring other carboxylic acid bioisosteres might be a viable, albeit complex, strategy.
-
Formation of Fused Ring Systems: Creating bicyclic tetrazole systems by fusing the tetrazole ring with other heterocycles can enhance thermodynamic stability and aromatic character.[1] This is a more involved synthetic strategy but can yield highly stable compounds.
Conceptual Diagram of Stability Enhancement via H-Bonding:
Caption: Enhancement of stability through intermolecular hydrogen bonding.
IV. References
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). MDPI. Retrieved January 21, 2026, from
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A. (2025, April 17). RSC Publishing. Retrieved January 21, 2026, from
-
Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - RSC Publishing. (2023, February 8). RSC Publishing. Retrieved January 21, 2026, from
-
Stability issues of tetrazole compounds under acidic conditions - Benchchem. (n.d.). BenchChem. Retrieved January 21, 2026, from
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8). National Institutes of Health. Retrieved January 21, 2026, from
-
Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B. (2025, October 20). RSC Publishing. Retrieved January 21, 2026, from
-
(PDF) Decomposition products of tetrazoles - ResearchGate. (2024, September 2). ResearchGate. Retrieved January 21, 2026, from
-
An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve. (2019, July 1). SynOpen. Retrieved January 21, 2026, from
-
Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ) - Maximum Academic Press. (2022, December 19). Maximum Academic Press. Retrieved January 21, 2026, from
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher. (2021, September 10). Hilaris Publisher. Retrieved January 21, 2026, from
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 21, 2026, from
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. maxapress.com [maxapress.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 11. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5-(2,5-Dichlorophenyl)-1H-tetrazole and Other Tetrazole Derivatives
Introduction: The Versatility of the Tetrazole Scaffold in Medicinal Chemistry
The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique physicochemical properties, including its acidic nature (pKa ≈ 4.9), metabolic stability, and ability to act as a bioisostere for the carboxylic acid group, have made it a cornerstone in the design of a wide array of therapeutic agents.[1] Tetrazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3] This guide provides a comparative analysis of the bioactivity of 5-(2,5-Dichlorophenyl)-1H-tetrazole against other notable tetrazole derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
Bioactivity Profile of this compound: An Insight into its Predicted Antileishmanial Potential
Direct experimental data on the bioactivity of this compound is limited in the current body of scientific literature. However, based on the structure-activity relationship (SAR) of closely related analogs, a strong potential for antileishmanial activity can be inferred. A study on a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives revealed that compounds bearing a dichlorophenyl moiety exhibit significant in vitro activity against Leishmania species.[4] Specifically, a derivative with a 3,4-dichlorophenyl substitution was among the most potent compounds identified.[4] This suggests that the presence and position of chlorine atoms on the phenyl ring are critical determinants of antileishmanial efficacy.
The rationale behind this prediction lies in the established impact of halogen substituents on the lipophilicity and electronic properties of drug candidates, which can enhance their ability to cross cell membranes and interact with biological targets within the parasite.
Experimental Protocol: In Vitro Antileishmanial Susceptibility Assay
To validate the predicted antileishmanial activity of this compound, a standardized in vitro susceptibility assay against both promastigote and amastigote forms of Leishmania species (e.g., L. major) would be employed.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and intracellular amastigotes.
Materials:
-
Leishmania major promastigotes (e.g., MRHO/IR/75/ER strain)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Murine macrophage cell line (e.g., J774.A1)
-
This compound (test compound)
-
Amphotericin B (positive control)
-
Resazurin sodium salt solution
-
96-well microtiter plates
-
Incubator (26°C for promastigotes, 37°C with 5% CO2 for amastigotes)
-
Microplate reader
Workflow for Antileishmanial Assay:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
Positive (broth with bacteria) and negative (broth only) growth controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Anticancer Activity: 1-Benzyl-5-phenyltetrazole Derivatives
The tetrazole scaffold has been incorporated into numerous anticancer agents. A series of 1-benzyloxy-5-phenyltetrazole derivatives have shown potent in vitro inhibitory activity against androgen-receptor-dependent prostate cancer cells (22Rv1). [4]The most active compounds in this series exhibited IC50 values of less than 50 nM. [4] Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Cancer cells (e.g., 22Rv1) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a 72-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Anticonvulsant Activity: 5-Substituted-1H-tetrazoles
Tetrazole derivatives have also been investigated for their potential in treating neurological disorders, particularly epilepsy. A study on a series of 5-substituted-1H-tetrazoles demonstrated significant anticonvulsant activity in rodent models. [5]One of the most potent compounds, 2k, exhibited an ED50 value of 9.6 mg/kg in the maximal electroshock (MES) seizure test. [6] Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Tests
Objective: To evaluate the anticonvulsant activity of a compound in animal models of epilepsy.
Workflow for Anticonvulsant Screening:
Caption: Workflow for in vivo anticonvulsant activity screening.
Step-by-Step Protocol:
-
Maximal Electroshock (MES) Test:
-
Mice are administered the test compound intraperitoneally.
-
After a specified time, an electrical stimulus is delivered through corneal electrodes to induce a seizure.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of this tonic component. [5]
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Mice are pre-treated with the test compound.
-
A convulsant dose of pentylenetetrazole is administered subcutaneously.
-
The animals are observed for the occurrence of clonic seizures.
-
The ability of the test compound to prevent these seizures is recorded. [7]
-
Comparative Data Summary
| Tetrazole Derivative | Bioactivity | Model/Assay | Key Findings | Reference |
| 5-(1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | Antileishmanial | In vitro against L. braziliensis | IC50 = 26 µM | [4] |
| 5-(4-chlorophenyl)-1H-tetrazole | Antibacterial | Broth microdilution | Bactericidal against S. aureus, E. coli, K. pneumoniae | [8] |
| 1-Benzyloxy-5-phenyltetrazole derivative | Anticancer | MTT assay on 22Rv1 cells | IC50 < 50 nM | [4] |
| 5-Substituted-1H-tetrazole (Compound 2k) | Anticonvulsant | MES test in mice | ED50 = 9.6 mg/kg | [6] |
Conclusion
The tetrazole scaffold remains a highly valuable pharmacophore in the development of new therapeutic agents. While direct experimental evidence for the bioactivity of this compound is currently lacking, strong evidence from structurally similar compounds suggests its potential as an antileishmanial agent. The comparative analysis with other tetrazole derivatives highlights the remarkable versatility of this heterocyclic system, with different substitution patterns leading to a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. Further investigation into the bioactivity of this compound is warranted to fully elucidate its therapeutic potential and to contribute to the growing body of knowledge on this important class of compounds.
References
-
In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Brieflands. Available at: [Link]
-
Liao, A. M., Wang, T., Cai, B., Jin, Y., Cheon, S., Chun, C. J., & Wang, Z. (2017). Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents. Archives of Pharmacal Research, 40(4), 435–443. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]
-
Faria, A. R., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2853. Available at: [Link]
-
In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. National Institutes of Health. Available at: [Link]
-
Tetrazoles: Synthesis and Biological Activity. Bentham Science. Available at: [Link]
-
Study of the antibacterial effect of 5-(4-chlorophenyl)-1H-tetrazole and its oxime precursor against strains isolated from the hospital environment. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Momenzadeh, M., et al. (2015). Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. ResearchGate. Available at: [Link]
-
Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives. Available at: [Link]
-
Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. National Institutes of Health. Available at: [Link]
-
In Vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. National Institutes of Health. Available at: [Link]
-
An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. MDPI. Available at: [Link]
-
Effectiveness of Novel 5-(5-amino-1-aryl-1 H -pyrazol-4-yl)-1 H -tetrazole Derivatives Against Promastigotes and Amastigotes of Leishmania amazonensis. ResearchGate. Available at: [Link]
-
In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]
-
Liao, A. M., et al. (2017). Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents. Archives of Pharmacal Research, 40(4), 435-443. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. National Institutes of Health. Available at: [Link]
-
Evaluation of Anticonvulsant Activity of Streblus asper Lour Using Experimental Lab Animals. Available at: [Link]
-
Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide. Available at: [Link]
-
In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. National Institutes of Health. Available at: [Link]
-
In vitro antibacterial activity test of 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol. ResearchGate. Available at: [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X7 antagonists. ResearchGate. Available at: [Link]
-
Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed. Available at: [Link]
-
Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. National Institutes of Health. Available at: [Link]
-
Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. National Institutes of Health. Available at: [Link]
-
Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major [brieflands.com]
- 4. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of the antibacterial effect of 5-(4-chlorophenyl)-1H-tetrazole and its oxime precursor against strains isolated from the hospital environment [jmchemsci.com]
A Comparative Guide to the Validation of Analytical Methods for 5-(2,5-Dichlorophenyl)-1H-tetrazole Quantification
For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 5-(2,5-Dichlorophenyl)-1H-tetrazole, a key heterocyclic moiety in medicinal chemistry.[1][2] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating and robust analytical system.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This guide is structured to align with the principles laid out by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[5][6][7][8]
Part 1: Strategic Selection of the Primary Analytical Method
The molecular structure of this compound—featuring a thermally labile tetrazole ring, an aromatic dichlorophenyl group, and a resulting moderate polarity—guides the selection of an appropriate analytical technique.
Why Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the Method of Choice:
-
Specificity and Resolution: HPLC offers unparalleled ability to separate the main analyte from potential impurities, synthetic byproducts, and degradation products. This is critical for a stability-indicating method.
-
Sensitivity: The dichlorophenyl chromophore allows for sensitive detection using UV-Vis spectrophotometry, a standard detector for HPLC systems.
-
Versatility: RP-HPLC is compatible with a wide range of polar to non-polar analytes and is a workhorse in pharmaceutical analysis.[9]
-
Robustness: Well-developed HPLC methods are known for their reliability and reproducibility across different instruments and laboratories.
Comparison with Alternative Methods:
While other methods exist, they present significant limitations for this specific application:
| Method | Advantages | Disadvantages for this compound |
| Gas Chromatography (GC) | High resolution for volatile compounds. | The tetrazole moiety is generally not thermally stable, making it prone to degradation at typical GC injection port temperatures.[10] Derivatization would be required, adding complexity and potential for error. |
| UV-Vis Spectrophotometry | Simple, fast, and cost-effective. | Lacks specificity. It cannot distinguish between the API and any impurities or degradants that absorb at a similar wavelength, making it unsuitable for purity and stability testing. |
| Titrimetry | High precision for assay of pure substances. | Not suitable for impurity determination or complex mixtures. The acidic nature of the tetrazole proton could be used, but this lacks specificity. |
| LC-MS | Provides mass information for peak identification. | While powerful for characterization, it is often more complex and costly for routine quantification than HPLC-UV. It is best used as a complementary technique to identify unknown peaks found during HPLC analysis.[11] |
Based on this analysis, a stability-indicating RP-HPLC method with UV detection is the most logical and scientifically sound choice for the comprehensive analysis of this compound.
Part 2: Development and Validation of the Proposed HPLC Method
The objective is to develop a method that is not only accurate and precise but also robust and specific for the intended analyte.
Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic dichlorophenyl group, ensuring good separation from more polar impurities. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) | Acetonitrile is a common organic modifier providing good peak shape.[9] The acidic aqueous phase suppresses the ionization of the tetrazole's N-H proton, leading to better retention and symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 220 nm | Provides high sensitivity for the aromatic system of the analyte. A diode-array detector (DAD) is recommended to assess peak purity. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Validation Protocol & Experimental Design
The validation process will adhere to the ICH Q2(R2) guidelines, examining each performance characteristic systematically.[7]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To prove this, we perform forced degradation studies.[12][13][14][15] The goal is to achieve 5-20% degradation of the API to ensure that any degradation products formed can be resolved from the main analyte peak.[12]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 100 µg/mL.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Dissolve the stressed powder and dilute to 100 µg/mL.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.[6] Dissolve and dilute to 100 µg/mL.
-
Analysis: Analyze all stressed samples by the proposed HPLC method, alongside an unstressed control sample. Use a DAD to check for peak purity of the analyte peak in all conditions.
Expected Outcome: The chromatograms should show a decrease in the area of the main analyte peak and the appearance of new peaks corresponding to degradation products. The method is specific if the analyte peak is well-resolved from all degradant peaks (Resolution > 2) and maintains spectral purity.
Caption: Workflow for demonstrating method specificity via forced degradation.
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[16]
Experimental Protocol: Linearity
-
Prepare a stock solution of the reference standard at 1000 µg/mL.
-
Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay method, this is typically 80% to 120% of the target concentration.[16] For a 100 µg/mL target, this could be 50, 75, 100, 125, and 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Illustrative Data
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 900123 |
| 125 | 1124890 |
| 150 | 1350567 |
| r² | 0.9998 |
Accuracy is the closeness of the test results to the true value.[5] It is typically assessed by recovery studies.
Experimental Protocol: Accuracy
-
Prepare a sample matrix (placebo) if analyzing a formulated product. For the API, use the diluent.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Illustrative Data
-
Recovery: Typically 98.0% to 102.0% for an API assay.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.8% |
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[5]
Experimental Protocol: Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria & Illustrative Data
-
Relative Standard Deviation (RSD): ≤ 2.0%
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Replicate 1 | 99.8% | 100.5% |
| Replicate 2 | 100.5% | 101.0% |
| Replicate 3 | 101.0% | 99.9% |
| Replicate 4 | 99.5% | 100.2% |
| Replicate 5 | 100.2% | 100.8% |
| Replicate 6 | 100.8% | 100.1% |
| Mean | 100.3% | 100.4% |
| % RSD | 0.55% | 0.42% |
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol: LOD & LOQ
These are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
Acceptance Criteria: At the LOQ, the method should demonstrate acceptable accuracy and precision.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
Experimental Protocol: Robustness
-
Introduce small variations to the method parameters, one at a time.
-
Analyze a standard solution under each new condition.
-
Evaluate the impact on retention time, peak area, and resolution.
Parameters to Vary & Illustrative Data
| Parameter | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | Minor shift in retention time; peak area remains consistent. |
| Column Temp. | ± 2°C (28°C & 32°C) | Minor shift in retention time; resolution remains > 2. |
| Mobile Phase % Organic | ± 2% (e.g., 58% & 62% Acetonitrile) | Noticeable shift in retention time; resolution remains acceptable. |
Outcome: The method is robust if the results remain within the acceptance criteria despite these small changes, indicating its reliability for routine use.
Caption: Core parameters for analytical method validation as per ICH guidelines.
Conclusion
The validation of an analytical method for quantifying this compound is a systematic process that ensures the generated data is reliable, reproducible, and fit for its intended purpose in a regulated environment. A stability-indicating RP-HPLC method is demonstrably superior to other techniques due to its high specificity, sensitivity, and robustness. By rigorously evaluating parameters from specificity through forced degradation to robustness against minor variations, a laboratory can establish a self-validating system. This comprehensive approach, grounded in the authoritative principles of the ICH, provides the trustworthiness required for confident decision-making throughout the drug development lifecycle.
References
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... Retrieved from [Link]
-
S.A. Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Retrieved from [Link]
-
ACS Publications. (2021). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
C&EN. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. ema.europa.eu [ema.europa.eu]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(2,5-Dichlorophenyl)-1H-tetrazole Based Compounds
In the landscape of medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, consistently contributing to the development of novel therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids, have made it a cornerstone in the design of compounds targeting a wide array of diseases.[1][2] This guide delves into the comparative efficacy of a specific class of these compounds: those based on the 5-(2,5-Dichlorophenyl)-1H-tetrazole core. We will navigate the journey from preliminary in vitro assessments to the more complex in vivo validation, providing a critical analysis of the data and the experimental rationale that underpins our understanding of their therapeutic potential.
The Significance of the this compound Scaffold
The introduction of a dichlorinated phenyl ring at the 5-position of the tetrazole core is a strategic design choice. The chlorine atoms can significantly influence the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets. This substitution pattern has been explored in the quest for potent anticancer and anti-inflammatory agents.
In Vitro Efficacy: The Proving Ground
Initial evaluation of the therapeutic potential of this compound derivatives begins with a battery of in vitro assays. These controlled experiments provide the first glimpse into a compound's biological activity, mechanism of action, and potential for further development.
Anticancer Activity: Targeting Uncontrolled Cell Growth
A primary focus of research into these compounds has been their potential to combat cancer. The in vitro anticancer activity is typically assessed using a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative this compound Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| T-1 | L1210 (Leukemia) | Not Specified | [3] |
| T-1 | SK-BR-3 (Breast Cancer) | Not Specified | [3] |
| T-2 | T-47D (Breast Cancer) | 3.83 ± 0.74 | [4] |
| T-2 | MCF-7 (Breast Cancer) | 3.08 - 22.65 | [4] |
| T-2 | MDA-MB-231 (Breast Cancer) | 7.69 - 1. | [4] |
Note: Specific IC50 values for T-1 were not provided in the source material, but the compound was noted to inhibit cell proliferation.[3] T-2 represents a series of indole-tetrazole derivatives with promising anti-breast cancer activity.[4]
The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency. Studies have shown that certain 1,4-diaryl tetrazol-5-ones and their 5-thio derivatives can inhibit the proliferation of leukemia and breast cancer cell lines.[3] Furthermore, shorter treatments with these derivatives have been observed to reduce the expression of the Ki-67 proliferation marker in SK-BR-3 cells and decrease the rate of DNA synthesis in L1210 cells.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6][7]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound based compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.[5]
Caption: Workflow of the MTT assay for determining cell viability.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including cancer. The anti-inflammatory potential of this compound compounds is another promising avenue of investigation.
In vitro anti-inflammatory activity is often evaluated by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of the tetrazole compounds for 1 hour.[9]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.[9][10]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
NO Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
Caption: In vitro assessment of anti-inflammatory activity.
In Vivo Efficacy: From the Bench to the Biological System
While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising compounds must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-animal model.
Anticancer Efficacy in Xenograft Models
To evaluate the in vivo anticancer potential of this compound derivatives, human tumor xenograft models in immunocompromised mice are often employed.[11][12]
Table 2: Representative In Vivo Anticancer Study Design
| Parameter | Description |
| Animal Model | Athymic nude mice |
| Tumor Cell Line | Human colon cancer cells (e.g., COLO 205)[11] |
| Compound Administration | Intraperitoneal (I.P.) injection |
| Dosing Regimen | e.g., 1-30 mg/kg, three times per week[11] |
| Primary Endpoints | Tumor volume and weight, body weight changes |
| Secondary Endpoints | Analysis of cell cycle regulators (p53, p21, p27) and cyclins (D1, D3) in tumor tissue[11] |
In these studies, the ability of the compound to inhibit tumor growth is the primary measure of efficacy. It is also crucial to monitor for any signs of toxicity in the animals.[11]
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the tetrazole compound or vehicle control according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).
Caption: Workflow for an in vivo anticancer xenograft study.
Anti-inflammatory Efficacy in Murine Models
The carrageenan-induced paw edema model in rats or mice is a classic and widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.[2][13][14][15][16][17]
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions.
-
Compound Administration: Administer the this compound compound orally or intraperitoneally at various doses. A standard anti-inflammatory drug, such as diclofenac, is used as a positive control.[2]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[13][14][15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
Caption: In vivo carragean-induced paw edema workflow.
Comparative Analysis: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While a potent compound in a cell-based assay is a good starting point, its success in an animal model depends on many other factors, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to reach the target tissue in sufficient concentrations.
For this compound based compounds, a strong correlation would be observed if compounds with low IC50 values in cancer cell lines also demonstrate significant tumor growth inhibition in xenograft models. Similarly, compounds that effectively reduce the production of inflammatory mediators in vitro should also exhibit potent anti-inflammatory effects in the carrageenan-induced paw edema model.
Discrepancies between in vitro and in vivo results are not uncommon and provide valuable insights. A compound that is potent in vitro but ineffective in vivo may have poor pharmacokinetic properties or may be rapidly metabolized. Conversely, a compound with moderate in vitro activity may show excellent in vivo efficacy due to favorable ADME characteristics or conversion to a more active metabolite.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. The journey from in vitro discovery to in vivo validation is a multi-step process that requires careful experimental design and interpretation of data. While the currently available literature provides a foundation, more direct comparative studies on a series of closely related this compound derivatives are needed to establish clear structure-activity relationships and to fully understand the translation from in vitro to in vivo efficacy. Future research should focus on synthesizing and evaluating a broader range of analogs to optimize both potency and pharmacokinetic properties, ultimately paving the way for the identification of clinical candidates.
References
-
Verma, A., Kaur, B., Venugopal, S., Wadhwa, P., Sahu, S., & Kaur, P. (2022). Tetrazole: a privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419–442. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 14(4), 336-350. [Link]
-
Slack, J. L., Tevera, T. G., Ye, W., Gelin, C. F., Tuntland, T., & Barrios, A. M. (2010). Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. Bioorganic & Medicinal Chemistry Letters, 20(13), 3845–3848. [Link]
-
Wei, P. L., Tu, S. H., Lien, H. M., Chen, L. C., Chen, C. S., Wu, C. H., ... & Ho, Y. S. (2013). The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate. Journal of Cancer Research and Therapeutics, 9(1), 84. [Link]
-
Global College of Pharmaceutical Technology. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(5), 123-130. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Bishri, W. M., & Al-Ghamdi, S. A. (2021). Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. Scientific Reports, 11(1), 1-14. [Link]
-
de Oliveira, R. B., de Faria, A. R., da Silva, A. D., & de Lima, D. P. (2019). Effectiveness of novel 5-(5-amino-1-aryl-1H-pyrazol-4-yl)-1H-tetrazole derivatives against promastigotes and amastigotes of Leishmania amazonensis. Experimental Parasitology, 207, 107775. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 9(5), 123-130. [Link]
-
Wei, P. L., et al. (2013). The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl). Journal of Cancer Research and Therapeutics, 9(1), 84. [Link]
-
Wang, Y., et al. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 18(1), 1089-1100. [Link]
-
Hosseinzadeh, H., & Ramezani, M. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 14(7), 524-526. [Link]
-
National Journal of Physiology, Pharmacy and Pharmacology. (2024). Evaluation of the anti-inflammatory activity of a thiophene derivative in Wistar rats. NJPPP, 14(1), 1-5. [Link]
-
Altogen Labs. (n.d.). Validated COLO205 Xenograft Model. Retrieved from [Link]
-
Bhaskar, V. H., & Mohite, P. B. (2010). A facile synthesis, characterisation and in-vitro anti-inflammatory activity of novel N-substituted tetrazoles. ResearchGate. [Link]
-
Poczta, A., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(19), 6395. [Link]
-
Sharma, P., & Kumar, V. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Fernandes, J. C., et al. (2011). Anti-Inflammatory Activity of Chitooligosaccharides in Vivo. Semantic Scholar. [Link]
-
Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Fiebig, H. H., et al. (1986). In vitro and in vivo anticancer activity of mitozolomide and sparsomycin in human tumor xenografts, murine tumors and human bone marrow. Investigational New Drugs, 4(1), 9-15. [Link]
-
Winyard, P. G., & Willoughby, D. A. (Eds.). (2003). Inflammation Protocols. Springer. [Link]
-
Varma, R. S., et al. (2016). One-pot synthesis and in-vitro anticancer evaluation of 5-(2'-indolyl)thiazoles. Scientific Reports, 6(1), 1-8. [Link]
-
Głowacka, I. E., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 25(21), 5039. [Link]
-
Stoyanova, A., et al. (2022). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]
-
Kumar, A., et al. (2023). Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents. RSC Advances, 13(1), 1-15. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anticancer activity of mitozolomide and sparsomycin in human tumor xenografts, murine tumors and human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting 5-(2,5-Dichlorophenyl)-1H-tetrazole Analogs
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against small molecules like 5-(2,5-Dichlorophenyl)-1H-tetrazole and its analogs, understanding and rigorously characterizing cross-reactivity is not just a quality control step; it is a critical determinant of an assay's reliability and a therapeutic antibody's safety and efficacy.[1][2][3] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies targeting this specific class of compounds, grounded in practical insights and established scientific principles.
The Challenge of Small Molecule Antibody Specificity
This compound and its analogs are haptens—small molecules that are not immunogenic on their own.[4][5] To elicit an immune response and generate antibodies, they must be conjugated to a larger carrier protein.[4][5][6] This conjugation process, however, can sometimes lead to the generation of antibodies that recognize the linker region used for conjugation or the carrier protein itself, rather than the hapten of interest.[6] Furthermore, even when hapten-specific antibodies are generated, their ability to discriminate between structurally similar analogs is a critical parameter that must be thoroughly investigated.[7][8]
The core challenge lies in ensuring that the developed antibody binds with high affinity and specificity to the target molecule while exhibiting minimal or no binding to structurally related compounds that may be present in a sample matrix or administered as part of a therapeutic regimen.[9] Failure to adequately characterize cross-reactivity can lead to misleading results, compromised assay performance, and potentially adverse off-target effects in therapeutic applications.[2][3]
Comparative Analysis of Cross-Reactivity Assessment Methods
A multi-pronged approach is often necessary to comprehensively evaluate antibody cross-reactivity. The choice of method depends on the intended application of the antibody, the required sensitivity and throughput, and the available resources. Here, we compare three widely used techniques: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting.
Methodological Comparison
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Western Blot |
| Principle | Competition between the target analyte and its analog for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the competing analog.[7] | Real-time, label-free detection of binding events at a sensor surface. Measures association and dissociation rates to determine binding affinity.[10][11] | Separation of proteins by size, transfer to a membrane, and detection with antibodies. Primarily qualitative for small molecules unless coupled with other techniques.[12] |
| Primary Output | IC50 values, Percent Cross-Reactivity | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Presence and relative intensity of bands |
| Sensitivity | High | Very High | Moderate to Low for small molecules |
| Throughput | High | Medium to High | Low to Medium |
| Quantitative | Yes | Yes | Semi-quantitative at best for small molecules |
| Label Requirement | Labeled secondary antibody or antigen | No | Labeled secondary antibody |
| Key Advantage | Cost-effective and suitable for high-throughput screening of many analogs. | Provides detailed kinetic information (on/off rates) and true affinity constants.[10][13] | Can be adapted for small molecules but is more suitable for larger protein targets. |
| Key Limitation | Indirect measurement of affinity; can be influenced by assay conditions. | Higher initial instrument cost; requires expertise in assay development and data analysis. | Not ideal for unconjugated small molecules as they do not separate well on gels and may not efficiently transfer to membranes.[14][15] |
Experimental Workflows and Protocols
To provide a practical framework, we outline the step-by-step methodologies for Competitive ELISA and Surface Plasmon Resonance, the two most powerful techniques for quantitative cross-reactivity assessment of small molecule antibodies.
Competitive ELISA Workflow
The competitive ELISA is a robust and high-throughput method to screen a panel of analogs for cross-reactivity. The underlying principle is the competition between the free target molecule (this compound) and its structural analogs for binding to a limited amount of a specific antibody.
***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Protocol for Competitive ELISA:
-
Antigen Coating:
-
Dilute the this compound-carrier protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[16]
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[16]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well to prevent non-specific binding.[17]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the test analogs and the target compound (this compound) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the analogs and the target compound for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-analog mixtures to the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.[18]
-
Allow the color to develop for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Analog) x 100
Where IC50 is the concentration of the compound that causes 50% inhibition of the maximal signal.
Surface Plasmon Resonance (SPR) Workflow
SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the antibody-analog interaction.[10][11]
***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Surface Plasmon Resonance workflow for kinetic analysis.
Step-by-Step Protocol for SPR:
-
Antibody Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.
-
Inject the antibody, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound and its analogs in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of each analog over the immobilized antibody surface, starting with the lowest concentration. Each injection cycle consists of:
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove the bound analog and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]
-
Interpreting the Data: A Hypothetical Case Study
To illustrate the practical application of these methods, consider a hypothetical study comparing three monoclonal antibodies (mAb-1, mAb-2, and mAb-3) raised against this compound. Their cross-reactivity is tested against two analogs: Analog A (structurally very similar) and Analog B (less similar).
Competitive ELISA Data
| Compound | mAb-1 IC50 (nM) | mAb-1 % Cross-Reactivity | mAb-2 IC50 (nM) | mAb-2 % Cross-Reactivity | mAb-3 IC50 (nM) | mAb-3 % Cross-Reactivity |
| Target | 10 | 100% | 12 | 100% | 8 | 100% |
| Analog A | 50 | 20% | 15 | 80% | 800 | 1% |
| Analog B | >10,000 | <0.1% | 1,200 | 1% | >10,000 | <0.1% |
Interpretation:
-
mAb-1: Shows moderate cross-reactivity with the closely related Analog A but is highly specific against Analog B.
-
mAb-2: Exhibits significant cross-reactivity with Analog A, making it less specific.
-
mAb-3: Demonstrates excellent specificity, with very low cross-reactivity even for the closely related Analog A.
Surface Plasmon Resonance (SPR) Data
| Analyte | Antibody | ka (1/Ms) | kd (1/s) | KD (nM) |
| Target | mAb-3 | 5.2 x 10⁵ | 4.1 x 10⁻³ | 7.9 |
| Analog A | mAb-3 | 1.1 x 10⁴ | 8.8 x 10⁻³ | 800 |
| Analog B | mAb-3 | No Binding Detected | No Binding Detected | N/A |
Interpretation:
-
The SPR data for mAb-3 corroborates the ELISA results. The approximately 100-fold weaker affinity (higher KD) for Analog A compared to the target is driven by a significantly slower association rate (ka), indicating that the structural differences in Analog A hinder the initial binding event. The lack of detectable binding to Analog B confirms its high specificity.
Conclusion and Recommendations
The rigorous assessment of antibody cross-reactivity is a non-negotiable aspect of antibody development and validation, particularly for small molecule targets like this compound analogs.[2][3]
-
For high-throughput screening of a large number of analogs, Competitive ELISA is the method of choice due to its scalability and cost-effectiveness.
-
For in-depth characterization of lead candidates and to understand the kinetics of binding, Surface Plasmon Resonance is indispensable.[10][19] It provides a detailed picture of the binding event that is crucial for selecting the most specific and high-affinity antibodies for downstream applications.
A well-designed cross-reactivity study, employing a combination of these orthogonal methods, provides the necessary confidence in the specificity of your antibody, ensuring the generation of reliable data and the development of safe and effective antibody-based tools and therapeutics.[20][21]
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
- Horizon Discovery. (n.d.). Antibody Validation - why is it important?
- Visikol. (2023, June 20). The Importance of Antibody Validation: Ensuring Accurate Scientific Results.
- Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
- Abcam. (n.d.). Western blot protocol for low molecular weight proteins.
- Bio-Rad. (2021, November 10). The Importance of Antibody Validation.
- Proteintech Group. (n.d.). How do I know if the antibody will cross-react?
- HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?
- Anonymous. (2025, April 24). What Are Antibodies Used for in Drug Development?
- Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
- Abcam. (n.d.). Sandwich ELISA protocol.
- Clementi, M. E., Marini, S., Condò, S. G., & Giardina, B. (1991). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanità, 27(1), 139–143.
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Han, X., Lin, H., Chen, X., Wang, L., Zhang, Z., Wei, X., Sun, X., Xie, H., Pavase, T. R., Cao, L., & Sui, J. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1189334.
- Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
- Rapid Novor. (2025, February 10). Antibody Tools for Target Identification and Validation.
- ResearchGate. (2018, March 29). How do I efficiently detect small molecular weight proteins (~11kD) in western blots?
- Ciaurriz, P., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors, 8(4), 115.
- ResearchGate. (2025, August 5). (PDF) Antibodies against small molecules.
- SYnAbs. (n.d.). Anti-small molecule hapten antibodies.
- Lee, W. E., & Taira, H. (2012). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. Journal of Visualized Experiments, (68), e4291.
- Anonymous. (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.
- Sigma-Aldrich. (n.d.). ELISA Procedures.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- Revvity. (n.d.). Western blot optimization enhance detection & quantification of low abundance protein.
- MyBioSource. (n.d.). Overview of ELISA Protocol.
- Jackson ImmunoResearch. (2023, March 14). ELISA Guide; Part 2: The ELISA Protocol.
- BioTechniques. (n.d.). Optimization of Western Blotting for the Detection of Proteins of Different Molecular Weight. Taylor & Francis.
- ResearchGate. (2017, February 6). What special conditions are required for a smaller protein in western blot?
Sources
- 1. Antibody Validation - why is it important? [horizondiscovery.com]
- 2. The Importance of Antibody Validation [visikol.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 11. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 17. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mybiosource.com [mybiosource.com]
- 19. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Are Antibodies Used for in Drug Development? [synapse.patsnap.com]
- 21. rapidnovor.com [rapidnovor.com]
A Senior Application Scientist's Guide to the Validation of 5-(2,5-Dichlorophenyl)-1H-tetrazole as a Lead Compound
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 5-(2,5-Dichlorophenyl)-1H-tetrazole
In the landscape of medicinal chemistry, the identification of a promising lead compound is a critical inflection point in the drug discovery pipeline.[1][2][3] A lead compound is a chemical entity demonstrating promising biological activity that serves as the foundation for further optimization into a viable drug candidate.[1][2] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is considered a "privileged scaffold" in drug development.[4][5] It often serves as a bioisostere for the carboxylic acid group, a chemical mimic that can enhance crucial drug-like properties such as metabolic stability, lipophilicity, and cellular absorption.[4][6][7] Tetrazole derivatives have demonstrated a vast spectrum of pharmacological activities, with over 20 marketed drugs featuring this moiety for conditions ranging from hypertension (e.g., Losartan) to bacterial infections.[4][6][8]
This guide focuses on This compound , a compound identified as a hypothetical "hit" from a high-throughput screen targeting cancer cell proliferation. The presence of the dichlorophenyl group suggests potential for specific hydrophobic interactions within a target protein's binding site, while the tetrazole ring provides a key pharmacophore for biological activity. This document provides a comprehensive, step-by-step framework for the validation of this molecule, comparing its performance metrics against a hypothetical standard-of-care, "Alternative A," to determine its potential for advancement into lead optimization.[9][10]
The Validation Workflow: From Hit Confirmation to Preclinical Candidate Assessment
The journey from a preliminary hit to a validated lead is a multi-stage process designed to de-risk subsequent development by systematically evaluating efficacy, selectivity, and drug-like properties.[2][10] Our validation strategy for this compound is structured to build a comprehensive data package, moving from high-throughput in vitro assays to more complex in vivo models.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 3. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. irjmets.com [irjmets.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. bioagilytix.com [bioagilytix.com]
Comparative Guide to the Structural Activity Relationship (SAR) of 5-(2,5-Dichlorophenyl)-1H-tetrazole Analogs
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged" scaffold. Its unique electronic properties and metabolic stability make it a valuable bioisostere for the carboxylic acid group, a common feature in many biologically active molecules.[1][2][3] This guide provides an in-depth analysis of the structural activity relationships (SAR) of a specific class of these compounds: 5-(2,5-Dichlorophenyl)-1H-tetrazole and its analogs. Our focus will be on elucidating how subtle molecular modifications influence their potential as anticancer and antimicrobial agents, thereby offering a roadmap for researchers in drug discovery and development.
The core structure, this compound, presents a compelling starting point for analog synthesis due to the presence of the dichlorinated phenyl ring, which often contributes to enhanced biological activity through increased lipophilicity and specific steric interactions.[4] Understanding the SAR of this family of compounds is paramount to optimizing their potency, selectivity, and pharmacokinetic profiles.
General Synthetic Pathway
The synthesis of 5-aryl-1H-tetrazoles is typically achieved through a [2+3] cycloaddition reaction. This well-established method involves the reaction of an aryl nitrile with an azide source, most commonly sodium azide, often in the presence of a catalyst.[3][5][6] The general workflow for the synthesis of this compound analogs is depicted below.
Caption: General workflow for the synthesis of the core scaffold.
Comparative Analysis of Biological Activities
Anticancer Activity
Several studies have highlighted the potential of 5-phenyl-1H-tetrazole derivatives as potent anticancer agents.[2][5][6] The SAR studies reveal that the nature and position of substituents on the phenyl ring, as well as modifications at the N1 position of the tetrazole ring, are critical for cytotoxicity.
Key SAR Insights for Anticancer Activity:
-
Phenyl Ring Substitutions: The presence of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on the phenyl ring generally enhances anticancer activity. The 2,5-dichloro substitution pattern of the parent compound is a good example of this trend.
-
Ortho-Position Sensitivity: Introduction of small substituents at the ortho-position (2-position) of the phenyl ring, such as methyl or fluoro groups, has been shown to significantly increase antiproliferative effects.[7] The preference order observed in some series is 2-methyl > 2-fluoro > 2-chloro > H.[7]
-
N1-Substitutions: Alkylation or arylation at the N1 position of the tetrazole ring can modulate the compound's pharmacokinetic properties and its interaction with biological targets. For instance, the introduction of a benzyl group at N1 has been explored in the development of P2X7 receptor antagonists, a target implicated in cancer.[2]
Table 1: Comparative Cytotoxicity of Selected 5-Aryl-1H-tetrazole Analogs
| Compound ID | R1 (Phenyl Substituent) | R2 (Tetrazole N1-Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | 2,5-dichloro | H | Varies | Varies | - |
| Analog A | 2-methyl, 5-chloro | H | SGC-7901 | 0.55 | [7] |
| Analog B | 2-fluoro, 5-chloro | H | A549 | 0.82 | [7] |
| Analog C | 3,5-dimethoxy | 4-arylpiperazine-1-carbonyl | HeLa | 0.09 | [7] |
| Analog D | 4-nitro | H | MCF-7 | 4.32 | [3] |
Antimicrobial Activity
The 5-aryl-1H-tetrazole scaffold has also been investigated for its antimicrobial properties.[1][8][9] SAR studies in this area focus on optimizing the molecule to effectively inhibit the growth of various bacterial and fungal strains.
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Halogenation: Increased lipophilicity, often achieved through halogenation of the phenyl ring, can enhance antimicrobial activity by facilitating passage through microbial cell membranes. The 2,5-dichloro substitution is consistent with this principle.
-
Hybrid Molecules: Hybrid molecules that combine the tetrazole moiety with other known antimicrobial pharmacophores (e.g., thiazole, triazole) have shown promising broad-spectrum activity.[3][8]
-
N1 and C5 Substitutions: Modifications at both the N1 and C5 positions of the tetrazole ring are crucial. For example, 5-thio-substituted tetrazoles have demonstrated significant antibacterial and antifungal activities.[2]
Table 2: Comparative Antimicrobial Activity of Selected 5-Aryl-1H-tetrazole Analogs
| Compound ID | R1 (Phenyl Substituent) | R2 (at C5 or N1) | Organism | MIC (µg/mL) | Reference |
| Parent | 2,5-dichloro | H | Varies | Varies | - |
| Analog E | 2-chloro | N1-imide | S. aureus | 0.8-3.2 | [9] |
| Analog F | 4-chloro | N1-imide | E. coli | 0.4-25.6 | [9] |
| Analog G | Unsubstituted | 5-thio-benzyl | B. subtilis | 125-250 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative procedure based on common synthetic methods for 5-substituted-1H-tetrazoles.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dichlorobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the tetrazole analogs in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of SAR
The following diagram summarizes the key structural-activity relationships for the 5-aryl-1H-tetrazole scaffold.
Caption: Key SAR takeaways for 5-Aryl-1H-tetrazole analogs.
Expert Insights and Future Directions
The SAR data presented herein provides a clear rationale for the biological potential of this compound analogs. The dichlorophenyl moiety serves as an excellent starting point, providing both electronic and steric features that favor biological activity.
Causality Behind Experimental Choices: The consistent exploration of halogenated phenyl rings stems from their ability to enhance binding affinity through halogen bonding and improve membrane permeability. The focus on N1-substitutions is driven by the need to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for in vivo efficacy.
Trustworthiness of Protocols: The described synthetic and biological assay protocols are standard, well-validated methods in medicinal chemistry. Their widespread use ensures the reproducibility and reliability of the generated data, forming a solid foundation for any drug discovery program.
Future Research: Future efforts should focus on:
-
Expanding Substituent Diversity: Systematically exploring a wider range of substituents at the ortho-position of the phenyl ring and the N1-position of the tetrazole to build more comprehensive QSAR models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the most potent anticancer and antimicrobial analogs.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo translation.
By leveraging the insights from these SAR studies, researchers are well-positioned to design and synthesize novel this compound analogs with superior therapeutic profiles.
References
- Rao, G. N., & Rajeshwari, M. (2025). Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H-tetrazole and 1-(2-chlorophenyl). International Journal of Biology, Pharmacy and Allied Sciences, 14(3).
- An overview of the pharmacological expedition of tetrazole compounds towards the medical field. (2017). International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry.
- Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design.
- Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. (2019). Current Drug Discovery Technologies, 16(3).
- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (2022). Pharmaspire, 14(2), 52-64.
- 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (2016). Chemical Biology & Drug Design, 88(6), 872-881.
- Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (2021). Molecules, 26(11), 3369.
- Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (2018). European Journal of Medicinal Chemistry, 157, 105-117.
- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (2020). Molecules, 25(21), 5028.
-
Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][3][4] Triazolo[3,4-b][1][2][3] Thiadiazol-3-yl)Benzene-1,2. (2020). Acta Scientific Pharmaceutical Sciences, 4(6), 23-25.
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of Dichlorophenyl Tetrazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of active pharmaceutical ingredients is paramount. The positional isomerism of substituents on a phenyl ring can dramatically alter a molecule's behavior, influencing everything from its solubility and membrane permeability to its target-binding affinity. This guide provides a detailed comparative analysis of the physicochemical properties of dichlorophenyl tetrazole isomers, offering experimental data and in-depth explanations to inform rational drug design and development.
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa) and hydrogen bonding capabilities but with improved metabolic stability and often enhanced lipophilicity.[1][2] When coupled with a dichlorophenyl ring, the resulting isomers present a fascinating case study in how subtle structural changes can manifest as significant differences in macroscopic properties. This guide will delve into the melting point, solubility, acidity (pKa), lipophilicity (logP), and crystal structure of the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorophenyl tetrazole isomers.
Isomeric Structures of Dichlorophenyl Tetrazole
The six isomers of dichlorophenyl tetrazole are distinguished by the substitution pattern of the two chlorine atoms on the phenyl ring. The position of these electron-withdrawing groups influences the electron distribution across the entire molecule, thereby affecting its intermolecular interactions and overall physicochemical profile.
Figure 2: General workflow for the synthesis of 5-(dichlorophenyl)-1H-tetrazoles.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate dichlorobenzonitrile (1 equivalent), sodium azide (1.2-1.5 equivalents), and a catalyst such as zinc chloride or ammonium chloride (1-1.2 equivalents).
-
Solvent Addition: Add a suitable solvent, typically dimethylformamide (DMF) or water. 3. Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into an excess of water.
-
Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the tetrazole ring and cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-(dichlorophenyl)-1H-tetrazole isomer.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Figure 3: Workflow for the determination of aqueous solubility using the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add an excess amount of the dichlorophenyl tetrazole isomer to a vial containing the buffer solution to create a saturated solution.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Determination of Lipophilicity (logP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.
Step-by-Step Protocol:
-
Pre-saturation: Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Add a known amount of the dichlorophenyl tetrazole isomer to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube.
-
Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion and Future Directions
This guide provides a comparative overview of the physicochemical properties of dichlorophenyl tetrazole isomers, highlighting the significant impact of chlorine atom positioning on these fundamental characteristics. The available data, though incomplete, demonstrates clear trends in melting points and provides insights into the expected solubility, acidity, and lipophilicity of these compounds.
The lack of a complete experimental dataset underscores the need for further research in this area. A systematic study that synthesizes and characterizes all six isomers under uniform experimental conditions would be of immense value to the scientific community. Such a study would not only provide a comprehensive understanding of this specific class of compounds but also contribute to the broader knowledge of structure-property relationships in medicinal chemistry. Future work should also focus on obtaining crystal structures for all isomers to enable a more thorough analysis of their solid-state properties and their potential for polymorphism.
By understanding the principles outlined in this guide and by generating more comprehensive experimental data, researchers can make more informed decisions in the design and development of novel tetrazole-based therapeutics with optimized physicochemical and pharmacokinetic profiles.
References
-
LookChem. (n.d.). 5-(3,5-Dichlorophenyl)-1H-tetrazole. Retrieved from [Link]
- Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2011). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 11(4), 305-326.
- Kalkhambkar, R. G., Gayathri, D., Gupta, V. K., Kant, R., & Jeong, Y. T. (2012). 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 68(2), o433.
-
Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Bentiss, F., Lagrenée, M., & Traisnel, M. (2000). 5-Substituted-1H-tetrazoles: a new class of corrosion inhibitors of mild steel in acidic media. Corrosion Science, 42(1), 127-146.
-
Chemcasts. (n.d.). 5-(3,5-Dichlorophenyl)-2H-tetrazole Properties vs Temperature. Retrieved from [Link]
-
IUCr Journals. (2022). Crystal structure of bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. Retrieved from [Link]
-
Chemcasts. (n.d.). 5-(3,5-Dichlorophenyl)-2H-tetrazole Properties vs Pressure. Retrieved from [Link]
-
Chemcasts. (n.d.). 5-(3,4-Dichlorophenyl)-2H-tetrazole Properties vs Temperature. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(2,5-dichlorophenyl)-1h-tetrazole. Retrieved from [Link]
-
S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
Sources
Safety Operating Guide
CORE DIRECTIVE: Understanding the "Why" Behind Tetrazole Disposal
As a Senior Application Scientist, I understand that providing a product is only part of our commitment to our clients. Ensuring you can use and manage our materials safely and effectively is paramount. This guide offers a detailed protocol for the proper disposal of 5-(2,5-Dichlorophenyl)-1H-tetrazole, grounded in scientific principles and regulatory compliance. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
The unique chemistry of the tetrazole ring system necessitates a rigorous disposal protocol. Composed of four nitrogen atoms and one carbon, this heterocyclic moiety is nitrogen-rich and energetic.[1][2] Improper handling or disposal can lead to rapid decomposition, especially with heating, posing a significant safety risk.[1] The dichlorophenyl group further adds to the molecule's persistence and potential environmental toxicity. Therefore, a carefully planned disposal strategy is not just a matter of regulatory compliance but a cornerstone of responsible chemical stewardship.
SCIENTIFIC INTEGRITY & LOGIC: A Self-Validating Protocol
A robust disposal protocol is one that is logical, repeatable, and grounded in the known chemical properties of the substance. This section outlines the essential data and the reasoning behind the procedural steps that follow.
Hazard Identification and Characterization
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. The primary concerns are its potential for energetic decomposition and its classification as a hazardous waste.
Table 1: Key Hazard Information for this compound
| Property | Data | Significance and Rationale |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H240 (Heating may cause an explosion).[3][4] | These classifications dictate the minimum required personal protective equipment (PPE) and handling procedures to prevent personnel exposure. The risk of explosion upon heating is a critical safety consideration. |
| Physical State | Solid, crystalline powder.[2][4] | As a powder, there is a risk of inhalation, requiring measures to control dust, such as working in a fume hood.[3][4] |
| Reactivity | Tetrazoles can react vigorously with strong acids, oxidizing agents, and certain metals.[2] | This informs the need for dedicated and properly segregated waste containers to prevent dangerous reactions. |
| Environmental Hazards | Halogenated aromatic compounds can be persistent in the environment and harmful to aquatic life. | This underscores the importance of preventing release into the environment through drains or regular trash.[3][5] |
Regulatory Framework: Adherence to EPA and OSHA Standards
Disposal of this compound falls under the purview of several regulatory bodies. In the United States, these primarily include:
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[6] This means you are accountable for the waste from its generation to its final, environmentally sound disposal.[6]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates a Chemical Hygiene Plan (CHP).[7] This plan must include procedures for safe handling and disposal of hazardous chemicals.[7] All laboratory personnel must be trained on these procedures.[8]
EXPERIMENTAL PROTOCOL: Step-by-Step Disposal Procedures
This section provides a detailed, sequential workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before beginning any work with this compound, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.[3]
-
Hand Protection: Wear nitrile gloves. Inspect them for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of solid this compound that could generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[3][4]
Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions in the waste container.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state "this compound." The label should also include the relevant hazard pictograms (e.g., explosive, irritant).
-
Solid Waste:
-
Place excess solid this compound directly into the designated waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.
-
Crucially, do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.
-
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste in your designated liquid waste container.
-
Secondary Wash: After the solvent rinse, wash the glassware and surfaces with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Management
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Cleanup (for small, manageable spills):
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into the designated solid hazardous waste container. Avoid creating dust.[3]
-
Decontaminate the spill area as described in section 3.3.
-
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
VISUALIZATION: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. acs.org [acs.org]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
Navigating the Handling of 5-(2,5-Dichlorophenyl)-1H-tetrazole: A Guide to Essential Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals
The effective and safe handling of complex research chemicals is paramount in the fast-paced environment of drug development and scientific discovery. This guide provides essential, direct guidance on the requisite personal protective equipment (PPE), operational protocols, and disposal methods for 5-(2,5-Dichlorophenyl)-1H-tetrazole. As Senior Application Scientists, our goal is to empower your research by ensuring a foundation of safety and operational excellence.
Hazard Assessment: Understanding the Compound
This compound is a substituted tetrazole, a class of compounds known for their high nitrogen content and potential for energetic decomposition. The primary hazards associated with this specific compound, as identified in its Safety Data Sheet (SDS), include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause significant eye damage.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Furthermore, the parent compound, 1H-tetrazole, is known to be explosive when exposed to shock, friction, or heat, decomposing and emitting toxic nitrogen oxides.[2] While the dichlorophenyl substitution may alter its stability, this inherent risk in the tetrazole ring system necessitates cautious handling.
Hazard Identification Summary
| Hazard Classification | Description | GHS Pictogram |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] | |
| Skin corrosion/irritation (Category 2) | Causes skin irritation.[1] | |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1] | |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment that considers the nature of the chemical and the procedures being performed. All laboratory personnel must adhere to the Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous chemicals in laboratories.[3][4][5]
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against skin irritation. Nitrile gloves are effective against a range of solvents, oils, and limited exposure to acids and bases.[6] Neoprene is recommended for handling acids, bases, and various other hazardous chemicals.[6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Chemical splash goggles with indirect ventilation are essential to prevent eye contact from splashes.[7] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8][9] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat is the minimum requirement for body protection.[3] For procedures with a higher risk of contamination, a chemically impervious suit may be necessary. |
| Respiratory Protection | NIOSH-approved Respirator | If work cannot be conducted within a certified chemical fume hood, or if dusts are generated, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Protects against spills and falling objects.[3] |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist
-
Verify Chemical Identity: Ensure the container is correctly labeled as this compound.[4]
-
Review Safety Data Sheet (SDS): All personnel handling the chemical must read and understand the SDS.[4]
-
Assemble and Inspect PPE: Check all PPE for defects before use.
-
Prepare Work Area: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure
The following workflow is designed to guide the user through the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
Post-Handling and Decontamination
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and then the lab coat.[10]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.[11][12]
Waste Segregation
All waste contaminated with this compound must be treated as hazardous waste.
Caption: Segregation of waste streams for proper disposal.
Disposal Procedures
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a compatible, labeled hazardous waste container.[13] Do not pour chemical waste down the drain.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The defaced or removed label container can then be disposed of as general waste.[11] However, if the residue cannot be easily removed, the container must be disposed of as hazardous waste.[11]
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.[13]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] If irritation persists, seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Glen Research. (2018, May 3). Safety Data Sheet: 5-Ethylthio-1H-Tetrazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]
-
Greenbook. (2024, April 10). Safety Data Sheet - GHS. Retrieved from [Link]
-
Enviro-Safe. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: this compound, 97%. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
ChemTalk. Lab Safety Equipment & PPE. Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. Chemical Safety Guidelines. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. hsa.ie [hsa.ie]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. otago.ac.nz [otago.ac.nz]
- 12. ic.ptb.de [ic.ptb.de]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
